Taltirelin
Description
This compound is a Protein drug with a maximum clinical trial phase of II.
structure given in first source; has central nervous system actions; RN given refers to (S)-isomer; RN for cpd without isomeric designation not available 8/90
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O5/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29)/t10-,11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZAIAZUDWIVPM-SRVKXCTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0043763 | |
| Record name | Taltirelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103300-74-9 | |
| Record name | Taltirelin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103300-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Taltirelin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103300749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taltirelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TALTIRELIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOZ62MV6A5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Taltirelin's Mechanism of Action in Neuronal Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taltirelin, a synthetic analog of thyrotropin-releasing hormone (TRH), exhibits potent and prolonged neuropharmacological effects, making it a subject of significant interest for the treatment of various neurological disorders. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action in neuronal cells. It delves into its interaction with TRH receptors, the subsequent activation of key signaling cascades—primarily the Phospholipase C and Mitogen-Activated Protein Kinase (MAPK) pathways—and its modulatory effects on neurotransmitter systems. This document synthesizes quantitative data, details experimental methodologies, and provides visual representations of the signaling pathways to offer a thorough resource for researchers and drug development professionals.
Introduction
This compound (brand name Ceredist®) is an orally active TRH analog with greater potency and a longer half-life than its endogenous counterpart.[1] It has demonstrated neuroprotective, analeptic, and cognitive-enhancing properties.[2] Understanding its precise mechanism of action at the cellular level is crucial for optimizing its therapeutic applications and for the development of novel neurotropic agents. This guide will explore the core molecular events initiated by this compound in neuronal cells.
Interaction with Thyrotropin-Releasing Hormone (TRH) Receptors
This compound exerts its effects by binding to and activating TRH receptors (TRH-R), which are G-protein coupled receptors (GPCRs) found throughout the central nervous system (CNS).[3] While it is an analog of TRH, its binding kinetics and signaling efficacy show distinct characteristics.
Binding Affinity
This compound has been shown to bind to TRH receptors in the rat brain with a notable affinity. In competitive binding assays, this compound inhibited the binding of a radiolabeled TRH agonist, indicating direct interaction with the receptor.
| Ligand | Receptor Source | Assay Type | Kᵢ (nM) | Reference |
| This compound | Rat Brain | [³H]-Me-TRH Competition | 311 | [4] |
Kᵢ: Inhibitory constant
For the human TRH receptor, this compound demonstrates a lower binding affinity compared to TRH but acts as a "superagonist," exhibiting higher intrinsic efficacy in stimulating second messenger production.[5]
| Ligand | Receptor | Parameter | Value (nM) | Reference |
| This compound | Human TRH-R | IC₅₀ (Binding) | 910 | [5] |
| TRH | Human TRH-R | IC₅₀ (Binding) | 36 | [5] |
| This compound | Human TRH-R | EC₅₀ (Ca²⁺ release) | 36 | [5] |
| TRH | Human TRH-R | EC₅₀ (Ca²⁺ release) | 5.0 | [5] |
IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration
Intracellular Signaling Pathways
Upon binding to TRH receptors, this compound activates a cascade of intracellular signaling events. The primary pathways implicated in its neuronal effects are the Phospholipase C (PLC) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[3]
Phospholipase C (PLC) Pathway
Activation of TRH receptors by this compound leads to the stimulation of Gq/11 proteins, which in turn activate Phospholipase C-β (PLC-β).[6] PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[5]
-
DAG remains in the cell membrane and, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).
This signaling cascade is fundamental to many of the acute neuronal responses to this compound.
Mitogen-Activated Protein Kinase (MAPK) Pathway
This compound has been shown to activate the MAPK/ERK (Extracellular signal-regulated kinase) pathway in neuronal cells. This pathway is crucial for longer-term effects, including the regulation of gene expression and neuroplasticity. The activation of the MAPK/ERK pathway is a downstream consequence of TRH receptor stimulation and plays a significant role in this compound-induced increases in tyrosine hydroxylase (TH) expression, the rate-limiting enzyme in dopamine synthesis.[7]
A specific pathway identified involves the upregulation of TRH receptor expression on striatal GABAergic neurons, leading to the activation of the TRHR-MAPK-RARα-DRD2 pathway, ultimately inducing TH expression in medium spiny neurons.[8][9]
Modulation of Neurotransmitter Systems
A primary outcome of this compound's action in the CNS is the enhanced release of several key neurotransmitters, including dopamine, acetylcholine, and norepinephrine.[3]
Dopaminergic System
This compound consistently demonstrates a robust ability to increase dopamine (DA) release in various brain regions, particularly the nucleus accumbens and corpus striatum.[10] This effect is dose-dependent and more sustained compared to that of TRH.
| Treatment | Dose (mg/kg, i.p.) | Brain Region | Duration of Effect | Observation | Reference |
| This compound | 1-10 | Nucleus Accumbens, Corpus Striatum | Up to 3 hours | Increased extracellular levels of DA, DOPAC, and HVA | [10] |
| This compound | 10 | Nucleus Accumbens, Corpus Striatum | Up to 6 hours | Increased 3-MT levels | [10] |
DA: Dopamine; DOPAC: 3,4-Dihydroxyphenylacetic acid; HVA: Homovanillic acid; 3-MT: 3-Methoxytyramine
Cholinergic and Noradrenergic Systems
This compound also enhances the release of acetylcholine (ACh) and norepinephrine (NA). While specific dose-response data for this compound is limited in the search results, studies on the parent compound, TRH, provide a strong indication of its effects. The effects of this compound on the monoamine system are reported to be 10-30 times stronger and longer-lasting than those of TRH.[10]
| Neurotransmitter | Treatment | Dose (mg/kg, s.c.) | Brain Region | Maximal % Increase | Reference |
| Acetylcholine | TRH | 1 | Cortex | 18% | [11] |
| 2.5 | Cortex | 52% | [11] | ||
| 5 | Cortex | 66% | [11] | ||
| 10 | Cortex | 89% | [11] | ||
| 2.5 | Hippocampus | 35% | [11] | ||
| 5 | Hippocampus | 48% | [11] | ||
| 10 | Hippocampus | 54% | [11] | ||
| Norepinephrine | This compound | Not specified | Frontal Cortex, Hypothalamus | Increased MHPG levels | [10] |
MHPG: 3-methoxy-4-hydroxyphenylglycol
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
In Vivo Microdialysis for Neurotransmitter Release
This protocol is adapted from studies measuring dopamine and acetylcholine release.[7][11]
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Animal Model: Male Sprague-Dawley rats.
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Surgery: Animals are anesthetized, and a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., striatum, nucleus accumbens, cortex). The cannula is secured with dental cement.
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Recovery: Animals are allowed to recover for several days post-surgery.
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Microdialysis Probe: A microdialysis probe with a semi-permeable membrane is inserted through the guide cannula.
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Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) into vials containing an antioxidant solution for monoamine analysis.
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) or subcutaneously (s.c.) at various doses.
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Analysis: The concentrations of neurotransmitters and their metabolites in the dialysate are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Western Blot for p-ERK Activation
This protocol is based on methodologies used to detect phosphorylated ERK in neuronal cells.[8][12]
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Cell Culture and Treatment: Neuronal cells (e.g., primary striatal neurons or SH-SY5Y cells) are cultured to a suitable confluency. Cells are then treated with this compound at various concentrations and for different time points.
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Lysis: Cells are washed with ice-cold PBS and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
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Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
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SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.
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Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). A typical antibody is rabbit anti-p-ERK1/2 (e.g., Cell Signaling Technology, #4370) at a dilution of 1:1000 to 1:2000. An antibody against total ERK1/2 (e.g., Cell Signaling Technology, #4695) at a dilution of 1:4000 is used as a loading control.[12]
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Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Immunohistochemistry for Tyrosine Hydroxylase (TH) Expression
This protocol is adapted from studies examining this compound-induced TH expression in the brain.[7][12]
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Tissue Preparation: Animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). The brains are removed and post-fixed in 4% PFA overnight, then transferred to a sucrose solution for cryoprotection.
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Sectioning: Coronal sections of the brain (e.g., 30 µm thick) are cut on a cryostat or vibratome.
-
Antigen Retrieval: For some antibodies, antigen retrieval by heating sections in a citrate buffer may be necessary.
-
Blocking and Permeabilization: Sections are blocked and permeabilized for 1 hour at room temperature in a solution containing normal serum (e.g., 10% donkey serum) and a detergent (e.g., 0.3% Triton X-100) in PBS.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with a primary antibody against TH (e.g., mouse anti-TH, Santa Cruz Biotechnology, sc-25269, at a dilution of 1:2000).[12]
-
Secondary Antibody Incubation: After washing, sections are incubated for 1-2 hours at room temperature with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG).
-
Mounting and Imaging: Sections are mounted on slides with a mounting medium containing DAPI for nuclear counterstaining and imaged using a fluorescence or confocal microscope.
Inositol Monophosphate (IP1) Accumulation Assay (HTRF)
This is a general protocol for a competitive immunoassay to measure IP1, a stable metabolite of IP3, as an indicator of PLC activation.
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Cell Seeding: Adherent neuronal cells are seeded in a 96-well or 384-well plate and cultured to the desired confluency.
-
Cell Stimulation: The culture medium is replaced with a stimulation buffer containing LiCl (to inhibit IP1 degradation) and the cells are stimulated with various concentrations of this compound for a defined period (e.g., 30-60 minutes) at 37°C.
-
Lysis and Detection: Cells are lysed, and the HTRF (Homogeneous Time-Resolved Fluorescence) reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor) are added.
-
Incubation and Reading: After incubation at room temperature to allow for the competitive binding to occur, the plate is read on an HTRF-compatible microplate reader. The signal is inversely proportional to the concentration of IP1 in the sample.
Conclusion
The mechanism of action of this compound in neuronal cells is multifaceted, initiated by its binding to and potent activation of TRH receptors. This leads to the stimulation of at least two major intracellular signaling pathways: the PLC-IP3-Ca²⁺ pathway, which mediates acute neuronal responses, and the MAPK/ERK pathway, which is involved in longer-term changes including the regulation of gene expression for key enzymes like tyrosine hydroxylase. The integrated downstream effect of these signaling cascades is an enhanced release of critical neurotransmitters such as dopamine, acetylcholine, and norepinephrine, which underlies the diverse neuropharmacological effects of this compound. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further investigate the intricate neuronal actions of this promising therapeutic agent.
References
- 1. TRH Analog, this compound Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The synthetic TRH analogue this compound exerts modality-specific antinociceptive effects via distinct descending monoaminergic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound is a superagonist at the human thyrotropin-releasing hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | TRH Analog, this compound Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]
- 8. Phospho-p44/42 MAPK (Erk1) (Tyr204)/(Erk2) (Tyr187) (D1H6G) Mouse mAb | Cell Signaling Technology [cellsignal.com]
- 9. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound hydrate (TA-0910), a novel thyrotropin-releasing hormone analog, on in vivo dopamine release and turnover in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
Taltirelin: A Technical Guide to a Potent Thyrotropin-Releasing Hormone Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taltirelin, a synthetic analog of thyrotropin-releasing hormone (TRH), represents a significant advancement in the development of centrally-acting therapeutic agents.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, pharmacological properties, and the experimental methodologies used to characterize it. This compound distinguishes itself from native TRH through its enhanced stability, longer half-life, and greater potency in the central nervous system (CNS), with comparatively weaker endocrine effects.[1][3] Marketed as Ceredist®, it is clinically approved in Japan for the treatment of spinocerebellar degeneration.[4][5] This document serves as a comprehensive resource for researchers and professionals engaged in the study and development of neuroprotective and nootropic compounds.
Introduction
Thyrotropin-releasing hormone (TRH) is a hypothalamic tripeptide that plays a crucial role in the endocrine system by stimulating the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary.[5][6] Beyond its hormonal functions, TRH exhibits a wide range of effects on the central nervous system, including neuroprotection, analeptic activity, and modulation of various neurotransmitter systems.[7] However, the therapeutic potential of native TRH is limited by its rapid degradation in plasma and poor blood-brain barrier penetration.
This compound was developed to overcome these limitations. As an orally active TRH analog, this compound exhibits significantly greater stability and a prolonged duration of action within the CNS.[1] It has demonstrated 10 to 100 times more potent CNS stimulatory activity than TRH.[8] This guide will explore the molecular pharmacology of this compound, its signaling pathways, and the experimental frameworks used to elucidate its properties.
Mechanism of Action
This compound exerts its effects by acting as a superagonist at the human thyrotropin-releasing hormone receptor (TRH-R), a G-protein coupled receptor (GPCR).[9] While it displays a lower binding affinity for the TRH-R compared to the endogenous ligand, this compound demonstrates a higher intrinsic efficacy, leading to a more robust and sustained downstream signaling cascade.[9][10]
Upon binding to the TRH-R, this compound primarily activates the Gq/11 signaling pathway.[9][11] This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[11] Furthermore, this compound has been shown to modulate the mitogen-activated protein kinase (MAPK/ERK) signaling pathway, which is involved in cellular growth and differentiation.[2][12]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound in comparison to TRH.
Table 1: In Vitro Pharmacology at the Human TRH Receptor
| Parameter | This compound | TRH | Reference |
| IC50 (Competition Binding) | 910 nM | 36 nM | [3][6][9][10] |
| EC50 (Ca2+ Release) | 36 nM | 5.0 nM | [3][6][9] |
| EC50 (IP1 Production) | 150 nM | 3.9 nM | [6][9] |
| Ki (Rat Brain) | 311 nM | - |
IC50: Half-maximal inhibitory concentration in competition binding assays with [3H]MeTRH. EC50: Half-maximal effective concentration for stimulating intracellular calcium release or inositol monophosphate (IP1) production. Ki: Inhibitory constant.
Table 2: Pharmacokinetic Parameters
| Parameter | This compound | TRH | Species | Reference |
| Half-life (t1/2) | 23.0 min | 6.5 min | Rat (IV) | [11] |
| Administration Route | Oral | IV, Nasal, Oral | Human | [3][4][6][11] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize this compound.
Receptor Binding Assay (Competition Assay)
Objective: To determine the binding affinity (IC50) of this compound for the human TRH receptor.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK-EM 293) cells stably expressing the human TRH receptor are cultured in appropriate media and conditions.
-
Assay Preparation: Cells are seeded in 24-well plates at a density of approximately 220,000 cells/well and incubated overnight.
-
Competition Binding:
-
Cells are pre-incubated with various concentrations of unlabeled this compound or TRH for 15 minutes at 37°C.
-
A constant concentration of radiolabeled ligand, [3H]MeTRH (e.g., 4 nM), is then added to each well.
-
The plates are incubated for 1 hour at 37°C to allow for competitive binding to reach equilibrium.
-
-
Washing and Lysis: The cells are washed with ice-cold buffer to remove unbound radioligand, followed by cell lysis to release the bound radioligand.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.[9][10]
Intracellular Calcium (Ca2+) Mobilization Assay
Objective: To measure the functional potency (EC50) of this compound in activating the TRH receptor.
Methodology:
-
Cell Preparation: HEK-EM 293 cells expressing the TRH receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a suitable buffer.
-
Stimulation: Various concentrations of this compound or TRH are added to the cells.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader. The response is typically measured as the peak fluorescence intensity minus the basal fluorescence intensity.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined by plotting the response against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.[9]
In Vivo Microdialysis for Dopamine Release
Objective: To assess the effect of this compound on dopamine release in specific brain regions of a living animal.
Methodology:
-
Animal Model: A male Wistar rat is anesthetized and placed in a stereotaxic frame.
-
Probe Implantation: A microdialysis probe is surgically implanted into the target brain region, such as the striatum.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Sample Collection: Dialysate samples, containing extracellular fluid from the brain region, are collected at regular intervals.
-
Drug Administration: this compound is administered systemically (e.g., intraperitoneally).
-
Neurotransmitter Analysis: The concentration of dopamine and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: The change in dopamine concentration over time following this compound administration is analyzed to determine its effect on dopamine release.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: this compound's primary signaling cascade via the TRH receptor.
Experimental Workflows
Caption: Workflow for a competitive receptor binding assay.
Caption: Workflow for in vivo microdialysis to measure neurotransmitter release.
Conclusion
This compound stands out as a promising TRH analog with a pharmacological profile well-suited for treating CNS disorders. Its enhanced stability, oral bioavailability, and potent, long-lasting central effects, coupled with reduced endocrine activity, make it a valuable therapeutic agent for conditions like spinocerebellar degeneration. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in the field of neuropharmacology. The elucidation of its signaling pathways offers multiple avenues for investigating its precise molecular mechanisms and exploring its potential in a broader range of neurological diseases.
References
- 1. [Synthesis and pharmacological action of TRH analog peptide (this compound)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Tanabe Seiyaku) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 4. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 7. Pharmacokinetics of L-Triiodothyronine in Patients Undergoing Thyroid Hormone Therapy Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Elimination Half-Life of Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. [Pharmacokinetics and pharmacodynamics of protirelin (TRH) in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Brain receptor binding characteristics and pharmacokinetic-pharmacodynamic analysis of thyrotropin-releasing hormone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuroprotective Effects of Taltirelin in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the neuroprotective properties of Taltirelin, a long-acting thyrotropin-releasing hormone (TRH) analog. This compound has demonstrated significant therapeutic potential in various preclinical and clinical models of neurodegenerative diseases. This document synthesizes key findings, presents quantitative data from pivotal studies, outlines detailed experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.
Introduction
This compound (TA-0910), marketed as Ceredist®, is a synthetic analog of thyrotropin-releasing hormone (TRH).[1][2] Compared to endogenous TRH, this compound exhibits 10 to 100 times more potent central nervous system (CNS) stimulant activity and an eight-fold longer duration of action.[1][2] Initially approved for the treatment of spinocerebellar degeneration (SCD) in Japan, its neuroprotective and neurotrophic properties have prompted extensive research into its efficacy for other neurodegenerative disorders, including Parkinson's disease (PD).[3][4][5] this compound's mechanism of action extends beyond the hypothalamic-pituitary-thyroid axis, involving direct modulation of neurotransmitter systems and activation of intracellular signaling cascades that promote neuronal survival.[3][4]
Mechanism of Action
This compound exerts its neuroprotective effects through a multi-faceted mechanism, primarily initiated by its binding to TRH receptors in the CNS.[3][4] This interaction triggers a cascade of downstream events that collectively enhance neuronal resilience.
Key Mechanisms Include:
-
Neurotransmitter Modulation: this compound stimulates the release of key neurotransmitters, including dopamine (DA), acetylcholine, and norepinephrine, which are often depleted in neurodegenerative conditions.[1][3][4]
-
Activation of Pro-Survival Signaling: The binding of this compound to the G-protein coupled TRH receptor (TRH-R1) activates the Gq/11 protein. This leads to the stimulation of Phospholipase C (PLC), which subsequently promotes the activation of Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK/ERK) signaling pathway.[6][7] This cascade is crucial for promoting cell survival and proliferation.
-
Anti-Apoptotic and Anti-Oxidative Effects: In cellular models of PD, this compound has been shown to reduce the generation of reactive oxygen species (ROS) and alleviate programmed cell death (apoptosis).[6][8][9]
-
Inhibition of Pathological Protein Aggregation: this compound treatment can down-regulate the levels of hyperphosphorylated tau (p-tau) and pathological fragments of tau (tau N368) and α-synuclein (α-synuclein N103), proteins implicated in the pathology of several neurodegenerative diseases.[6][8][10] This effect may be linked to the inhibition of enzymes like asparagine endopeptidase (AEP) and monoamine oxidase-B (MAO-B).[6][8][10]
Signaling Pathway Diagram
The following diagram illustrates the primary signaling cascade activated by this compound.
Efficacy in Neurodegenerative Disease Models
This compound has been evaluated in several preclinical and clinical models, demonstrating significant neuroprotective and functional benefits.
Parkinson's Disease (PD) Models
In models of Parkinson's disease, this compound protects dopaminergic neurons and improves motor function.[6][8] Studies utilize neurotoxins like 6-hydroxydopamine (6-OHDA), 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), and its active metabolite MPP+ to mimic PD pathology.[1][6][8]
Table 1: Quantitative Effects of this compound in In Vitro PD Models
| Model System | Toxin | This compound Conc. | Key Finding | Quantitative Result | Reference |
|---|---|---|---|---|---|
| SH-SY5Y Cells | MPP+ (100 µM) | 5 µM | Decreased Nuclear Condensation | 46.37% reduction vs. toxin alone | [11] |
| SH-SY5Y Cells | Rotenone (50 µM) | 5 µM | Decreased Nuclear Condensation | 42.99% reduction vs. toxin alone | [11] |
| SH-SY5Y Cells | MPP+ (100 µM) | 5 µM | Recovered Cell Viability | 11.06% increase vs. toxin alone | [11] |
| SH-SY5Y Cells | Rotenone (50 µM) | 5 µM | Recovered Cell Viability | 23.78% increase vs. toxin alone | [11] |
| Primary Midbrain Neurons | MPP+ (10 µM) | 5 µM | Improved Cell Viability | Viability of 81.17% vs. 69.97% in toxin-only group | [11] |
| SH-SY5Y Cells | MPP+ (1000 µM) | 5 µM | Reduced p-tau (S396) levels | 17.13% reduction vs. toxin alone | [10] |
| SH-SY5Y Cells | Rotenone (50 µM) | 5 µM | Reduced tau N368 fragments | 23.40% reduction vs. toxin alone |[10] |
Table 2: Quantitative Effects of this compound in In Vivo PD Models
| Animal Model | Toxin/Lesion | This compound Dosage | Key Finding | Quantitative Result | Reference |
|---|---|---|---|---|---|
| Hemi-PD Rat | 6-OHDA | 1 or 5 mg/kg | Reduced Neuronal Burst Firing | 17.06% and 12.32% reduction in spikes in burst discharge | [1][2][7] |
| PD Mice Model | MPTP | 1 mg/kg | Preserved Dopaminergic Neurons | Significantly preserved TH-positive neurons in the substantia nigra | [8] |
| PD Mice Model | Rotenone | 1 mg/kg | Improved Locomotor Function | Significant improvement in behavioral tests | [8] |
| Hemi-PD Rat | 6-OHDA | 1-10 mg/kg | Improved Motor Function | Significantly improved performance in adjusting step tests |[1] |
Spinocerebellar Degeneration (SCD)
This compound is clinically approved for SCD and has shown efficacy in improving ataxia.
Table 3: Clinical Efficacy of this compound in Spinocerebellar Degeneration
| Study Design | Patient Population | This compound Dosage | Primary Endpoint | Quantitative Result | Reference |
|---|---|---|---|---|---|
| Randomized, Placebo-Controlled Trial | 149 patients with SCD | 5 mg, twice daily (oral) | Change in K-SARA* score at 24 weeks | -0.51 ± 2.79 (this compound) vs. +0.36 ± 2.62 (Placebo); p=0.0321 | [12][13] |
| Sub-analysis | Hereditary Ataxia Patients | 5 mg, twice daily (oral) | Change in K-SARA* score at 24 weeks | -1.28 ± 2.91 (this compound) vs. +0.03 ± 2.41 (Placebo); p=0.0099 | [12] |
| Sub-analysis | All SCD Patients | 5 mg, twice daily (oral) | Change in "Stance" subscore | -0.04 ± 0.89 (this compound) vs. +0.23 ± 0.79 (Placebo); p=0.0270 | [13] |
| Sub-analysis | All SCD Patients | 5 mg, twice daily (oral) | Change in "Speech" subscore | -0.07 ± 0.74 (this compound) vs. +0.18 ± 0.67 (Placebo); p=0.0130 | [13] |
*K-SARA: Korean version of the Scale for the Assessment and Rating of Ataxia.
Detailed Experimental Protocols
This section provides an overview of the methodologies used in the key studies cited.
In Vivo: 6-OHDA Rat Model of Parkinson's Disease
This model involves the unilateral injection of the neurotoxin 6-hydroxydopamine into the medial forebrain bundle (MFB) to induce a complete lesion of dopaminergic neurons on one side of the brain.[6]
Protocol Steps:
-
Animal Preparation: Adult male Sprague-Dawley rats (200-250g) are anesthetized with isoflurane. The animal is then positioned in a stereotactic frame.
-
Stereotactic Surgery: A midline incision is made on the scalp to expose the skull. Bregma is identified, and the skull is leveled.
-
Coordinates for Injection: A small hole is drilled in the skull over the target location. For an MFB lesion, typical coordinates relative to bregma are: Anteroposterior (A/P): -2.2 mm; Mediolateral (M/L): +1.5 mm (for the right hemisphere).[6]
-
6-OHDA Administration: A Hamilton syringe is lowered to the ventral coordinate (D/V): -8.0 mm from the dura.[6] A solution of 6-OHDA (e.g., 2 mg/mL in saline with 0.2% ascorbic acid) is injected at a slow rate (e.g., 1 µL/minute for a total of 5 µL).[6][10] The needle is left in place for 5 minutes post-injection before slow withdrawal.
-
Post-Operative Care: The scalp is sutured, and the animal is monitored during recovery. Food and water are made easily accessible.
-
This compound Treatment: this compound (1-10 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection according to the study's timeline (e.g., daily for 7 days).[1]
-
Behavioral Assessment: Motor function is assessed using tests like the adjusting step test (forelimb akinesia) at baseline and after treatment.[1]
-
Histological Analysis: After the final behavioral test, animals are euthanized, and brains are processed for immunohistochemical analysis of tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss in the substantia nigra and striatum.
Experimental Workflow: 6-OHDA Rat Model
In Vitro: MPP+ Toxicity Model in SH-SY5Y Cells
This model uses the human neuroblastoma cell line SH-SY5Y, which can be differentiated into a dopaminergic-like phenotype, to study neuroprotection against the mitochondrial complex I inhibitor MPP+, the toxic metabolite of MPTP.[14][15]
Protocol Steps:
-
Cell Culture: SH-SY5Y cells are cultured in a 1:1 mixture of MEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin, maintained at 37°C in a 5% CO₂ incubator.[14]
-
Seeding: For experiments, cells are seeded into multi-well plates (e.g., 96-well plates at a density of 1 x 10⁴ cells per well).[16]
-
This compound Pre-treatment: Cells are pre-treated with this compound (e.g., 5 µM) for 2 hours before the addition of the neurotoxin.[11][16]
-
Toxin Exposure: MPP+ is added to the culture medium at various concentrations (e.g., 50 µM, 100 µM, 500 µM) and incubated for a specified period (e.g., 24-48 hours).[15][16]
-
Viability and Cytotoxicity Assays:
-
MTT Assay: To assess cell viability, MTT reagent is added to the wells. Viable cells with active metabolism convert MTT into a purple formazan product, which is then solubilized and measured spectrophotometrically.[16]
-
LDH Assay: To measure cytotoxicity, the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium is quantified using a colorimetric assay.[16]
-
-
Apoptosis and Protein Analysis:
-
Hoechst Staining: Cells are stained with Hoechst 33342 to visualize nuclear morphology. Condensed, fragmented nuclei are indicative of apoptosis and are quantified via fluorescence microscopy.[16]
-
Western Blot: Cell lysates are collected and analyzed by Western blotting to quantify the levels of specific proteins, such as cleaved caspase-3 (an apoptosis marker), p-tau, and α-synuclein fragments.[16]
-
Experimental Workflow: SH-SY5Y MPP+ Model
Conclusion and Future Directions
The evidence strongly supports the neuroprotective and functional benefits of this compound in models of Parkinson's disease and spinocerebellar degeneration. Its multifaceted mechanism of action, which includes enhancing neurotransmitter release, activating pro-survival signaling pathways, and reducing apoptosis and oxidative stress, makes it a compelling candidate for broader applications in neurodegenerative disease therapy.
Future research should focus on elucidating the full spectrum of its downstream signaling targets and exploring its efficacy in other neurodegenerative conditions, such as Alzheimer's disease and amyotrophic lateral sclerosis. Further clinical trials are warranted to confirm these preclinical findings and to establish optimal dosing and treatment regimens for different patient populations. The continued investigation of this compound and similar TRH analogs holds significant promise for the development of novel treatments for these debilitating disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 5. The mouse model of Parkinson disease (PD) [bio-protocol.org]
- 6. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - GE [thermofisher.com]
- 7. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 9. e-jmd.org [e-jmd.org]
- 10. conductscience.com [conductscience.com]
- 11. TRH Analog, this compound Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of this compound Hydrate in Patients With Ataxia Due to Spinocerebellar Degeneration [e-jmd.org]
- 13. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 14. mdpi.com [mdpi.com]
- 15. MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Taltirelin's role in spinocerebellar ataxia pathophysiology
An In-depth Technical Guide on the Role of Taltirelin in the Pathophysiology of Spinocerebellar Ataxia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spinocerebellar ataxias (SCAs) represent a heterogeneous group of neurodegenerative disorders characterized by progressive cerebellar ataxia.[1][2] The pathophysiology is complex, involving genetic mutations that lead to dysfunction and loss of neurons, particularly Purkinje cells in the cerebellum.[3] this compound, a synthetic analog of thyrotropin-releasing hormone (TRH), has emerged as a therapeutic agent for SCA, approved in Japan for the improvement of ataxia.[4][5] This technical guide provides a comprehensive overview of this compound's mechanism of action, summarizing preclinical and clinical data, detailing experimental protocols, and visualizing key pathways to elucidate its role in modulating SCA pathophysiology.
Introduction to Spinocerebellar Ataxia (SCA) Pathophysiology
Spinocerebellar ataxias are autosomal dominant neurodegenerative diseases characterized by a progressive loss of balance and coordination due to the degeneration of the cerebellum and its connected pathways.[6][7] The clinical presentation is often a "pure" cerebellar ataxia, but can be accompanied by a variety of other neurological symptoms.[7]
The underlying molecular pathogenesis is diverse and linked to a growing number of identified gene mutations.[6] Despite the genetic heterogeneity, several common downstream mechanisms are implicated in neuronal dysfunction and death, including:
-
Impaired Ion Channels: Mutations in genes encoding ion channels or their regulatory proteins can alter Purkinje cell firing patterns.[2][8]
-
Transcriptional Dysregulation: Mutant proteins can interfere with normal gene expression, leading to cellular toxicity.[7]
-
Protein Aggregation and Impaired Clearance: The accumulation of misfolded proteins can overwhelm cellular protein quality control systems like the ubiquitin-proteasome system and autophagy.[7]
-
Altered Calcium Homeostasis: Dysregulation of intracellular calcium signaling is a common pathway leading to neuronal cell death.[7]
These pathways converge to cause the characteristic cerebellar atrophy, particularly the loss of Purkinje cells, which is a hallmark of many SCAs.[3]
This compound: A CNS-Active TRH Analog
This compound is an orally administered analog of thyrotropin-releasing hormone (TRH).[9] It was developed to overcome the limitations of native TRH, which has a short half-life and poor blood-brain barrier penetration.[9][10] this compound exhibits significantly more potent and prolonged central nervous system (CNS) activity compared to TRH.[9] It is marketed in Japan under the trade name Ceredist for the treatment of spinocerebellar degeneration.[5][11]
Mechanism of Action of this compound
This compound exerts its effects primarily by acting as a potent agonist at TRH receptors, which are widely distributed throughout the CNS.[4][12] While it has a lower binding affinity than endogenous TRH, it demonstrates higher intrinsic efficacy, classifying it as a "superagonist".[13][14][15] Its mechanism is multifaceted, involving the modulation of several key neuronal systems.
TRH Receptor Signaling
The primary signaling cascade initiated by this compound binding to the TRH receptor involves the Gq/11 protein pathway:
-
Receptor Activation: this compound binds to and activates the TRH receptor, a G protein-coupled receptor (GPCR).[10]
-
Gq/11 Activation: The activated receptor stimulates the Gq/11 protein.
-
Phospholipase C (PLC) Stimulation: Gq/11 activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2).
-
Second Messenger Generation: This hydrolysis produces two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[13]
This increase in intracellular calcium is a critical event that mediates many of the downstream effects of this compound.
Modulation of Neurotransmitter Systems
A key therapeutic action of this compound is its ability to enhance the release of several major neurotransmitters, which are often dysregulated in neurodegenerative diseases.[12] By activating TRH receptors in various brain regions, this compound promotes the turnover and release of:
This broad enhancement of neurotransmission is thought to contribute to the improvement of motor function and overall neurological status in SCA patients.
Neurotrophic and Neuroprotective Effects
Beyond immediate signaling, this compound exhibits neuroprotective properties that may counteract the degenerative processes in SCA.
-
Neurotrophic Factor-like Action: this compound is believed to have actions similar to neurotrophic factors, potentially promoting neuron survival and maintenance.[4][12]
-
Anti-Apoptotic Effects: It has been shown to inhibit apoptotic (programmed cell death) pathways in neurons, offering protection against cellular demise.[12][16]
-
Increased cGMP: Systemic administration of TRH analogs like this compound leads to an increase in cyclic guanosine monophosphate (cGMP) content specifically in the cerebellum, a pathway implicated in cerebellar long-term depression and motor learning.[11]
-
Protection from Excitotoxicity: this compound may protect neurons from glutamate-induced cell death, a common mechanism of damage in neurodegenerative disorders.[17]
Preclinical Evidence in SCA Models
Animal models of SCA have been crucial for elucidating the therapeutic potential of this compound. The "rolling mouse Nagoya" (RMN) is a murine model of spinocerebellar atrophy that has been used to study the drug's effects.[18]
Quantitative Data from Preclinical Studies
| Study Model | Treatment Protocol | Key Finding | Outcome Measure | Reference |
| Rolling Mouse Nagoya (RMN) | Repeated administration of this compound hydrate | Significant improvement in motor ataxia | Behavioral tests (unspecified) | [18] |
| MPTP-induced Parkinson's model mice | This compound (1 mg/kg) | Significantly improved locomotor function | Behavioral tests | [19] |
| Ischemic C57BL/6J mice | This compound (0.3 mg/kg, i.v.) | Significantly suppressed reduction of hippocampal neuronal density by 39.9% | Cell count in hippocampal CA1 region | [20] |
| SH-SY5Y cells (in vitro) | This compound (5 µM) pre-treatment | Recovered cell viability by 13.58% against MPP+ and 23.78% against rotenone | Cell viability assay | [9] |
Representative Preclinical Experimental Protocol
Study: this compound improves motor ataxia independently of monoamine levels in rolling mouse Nagoya, a model of spinocerebellar atrophy[18]
-
Animal Model: Rolling mouse Nagoya (RMN), a murine model for spinocerebellar atrophy, and control mice.
-
Drug Administration: Repeated administration of this compound hydrate. The exact dosage and frequency are not specified in the abstract but would typically involve daily oral or intraperitoneal injections for a period of several weeks.
-
Behavioral Assessment: Motor function and ataxia were evaluated. While the specific tests are not detailed in the abstract, common assessments for ataxia in mice include the rotarod test, beam walking test, and analysis of gait parameters.
-
Biochemical Analysis: Following the treatment period, monoamine (noradrenaline, dopamine, serotonin) levels and their metabolites were measured in the cerebellum, brain stem, and spinal cord using high-performance liquid chromatography (HPLC).
-
Statistical Analysis: Data from this compound-treated RMN mice were compared to vehicle-treated RMN mice and control animals to determine the statistical significance of any observed improvements in motor function and changes in neurochemical levels.
Clinical Efficacy of this compound in SCA Patients
The efficacy of this compound has been evaluated in several clinical trials involving patients with various forms of spinocerebellar degeneration. The primary outcome measure in modern trials is typically the change in a standardized ataxia rating scale.
Ataxia Rating Scales
-
Scale for the Assessment and Rating of Ataxia (SARA): This is the most widely used scale.[21][22] It comprises 8 items (gait, stance, sitting, speech, finger chase, finger-nose test, fast alternating hand movements, heel-shin slide) with a total score ranging from 0 (no ataxia) to 40 (most severe ataxia).[23]
-
International Cooperative Ataxia Rating Scale (ICARS): A more extensive scale with 19 items and a total score of 100.[21]
Quantitative Data from Clinical Trials
A multicenter, randomized, double-blind, placebo-controlled, phase IV study in Korea provided key data on this compound's efficacy.[24][25]
| Study Population | Treatment Group (n) | Control Group (n) | Primary Endpoint | Result | p-value | Reference |
| All SCD Patients | This compound (75) | Placebo (74) | Mean change in K-SARA score at 24 weeks | -0.51 ± 2.79 vs. +0.36 ± 2.62 | 0.0321 | [24][25] |
| Hereditary Ataxia Subgroup | This compound (41) | Placebo (45) | Mean change in K-SARA score at 24 weeks | -1.28 ± 2.91 vs. +0.03 ± 2.41 | 0.0099 | [24] |
K-SARA Sub-score Analysis (All SCD Patients at 24 weeks): [24][26]
| K-SARA Item | This compound (Mean Change ± SD) | Placebo (Mean Change ± SD) | p-value |
| Stance | -0.04 ± 0.89 | +0.23 ± 0.79 | 0.0270 |
| Speech Disturbance | -0.07 ± 0.74 | +0.18 ± 0.67 | 0.0130 |
Representative Clinical Trial Protocol
Study: Efficacy and Safety of this compound Hydrate in Patients With Ataxia Due to Spinocerebellar Degeneration (NCT04107740)[24][27]
-
Study Design: A 24-week, multicenter, prospective, randomized, double-blind, placebo-controlled, phase IV study.
-
Patient Population: 149 patients aged 20 years or older diagnosed with hereditary or nonhereditary cerebellar ataxia due to spinocerebellar degeneration.
-
Intervention: Patients were randomly assigned to either the this compound group (5 mg orally, twice daily) or a matching placebo group.
-
Primary Efficacy Endpoint: The change from baseline in the total score of the Korean version of the Scale for the Assessment and Rating of Ataxia (K-SARA) at 24 weeks.
-
Secondary Efficacy Endpoints: Changes in K-SARA scores at earlier time points (4 and 12 weeks), Clinical Global Impression (CGI) scores, and other functional and quality of life measures.
-
Safety Assessment: Monitoring and recording of all adverse events and changes in clinical laboratory data throughout the study.
-
Statistical Analysis: The full analysis set, comprising subjects who received at least one dose and had available efficacy data, was used to compare the change in K-SARA scores between the this compound and placebo groups.
References
- 1. Pathogenic mechanisms underlying spinocerebellar ataxia type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spinocerebellar ataxias: from pathogenesis to recent therapeutic advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Formosa Laboratories, Inc. [formosalab.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Emerging Pathogenic Pathways in the Spinocerebellar Ataxias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Spinocerebellar ataxias: from pathogenesis to recent therapeutic advances [frontiersin.org]
- 9. TRH Analog, this compound Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Arrestin2 Is Critically Involved in the Differential Regulation of Phosphosignaling Pathways by Thyrotropin-Releasing Hormone and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Contribution of Thyrotropin-Releasing Hormone to Cerebellar Long-Term Depression and Motor Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 13. This compound is a superagonist at the human thyrotropin-releasing hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound is a superagonist at the human thyrotropin-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | this compound is a superagonist at the human thyrotropin-releasing hormone receptor [frontiersin.org]
- 16. What is this compound Hydrate used for? [synapse.patsnap.com]
- 17. New Efforts to Demonstrate the Successful Use of TRH as a Therapeutic Agent [mdpi.com]
- 18. This compound improves motor ataxia independently of monoamine levels in rolling mouse nagoya, a model of spinocerebellar atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Neuroprotective effect and brain receptor binding of this compound, a novel thyrotropin-releasing hormone (TRH) analogue, in transient forebrain ischemia of C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. escholarship.org [escholarship.org]
- 22. Consensus Recommendations for Clinical Outcome Assessments and Registry Development in Ataxias: Ataxia Global Initiative (AGI) Working Group Expert Guidance | springermedizin.de [springermedizin.de]
- 23. Thieme E-Journals - Aktuelle Neurologie / Abstract [thieme-connect.com]
- 24. Efficacy and Safety of this compound Hydrate in Patients With Ataxia Due to Spinocerebellar Degeneration [e-jmd.org]
- 25. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 26. e-jmd.org [e-jmd.org]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
Taltirelin: A Technical Deep Dive into its Nootropic and Cognitive-Enhancing Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taltirelin, a synthetic analog of thyrotropin-releasing hormone (TRH), has garnered significant interest for its potential nootropic and cognitive-enhancing properties. This technical guide provides an in-depth analysis of the core scientific evidence supporting this compound's effects on cognition, drawing from preclinical and clinical data. We will explore its mechanism of action, detailing the key signaling pathways it modulates, and present quantitative data from pivotal studies in a clear, tabular format. Furthermore, this document outlines detailed experimental protocols for the key assays used to evaluate this compound's efficacy, and visualizes complex biological and experimental processes through Graphviz diagrams. This comprehensive resource is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's potential as a cognitive enhancer.
Introduction
This compound is a potent and orally active TRH analog with a longer half-life and greater central nervous system (CNS) activity compared to endogenous TRH.[1] While initially investigated for the treatment of spinocerebellar degeneration, a growing body of evidence suggests its potential utility in ameliorating cognitive deficits associated with various neurological conditions.[2][3] This guide will systematically investigate the scientific basis for these claims.
Mechanism of Action: A Multi-faceted Approach to Cognitive Enhancement
This compound exerts its effects primarily by acting as a superagonist at the human thyrotropin-releasing hormone receptor (TRH-R).[4] This interaction initiates a cascade of downstream signaling events that ultimately modulate neuronal function and promote neuroprotection.
TRH Receptor Activation and Downstream Signaling
Upon binding to TRH-R, a G-protein coupled receptor (GPCR), this compound activates multiple intracellular signaling pathways.[2][5] The primary pathways implicated in its cognitive-enhancing effects are the Gq/11-phospholipase C (PLC) pathway and the Gs-adenylyl cyclase (AC) pathway.[6]
-
Gq/11-PLC Pathway: Activation of this pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is crucial for neurotransmitter release and synaptic plasticity.[2]
-
Gs-AC Pathway: this compound can also stimulate the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). cAMP, in turn, activates protein kinase A (PKA), which can phosphorylate various downstream targets involved in gene expression and neuronal function.[6]
References
- 1. β-Arrestin2 Is Critically Involved in the Differential Regulation of Phosphosignaling Pathways by Thyrotropin-Releasing Hormone and this compound [mdpi.com]
- 2. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Effects of Short- and Long-Term Potentiation on Cell Firing in the CA1 Region of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The properties of long-term potentiation at SC-CA1/ TA-CA1 hippocampal synaptic pathways depends upon their input pathway activation patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | TRH Analog, this compound Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]
- 6. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Taltirelin in Parkinson's Disease Research: A Technical Guide to its Neuroprotective and Symptomatic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, tremor, and rigidity.[1][2] Current therapies, primarily levodopa, offer symptomatic relief but do not halt disease progression and are often associated with long-term complications like dyskinesia.[3] Taltirelin, a long-acting analog of thyrotropin-releasing hormone (TRH), is an approved treatment for spinocerebellar degeneration.[1][4] With a central nervous system stimulant activity 10-100 times more potent and a duration of action eight times longer than TRH, this compound is emerging as a promising candidate for Parkinson's disease research due to its multifaceted mechanism of action that suggests both neuroprotective and symptomatic benefits.[1][5] This guide provides an in-depth overview of the preclinical data, experimental methodologies, and potential therapeutic pathways of this compound in the context of Parkinson's disease.
Core Mechanisms of Action
This compound exhibits a dual-pronged therapeutic potential in Parkinson's disease models: direct neuroprotection of dopaminergic neurons and symptomatic improvement through the modulation of dopamine neurotransmission.
1. Neuroprotective Effects: Preclinical studies have demonstrated that this compound protects dopaminergic neurons from toxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and rotenone.[1][2][6] This neuroprotection is attributed to a combination of effects:
-
Reduction of Oxidative Stress and Apoptosis: this compound has been shown to decrease the generation of reactive oxygen species (ROS) and alleviate apoptosis in neuronal cell cultures treated with PD-mimicking neurotoxins.[1][6]
-
Inhibition of Pathological Protein Aggregation: The compound down-regulates the phosphorylation of tau (at S396) and α-synuclein (at S129).[1][2] It also prevents the activation of asparagine endopeptidase (AEP), an enzyme implicated in the pathological cleavage of both tau and α-synuclein.[1][2][6]
-
MAO-B Inhibition: this compound has been observed to lower the activity of monoamine oxidase-B (MAO-B), an enzyme that contributes to oxidative stress and the metabolism of dopamine.[1][6]
2. Symptomatic Improvement and Dopamine Modulation: this compound has been shown to improve motor function in animal models of PD without inducing dyskinesia.[3] This is achieved through:
-
Sustained Dopamine Release: Unlike L-DOPA, which causes sharp spikes in dopamine levels, this compound promotes a gentle and persistent release of dopamine in the striatum.[3][4] This effect involves the vesicular monoamine transporter-2 (VMAT-2), dopamine transporter (DAT), and tyrosine hydroxylase (TH).[3][4]
-
Induction of Tyrosine Hydroxylase (TH): this compound can induce the expression of TH, the rate-limiting enzyme in dopamine synthesis, in striatal medium spiny neurons.[3][5][7] This is mediated by the activation of the TRH receptor (TRHR), which triggers a downstream MAPK-RARα-DRD2 signaling pathway.[5][7]
Caption: Signaling pathways of this compound in Parkinson's disease models.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
Table 1: In Vitro Neuroprotective Effects of this compound
| Parameter | Cell Model | Toxin & Concentration | This compound Conc. | Result | Citation |
|---|---|---|---|---|---|
| Cell Viability | SH-SY5Y | MPP+ (50-100 µM) | 5 µM | Increased by 11.06% - 13.58% | [1][2] |
| SH-SY5Y | Rotenone (25-50 µM) | 5 µM | Increased by 19.26% - 23.78% | [1][2] | |
| Primary Midbrain Neurons | MPP+ (10 µM) | 5 µM | Improved viability (81.17% vs. MPP+ alone) | [1][2] | |
| Apoptosis | SH-SY5Y | MPP+ (100 µM) | 5 µM | Decreased nuclear condensation by 46.37% | [1][2] |
| SH-SY5Y | Rotenone (25-50 µM) | 5 µM | Decreased nuclear condensation by 36.52% - 42.99% | [1][2] | |
| ROS Generation | SH-SY5Y | Rotenone (50 µM) | 5 µM | Lowered ROS by 38.65% | [1] |
| Pathological Proteins | SH-SY5Y | MPP+ (1000 µM) | 5 µM | Reduced p-tau (S396) by 17.13%, tau N368 by 17.28%, α-synuclein N103 by 26.55% | [1][2] |
| SH-SY5Y | Rotenone (50 µM) | 5 µM | Reduced p-tau (S396) by 10.12%, tau N368 by 23.40%, α-synuclein N103 by 23.01% | [1][2] | |
| MAO-B Activity | SH-SY5Y | MPP+ (1000 µM) | Not specified | Lowered MAO-B activity | [1][6] |
| | SH-SY5Y | Rotenone (50 µM) | Not specified | Lowered MAO-B activity |[1][6] |
Table 2: In Vivo Efficacy of this compound in Rodent Models of Parkinson's Disease
| Model | Behavioral Test | This compound Dosage | Result | Citation |
|---|---|---|---|---|
| MPTP (Subacute) | Rotarod Test | 1 mg/kg | Significantly improved performance (287.20s vs. MPTP group) | [1][8] |
| Rotenone (Chronic) | Rotarod Test | 0.2 - 1 mg/kg | Significantly better performance (e.g., 182.92s at 1 mg/kg vs. 124.92s for rotenone group) | [1][8] |
| Pole Test | 1 mg/kg | Faster descent time compared to rotenone group | [8] | |
| 6-OHDA (Hemi-PD Rat) | Adjusting Step Test | 1 - 10 mg/kg | Dose-dependent improvement in forelimb bradykinesia for at least 10 hours | [3] |
| AIMs Score | 1 - 5 mg/kg | No dyskinesia-related behaviors observed, unlike L-DOPA | [3] | |
| MPTP (Subacute) | TH+ Neuron Count (SN) | 0.2 - 1 mg/kg | Preserved neurons (64.47% - 68.29% of normal vs. 36.66% for MPTP group) | [2] |
| MPTP (Subacute) | Pathological Proteins (SN) | 0.2, 1, 5 mg/kg | Reduced p-tau (S396), tau N368, and α-synuclein by at least 55.43% | [1][9] |
| 6-OHDA (Hemi-PD Rat) | TH Level (Striatum) | 5 mg/kg (7 days) | Significantly higher TH level (27.36%) compared to PD control |[3] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections detail the methodologies employed in key studies investigating this compound.
Animal Models
-
Subacute MPTP Mouse Model:
-
Animals: C57BL/6J mice are typically used.
-
Toxin Administration: MPTP is administered via intraperitoneal (i.p.) injection at a dose of 30 mg/kg daily for 5-7 consecutive days.[1][9]
-
This compound Treatment: this compound (e.g., 0.2, 1, and 5 mg/kg) is administered i.p. daily, often starting concurrently with or shortly after the first MPTP injection and continuing for a total of 14 days.[1]
-
-
Chronic Rotenone Mouse Model:
-
Animals: C57BL/6J mice.
-
Toxin Administration: Rotenone (30 mg/kg) is administered by oral gavage (IG) daily for an extended period, such as 55 days, to induce chronic neurodegeneration.[1][8]
-
This compound Treatment: this compound (e.g., 0.2 and 1 mg/kg) is co-administered i.p. throughout the modeling period.[8]
-
-
6-OHDA Hemi-Parkinsonian Rat Model:
-
Animals: Adult male Sprague-Dawley rats.[5]
-
Lesioning: A unilateral lesion is created by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or striatum.[3][5]
-
Model Validation: Two weeks post-surgery, rats are challenged with a subthreshold dose of apomorphine (0.05 mg/kg, s.c.). Animals exhibiting >200 contralateral turns in 30 minutes are selected as successful models.[3][5]
-
Caption: Experimental workflow for the subacute MPTP mouse model.
Behavioral and Cellular Assays
-
Rotarod Test: Assesses motor coordination and balance. Mice are placed on a rotating rod with accelerating speed, and the latency to fall is recorded.[1]
-
Adjusting Step Test: Measures bradykinesia in hemi-PD rats. The rat is held while one forelimb touches a surface, and the number of adjusting steps is counted as the animal is moved sideways.[3]
-
Cell Culture and Treatment: Human neuroblastoma SH-SY5Y cells or primary rat midbrain neurons are cultured. For experiments, cells are pre-treated with this compound (e.g., 5 µM) for 2 hours before being exposed to toxins like MPP+ (100-1000 µM) or rotenone (25-50 µM) for 24 hours.[1][2][5]
-
Cell Viability Assay: Commonly performed using MTT or CellTiter-Glo assays to measure metabolic activity, which correlates with the number of viable cells.[10]
-
Apoptosis Assay: Can be assessed by Hoechst staining to visualize nuclear condensation or by measuring Caspase 3/7 activity, key executioner caspases in the apoptotic pathway.[1][10]
-
Western Blotting: Standard protocol involving protein extraction, SDS-PAGE, transfer to a membrane, and incubation with primary antibodies (e.g., against TH, p-tau, p-α-synuclein, GAPDH) and secondary antibodies for detection.[2]
-
Immunohistochemistry: Brain sections are prepared and stained with an antibody against Tyrosine Hydroxylase (TH) to identify and quantify dopaminergic neurons in the substantia nigra and their terminals in the striatum.[2]
Clinical Landscape and Future Directions
As of early 2024, the clinical trial pipeline for Parkinson's disease features numerous candidates targeting various mechanisms, including alpha-synuclein aggregation, neuroinflammation, and mitochondrial dysfunction.[11][12] While this compound is not currently in late-stage clinical trials specifically for Parkinson's disease, its established approval and use for spinocerebellar degeneration provide a significant advantage.[13] A clinical trial for this indication (NCT04107740) reinforces its safety profile in human subjects with a neurodegenerative condition.[13]
The preclinical evidence for this compound is compelling, suggesting a unique, multi-target approach. It not only has the potential to provide symptomatic relief by modulating dopamine levels in a more sustained manner than L-DOPA but also exhibits significant neuroprotective properties that could modify the course of the disease.
Caption: Logical framework for this compound's dual therapeutic potential in PD.
This compound presents a strong case for further investigation as a therapeutic agent for Parkinson's disease. Its ability to protect dopaminergic neurons by targeting multiple pathological processes—including oxidative stress, apoptosis, and proteinopathy—positions it as a potential disease-modifying therapy.[1][2][6] Concurrently, its mechanism of promoting sustained dopamine release and inducing tyrosine hydroxylase offers a novel approach to symptomatic management that may avoid the motor complications associated with standard dopamine replacement therapies.[3][4] Future research should focus on long-term efficacy studies in diverse and more complex animal models, elucidating the full extent of its interaction with dopaminergic and non-dopaminergic pathways, and ultimately, progressing towards well-designed clinical trials to translate these promising preclinical findings to patients with Parkinson's disease.
References
- 1. Frontiers | TRH Analog, this compound Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone [frontiersin.org]
- 2. TRH Analog, this compound Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | TRH Analog, this compound Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]
- 4. TRH Analog, this compound Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRH Analog, this compound Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cell-based assays for Parkinson's disease using differentiated human LUHMES cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Parkinson’s Treatments in the Clinical Trial Pipeline for 2024 [apdaparkinson.org]
- 12. Parkinson’s Disease Drug Therapies in the Clinical Trial Pipeline: 2024 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Taltirelin: A Potential Neuroprotective Agent in Ischemic Stroke
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Ischemic stroke remains a leading cause of mortality and long-term disability worldwide, with limited therapeutic options beyond reperfusion therapies. The quest for effective neuroprotective agents that can mitigate neuronal damage during and after an ischemic event is a critical area of research. Taltirelin, a long-acting analog of thyrotropin-releasing hormone (TRH), has emerged as a promising candidate due to its potent central nervous system effects and neuroprotective properties. This document provides a comprehensive technical overview of the preclinical evidence supporting this compound as a potential treatment for ischemic stroke, its mechanism of action, and relevant experimental data. While clinical trials specifically for ischemic stroke are lacking, the robust preclinical findings warrant further investigation into its therapeutic potential.
Introduction to this compound
This compound is a synthetic analog of the endogenous tripeptide, thyrotropin-releasing hormone (TRH).[1] It is characterized by a much longer half-life and duration of action compared to native TRH.[2] Currently, this compound is approved and marketed in Japan under the trade name Ceredist® for the treatment of spinocerebellar degeneration, where it has been shown to improve ataxia.[3] Its therapeutic effects are attributed to its ability to act as a neuromodulator in the central nervous system (CNS), with demonstrated neuroprotective and nootropic effects.[1] These properties have led to investigations into its potential utility in other neurodegenerative conditions and acute neurological injuries, including ischemic stroke.
Mechanism of Neuroprotection in Ischemic Stroke
This compound exerts its neuroprotective effects through a multi-faceted mechanism, primarily initiated by its binding to TRH receptors in the CNS.[3] Unlike TRH, this compound has a higher affinity for TRH receptors in the brain than in the pituitary gland, which may reduce potential endocrine side effects.[4] The activation of these G protein-coupled receptors triggers a cascade of intracellular signaling pathways that collectively contribute to neuronal survival in the face of ischemic injury.
The key mechanisms include:
-
Anti-Apoptotic Effects: this compound has been shown to inhibit programmed cell death (apoptosis), a major contributor to neuronal loss following ischemia.[3] Studies have demonstrated that this compound can reduce the levels of cleaved caspase-3, a key executioner enzyme in the apoptotic cascade.[5]
-
Modulation of Neurotransmitter Systems: this compound enhances the release of several neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[3] This modulation can help to restore neuronal function and communication in the ischemic penumbra.
-
Activation of Pro-Survival Signaling Pathways: The binding of this compound to TRH receptors activates downstream signaling cascades known to promote cell survival, such as the mitogen-activated protein kinase (MAPK/ERK) pathway.[2][6]
-
Inhibition of Glutamate-Induced Excitotoxicity: TRH and its analogs can attenuate the glutamate-stimulated increase in intracellular calcium, a key event in the excitotoxic cascade that leads to neuronal death in stroke.[4]
-
Reduction of Oxidative Stress: In vitro studies have shown that this compound can reduce the generation of reactive oxygen species (ROS) induced by neurotoxins, suggesting a potential role in combating the oxidative stress that is characteristic of ischemic brain injury.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. TRH Analog, this compound Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | TRH Analog, this compound Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone [frontiersin.org]
Taltirelin: A Deep Dive into its Influence on Synaptic Plasticity
Executive Summary: Taltirelin, a potent and orally active analog of thyrotropin-releasing hormone (TRH), has demonstrated significant neuroprotective and neuromodulatory effects, leading to its approval for the treatment of spinocerebellar degeneration in Japan.[1][2] With a longer half-life and 10-100 times stronger central nervous system activity than endogenous TRH, this compound presents a compelling case for broader neurological applications.[1][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, its intricate signaling pathways, and its profound, though often indirect, influence on synaptic plasticity. We synthesize quantitative data from preclinical and clinical studies, detail key experimental methodologies, and provide visual representations of the underlying molecular processes to offer a comprehensive resource for researchers and drug development professionals.
This compound: Mechanism of Action
This compound exerts its effects by acting as a superagonist at the human thyrotropin-releasing hormone receptor (TRH-R), primarily the TRH-R1 subtype.[3][4][5] While it exhibits a lower binding affinity than native TRH, it demonstrates a higher intrinsic efficacy in stimulating second messenger systems.[4] This superagonistic activity, combined with its greater metabolic stability and ability to penetrate the blood-brain barrier, is believed to underlie its enhanced and prolonged central nervous system effects compared to TRH.[4]
Upon binding to the G-protein coupled receptor (GPCR), TRH-R, this compound initiates a cascade of intracellular signaling events.[6] This activation is not limited to the traditional neuroendocrine axis but profoundly impacts neurotransmitter systems and neuronal survival pathways, which are foundational to synaptic function and plasticity.[1][6]
Core Signaling Pathways
This compound's engagement with the TRH receptor triggers multiple downstream signaling cascades, primarily mediated by Gq/11 and other G proteins. These pathways are critical to its observed effects on neuronal function.
Gq/11-PLC-IP3-Ca2+ Pathway
The canonical signaling pathway for TRH-R involves the activation of the Gq/11 protein. This leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[4][5] This surge in cytosolic calcium is a pivotal event, as Ca2+ acts as a universal second messenger that activates a host of downstream effectors, including calcium/calmodulin-dependent protein kinase II (CaMKII), which is essential for the induction of long-term potentiation (LTP).[7]
MAPK/ERK Pathway
There is substantial evidence that TRH-R activation also stimulates the mitogen-activated protein kinase (MAPK) cascade, specifically the ERK1/2 pathway.[3][5] This can occur through both PKC-dependent and PKC-independent mechanisms.[5] The MAPK/ERK pathway is a crucial regulator of synaptic plasticity and memory formation, in part by promoting the transcription of genes necessary for the long-term maintenance of synaptic changes.[1] this compound has been shown to activate this pathway, leading to an increase in phosphorylated ERK1/2 (p-ERK1/2), which is associated with its anti-apoptotic and neuroprotective effects.[3]
References
- 1. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ataxia.org [ataxia.org]
- 3. TRH Analog, this compound Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound is a superagonist at the human thyrotropin-releasing hormone receptor [frontiersin.org]
- 5. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 7. Molecular Mechanisms of Synaptic Plasticity Underlying Long-Term Memory Formation - Neural Plasticity and Memory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Investigating the Downstream Signaling Pathways of Taltirelin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Taltirelin, a synthetic analog of thyrotropin-releasing hormone (TRH), offers enhanced stability and a more potent, prolonged effect on the central nervous system compared to its endogenous counterpart.[1][2][3] Marketed as Ceredist®, it is primarily indicated for the improvement of ataxia in spinocerebellar degeneration.[1][4] Its therapeutic potential stems from its complex interactions with intracellular signaling networks. This guide provides an in-depth examination of the downstream signaling pathways activated by this compound, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support further research and drug development.
Primary Signaling Cascade: TRH-R Activation of the Gq/11 Pathway
This compound exerts its effects by binding to the human thyrotropin-releasing hormone receptor (TRH-R), a member of the G protein-coupled receptor (GPCR) superfamily.[5][6] While rodents express two subtypes (TRH-R1 and TRH-R2), humans express a single TRH-R type that is structurally more similar to the rodent TRH-R1.[5][7] Upon agonist binding, the TRH-R predominantly couples to the Gq/11 family of heterotrimeric G proteins, initiating a well-characterized signaling cascade.[5]
The activation sequence is as follows:
-
Gαq/11 Activation: this compound binding induces a conformational change in the TRH-R, which acts as a guanine nucleotide exchange factor (GEF) for the associated Gαq/11 subunit. This promotes the exchange of GDP for GTP, activating the Gα subunit.
-
Phospholipase C (PLC) Activation: The activated Gαq/11-GTP complex stimulates the membrane-bound enzyme Phospholipase Cβ (PLCβ).
-
Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .[8]
-
Calcium Mobilization: IP3, being water-soluble, diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum. This binding opens calcium channels, leading to a rapid release of stored Ca2+ into the cytoplasm.[8]
-
Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+ levels, activates members of the Protein Kinase C (PKC) family, which then phosphorylate a multitude of downstream target proteins.[8][9]
Quantitative Pharmacology: this compound as a Superagonist
Studies characterizing this compound's pharmacology at the human TRH-R have revealed it to be a "superagonist." While it displays a lower binding affinity than the native TRH ligand, it demonstrates higher intrinsic efficacy in generating second messengers.[5][10] This means that at full receptor occupancy, this compound can induce a greater signaling response than TRH.[5]
| Parameter | This compound (TAL) | Thyrotropin-Releasing Hormone (TRH) | Reference |
| Binding Affinity (Ki) | Lower than TRH | Higher than TAL | [5] |
| IP1 Production (EC50) | 150 nM | 3.9 nM | [5] |
| Maximal IP1 Production | ~180% of TRH-stimulated max | 100% (Reference) | [5] |
| Table 1. Comparative pharmacology of this compound and TRH at the human TRH receptor. Data sourced from studies in HEK 293 cells expressing TRH-R. |
Secondary Signaling Cascades
Beyond the primary Gq/11 pathway, this compound activates other crucial signaling networks, notably the Mitogen-Activated Protein Kinase (MAPK) pathway.
The MAPK/ERK pathway (also known as the Ras-Raf-MEK-ERK pathway) is a critical regulator of gene expression, cell proliferation, and survival. This compound has been shown to activate this pathway, evidenced by increased phosphorylation of ERK1/2 (p-ERK1/2).[2][7][11] This activation is believed to be a downstream consequence of the primary Gq/11 signaling, potentially mediated by Protein Kinase C (PKC). The activation of the TRHR-MAPK-RARα-DRD2 pathway has been identified as a key mechanism in this compound's effects.[7][12]
β-arrestins are proteins that are crucial for GPCR desensitization and internalization. However, they also function as signaling scaffolds, capable of initiating G protein-independent signaling cascades.[8] Research suggests that β-arrestin2 is critically involved in the differential regulation of phosphosignaling pathways by TRH and this compound, hinting at biased agonism.[8] β-arrestin can scaffold components of the MAPK cascade, such as Raf, MEK, and ERK, providing an alternative or parallel mechanism for pathway activation following TRH-R engagement.[8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. TRH Analog, this compound Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | TRH Analog, this compound Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]
- 4. This compound - Formosa Laboratories, Inc. [formosalab.com]
- 5. This compound is a superagonist at the human thyrotropin-releasing hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is this compound Hydrate used for? [synapse.patsnap.com]
- 7. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Arrestin2 Is Critically Involved in the Differential Regulation of Phosphosignaling Pathways by Thyrotropin-Releasing Hormone and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound is a superagonist at the human thyrotropin-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | TRH Analog, this compound Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone [frontiersin.org]
- 12. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Taltirelin's Interaction with the TRHR-MAPK-RARα-DRD2 Pathway: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Taltirelin, a thyrotropin-releasing hormone (TRH) analog, has demonstrated neuroprotective effects and is indicated for the improvement of ataxia in spinocerebellar degeneration.[1][2] Recent research has elucidated a specific molecular mechanism underlying its action, involving the activation of the Thyrotropin-Releasing Hormone Receptor (TRHR) and subsequent downstream signaling through the Mitogen-Activated Protein Kinase (MAPK) pathway, which in turn influences Retinoic Acid Receptor Alpha (RARα) and Dopamine D2 Receptor (DRD2) expression.[3][4] This guide provides an in-depth examination of this pathway, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the involved molecular interactions.
The Core Signaling Pathway: From Receptor to Gene Expression
This compound initiates a complex intracellular cascade by binding to and activating the TRH receptor (TRHR), a G protein-coupled receptor (GPCR).[5][6][7] This activation is central to its therapeutic effects. A recent study has shown that this compound upregulates the expression of TRHR on striatal GABAergic neurons and triggers the TRHR-MAPK-RARα-DRD2 pathway.[3][4]
The key steps in this pathway are:
-
TRHR Activation: this compound, acting as a TRH agonist, binds to TRHR. TRHR is primarily coupled to Gq/11 proteins.[5][8]
-
MAPK Cascade Activation: Upon ligand binding, the activated Gq/11 protein stimulates the MAPK signaling cascade.[5][9] This involves a sequential phosphorylation of kinases, typically Raf, MEK, and finally ERK (Extracellular signal-Regulated Kinase), which is a member of the MAPK family.[10][11] TRH-induced activation of MAPK can be dependent on Protein Kinase C (PKC).[9][12][13]
-
RARα-Mediated Transcription: The activated ERK translocates to the nucleus where it influences transcription factors. In this pathway, MAPK activation leads to the involvement of Retinoic Acid Receptor Alpha (RARα).
-
DRD2 Gene Expression: RARα, along with Retinoid X Receptors (RXRs), can form heterodimers that bind to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[14] The promoter for the DRD2 gene contains a functional RARE, and its transcription can be induced by retinoids.[14][15][16] The this compound-initiated cascade leverages this mechanism to regulate DRD2 expression.
-
Induction of Tyrosine Hydroxylase (TH): The culmination of this pathway is the induction of Tyrosine Hydroxylase (TH) expression in medium spiny neurons.[3][4] TH is the rate-limiting enzyme in the synthesis of dopamine.
Caption: this compound signaling cascade from TRHR to TH expression.
Quantitative Data Summary
The following tables summarize the key quantitative findings from relevant preclinical studies.
Table 1: this compound Receptor Binding and Pharmacokinetics
| Parameter | Value | Species | Comments | Reference |
|---|---|---|---|---|
| Ki for [3H]-Me-TRH binding | 311 nM | Rat | Ki value for inhibiting specific [3H]-Me-TRH binding in the brain. | [17] |
| Plasma Half-life (t1/2) | 23.0 min | Rat | Following intravenous injection. |[17] |
Table 2: Cellular Effects of this compound Treatment
| Parameter | Condition | Result | Cell Type | Reference |
|---|---|---|---|---|
| Cell Viability | 5 µM this compound pre-treatment vs. 50 µM MPP+ | 13.58% increase in viability | SH-SY5Y cells | [18] |
| Cell Viability | 5 µM this compound pre-treatment vs. 100 µM MPP+ | 11.06% increase in viability | SH-SY5Y cells | [18] |
| Cell Viability | 5 µM this compound pre-treatment vs. 25 µM Rotenone | 19.26% increase in viability | SH-SY5Y cells | [18] |
| Cell Viability | 5 µM this compound pre-treatment vs. 50 µM Rotenone | 23.78% increase in viability | SH-SY5Y cells | [18] |
| Nuclear Condensation | 5 µM this compound pre-treatment vs. 100 µM MPP+ | 46.37% decrease in nuclear condensation | SH-SY5Y cells | [18] |
| D2R Protein Expression | 100 nM 9-cis Retinoic Acid for 48 hrs | 109 ± 32% increase vs. basal | Human GH-secreting pituitary adenomas | [19] |
| D2R Protein Expression | 100 nM 9-cis Retinoic Acid for 48 hrs | 129 ± 28% increase vs. basal | Human nonfunctioning pituitary adenomas |[19] |
Experimental Protocols & Workflows
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments based on published literature.
This assay is used to determine the binding affinity (Kd, Ki) of a ligand for a receptor.
Caption: General workflow for a radioligand receptor binding assay.
Protocol:
-
Membrane Preparation: Homogenize rat brain tissue in an appropriate buffer (e.g., Tris-HCl). Centrifuge the homogenate to pellet cellular debris, then ultracentrifuge the supernatant to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.[20]
-
Competition Binding: In assay tubes, combine the prepared membranes, a fixed concentration of radioligand (e.g., [3H]-Me-TRH), and varying concentrations of the unlabeled competitor (this compound).[17][21]
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membranes with the bound ligand. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.[22]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The inhibition constant (Ki) for the competitor is calculated from the IC50 value using the Cheng-Prusoff equation.[23]
This technique is used to detect and quantify specific proteins, such as total and phosphorylated ERK (p-ERK), in a sample.
Caption: Step-by-step workflow for a typical Western blot experiment.
Protocol:
-
Sample Preparation: Treat cultured cells (e.g., SH-SY5Y or primary neurons) with this compound for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.[24]
-
SDS-PAGE: Denature protein samples (e.g., 20 µg per lane) by boiling in Laemmli sample buffer. Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[25][26]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. Confirm transfer using Ponceau S staining.[25][27]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20, TBST) to prevent non-specific antibody binding.[25]
-
Antibody Incubation:
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., rabbit anti-phospho-p44/42 MAPK at 1:2000 dilution).[18] Probing for total MAPK and a loading control (e.g., β-Actin or GAPDH) on separate blots or after stripping is essential for normalization.[26][28]
-
Secondary Antibody: Wash the membrane several times with TBST. Incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG at 1:5000 dilution).[25][27]
-
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or autoradiographic film.[25] Quantify band intensity using densitometry software like ImageJ.
Conclusion and Future Directions
The elucidation of the TRHR-MAPK-RARα-DRD2 pathway provides a detailed molecular framework for understanding the neurotrophic and neuroprotective effects of this compound.[3][4][29] This pathway highlights a novel intersection of neuropeptide signaling and nuclear receptor-mediated gene regulation within the central nervous system. For drug development professionals, this mechanism offers specific biomarkers (e.g., p-ERK, DRD2 expression) for assessing target engagement and downstream efficacy of novel TRH analogs.
Future research should focus on further quantifying the dose-response and temporal dynamics of each signaling node within this pathway. Investigating this mechanism in different neuronal populations and disease models will be crucial for expanding the therapeutic potential of this compound and similar compounds for a range of neurodegenerative disorders.
References
- 1. This compound - Formosa Laboratories, Inc. [formosalab.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 7. What is this compound Hydrate used for? [synapse.patsnap.com]
- 8. Thyrotropin-releasing hormone receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Frontiers | Biochemical and physiological insights into TRH receptor-mediated signaling [frontiersin.org]
- 10. m.youtube.com [m.youtube.com]
- 11. MAP/ERK Signaling in Developing Cognitive and Emotional Function and Its Effect on Pathological and Neurodegenerative Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of MAPK by TRH requires clathrin-dependent endocytosis and PKC but not receptor interaction with beta-arrestin or receptor endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Regulation of dopaminergic pathways by retinoids: Activation of the D2 receptor promoter by members of the retinoic acid receptor–retinoid X receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of dopaminergic pathways by retinoids: activation of the D2 receptor promoter by members of the retinoic acid receptor-retinoid X receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Retinoic acid regulates the developmental expression of dopamine D2 receptor in rat striatal primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Brain receptor binding characteristics and pharmacokinetic-pharmacodynamic analysis of thyrotropin-releasing hormone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. TRH Analog, this compound Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of 9-cis retinoic acid on dopamine D2 receptor expression in pituitary adenoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
- 21. Receptor-Ligand Binding Assays [labome.com]
- 22. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 23. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pubcompare.ai [pubcompare.ai]
- 26. pubcompare.ai [pubcompare.ai]
- 27. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
The Synthesis of Taltirelin and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Taltirelin, a synthetic analog of thyrotropin-releasing hormone (TRH), offers enhanced stability and a more prolonged duration of action compared to its natural counterpart.[1][2] This has positioned it as a valuable therapeutic agent, particularly in the treatment of spinocerebellar degeneration.[3] This technical guide provides a comprehensive overview of the synthesis processes for this compound and its derivatives, detailing experimental protocols, quantitative data, and key signaling pathways involved in its mechanism of action.
Core Synthesis Strategies
The synthesis of this compound, chemically known as N-[[(4S)-Hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl]carbonyl]-L-histidyl-L-prolinamide, can be broadly categorized into two main approaches: solution-phase synthesis and solid-phase peptide synthesis (SPPS). Each method presents distinct advantages and challenges in terms of scalability, purity, and efficiency.
Solution-Phase Synthesis
Solution-phase synthesis is a classical approach that has been widely employed for the preparation of this compound. This method involves the sequential coupling of protected amino acid derivatives in a suitable solvent system. Several variations of this approach have been patented, often differing in the choice of starting materials, protecting groups, and coupling agents.
One prominent method utilizes L-asparagine as a starting material to synthesize the key intermediate, (S)-1-methyl-4,5-dihydroorotic acid.[4][5] This intermediate is then coupled with a dipeptide fragment, L-histidyl-L-prolinamide. An alternative route begins with the methylation of 4,5-dihydroorotic acid benzyl ester.[6]
A notable patented process involves the use of fluorenylmethoxycarbonyl (Fmoc)-trityl-histidine as a starting material to produce histidyl-trityl-prolineamide, which is then coupled with 1-methyl-L-4,5-dihydroorotic acid.[3] This method is reported to be suitable for industrial-scale production, yielding this compound in high yield and purity.[3]
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis offers a more streamlined approach, where the peptide is assembled on a solid resin support. This technique simplifies the purification process as excess reagents and byproducts can be washed away after each coupling step. While specific details for the SPPS of this compound are less extensively documented in the public domain, the general principles of SPPS are applicable. A patented method highlights the potential for rapid synthesis without the need for purification and lyophilization at each step, achieving a final HPLC purity of 97%.[7]
Key Experimental Protocols
The following sections provide detailed methodologies for key reactions in the synthesis of this compound, based on published literature and patents.
Synthesis of (S)-1-methyl-4,5-dihydroorotic acid from 4,5-dihydroorotic acid benzyl ester
This protocol describes the methylation and subsequent debenzylation to yield the desired intermediate.
-
Methylation: 4,5-dihydroorotic acid benzyl ester is methylated using methyl iodide to give the 1-methyl derivative.[6]
-
Debenzylation: The 1-methyl derivative is then debenzylated by hydrogenolysis with H2 over a Palladium on carbon (Pd/C) catalyst to yield (S)-1-methyl-4,5-dihydroorotic acid.[6]
Synthesis of Fmoc-His(Trt)-Pro-NH₂
This procedure outlines the coupling of Fmoc-protected histidine with prolinamide.
-
Fmoc-His(Trt)-OH is reacted with Pro-NH₂ to form Fmoc-His(Trt)-Pro-NH₂.[4]
-
The reaction mixture is stirred at 20-25°C for 24 hours.[3]
-
After completion, the mixture is concentrated, dissolved in ethyl acetate, and washed sequentially with 5% citric acid, 5% NaHCO₃, and brine.[3]
-
The organic layer is dried over MgSO₄, filtered, and concentrated to yield the product.[3]
Coupling and Deprotection to form this compound
This final stage involves the coupling of the two key intermediates and the removal of protecting groups.
-
(S)-1-methyl-4,5-dihydroorotic acid is condensed with L-histidyl-L-prolinamide using dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HONSU) in dimethylformamide (DMF).[6]
-
Alternatively, PyBOP can be used as the coupling agent.[3]
-
The trityl protecting group is removed from trityl-taltirelin using hydrochloric acid in an organic solvent such as ethanol or methanol.[3]
-
The pH is then adjusted with a base to yield the final salt-free this compound.[3]
Quantitative Data Summary
The following tables summarize the quantitative data reported in various synthesis protocols for this compound and its intermediates.
| Intermediate Synthesis Step | Starting Material | Reagents | Solvent | Yield | Purity | Reference |
| Fmoc-His(Trt)-Pro-NH₂ | Fmoc-His(Trt)-OH, Pro-NH₂ | - | - | 70% | - | [3] |
| H-His(Trt)-Pro-NH₂ | Fmoc-His(Trt)-Pro-NH₂ | Piperidine | Methylene chloride | 87% | - | [3] |
| (S)-1-methyl-L-4,5-dihydroorotate | L-asparagine | Friedel-Crafts acylation, esterification, methylation, hydro-reduction | - | 65% (for an intermediate) | - | [4] |
| Final Product Synthesis | Coupling Agent | Deprotection Agent | Purification Method | Overall Yield | Final Purity | Reference |
| This compound | PyBOP | Hydrochloric acid | Column Chromatography | 60.9% (intermediate) | High | [3] |
| This compound | DCC, HONSU | Hydrogenolysis (for benzyl group) | Crystallization | - | - | |
| This compound | - | Trifluoroacetic acid | HPLC | 83% (purification yield) | 99.2% (α-crystal), 99.6% (β-crystal) | [5] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by acting as a superagonist at the human thyrotropin-releasing hormone receptor (TRH-R).[8][9] Upon binding, it activates a cascade of intracellular signaling pathways, primarily involving the phosphoinositide and adenylate cyclase systems.[10] This activation leads to the modulation of various neurotransmitters, including dopamine, and the regulation of neuronal function.[1]
Recent studies have further elucidated the downstream signaling cascades, highlighting the involvement of the MAPK/ERK pathway.[1] this compound has been shown to upregulate the expression of TRHR on striatal GABAergic neurons, which is associated with the activation of the TRHR-MAPK-RARα-DRD2 pathway.[11][12]
This compound Signaling Pathway
Caption: this compound's primary signaling cascade upon binding to the TRH receptor.
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the solution-phase synthesis of this compound.
References
- 1. Frontiers | TRH Analog, this compound Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]
- 2. [Synthesis and pharmacological action of TRH analog peptide (this compound)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KR20200082987A - Novel Process for Preparing this compound and Its Intermediates - Google Patents [patents.google.com]
- 4. CN103588862A - Synthesis and crystal form-transforming method of this compound - Google Patents [patents.google.com]
- 5. Synthesis and crystal form-transforming method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. This compound, TA-0910, Ceredist-药物合成数据库 [drugfuture.com]
- 7. KR101574252B1 - Novel Preparation for this compound by Solid Phase Peptide Synthetic Method - Google Patents [patents.google.com]
- 8. Frontiers | this compound is a superagonist at the human thyrotropin-releasing hormone receptor [frontiersin.org]
- 9. This compound is a superagonist at the human thyrotropin-releasing hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 11. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Protocol for Taltirelin administration in a mouse model of spinocerebellar ataxia
Application Notes and Protocols
Topic: Protocol for Taltirelin Administration in a Mouse Model of Spinocerebellar Ataxia
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spinocerebellar ataxias (SCAs) are a group of hereditary neurodegenerative disorders characterized by progressive ataxia, dysarthria, and other neurological symptoms stemming from the dysfunction and loss of cerebellar neurons.[1] this compound (Ceredist®) is an orally active analog of thyrotropin-releasing hormone (TRH).[2] It mimics the physiological actions of TRH but has a significantly longer half-life and greater potency in the central nervous system.[2][3] this compound is approved for the treatment of spinocerebellar degeneration in some countries and has shown promise in improving ataxia.[4][5] Its mechanism of action involves binding to TRH receptors, which are widely distributed in the brain, and subsequently modulating various neurotransmitter systems, including acetylcholine, dopamine, and serotonin.[6][7] Additionally, it may exert neuroprotective effects through neurotrophic factor-like actions and anti-apoptotic pathways.[7]
These application notes provide a detailed protocol for the administration of this compound in a mouse model of SCA and for the subsequent behavioral assessment of motor coordination and balance.
Signaling Pathway of this compound
This compound, as a TRH analog, activates TRH receptors (TRH-R), which are Gq/11 protein-coupled receptors.[8] This activation initiates a cascade of intracellular signaling events. The primary pathway involves the activation of phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[8] These events lead to the modulation of various downstream effectors, including the enhancement of neurotransmitter release.[7] More recent studies have also implicated the activation of the MAPK-RARα-DRD2 pathway in the therapeutic effects of this compound.[4][9]
References
- 1. ataxia.org [ataxia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. TRH Analog, this compound Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ataxia.org [ataxia.org]
- 6. This compound - Formosa Laboratories, Inc. [formosalab.com]
- 7. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 8. β-Arrestin2 Is Critically Involved in the Differential Regulation of Phosphosignaling Pathways by Thyrotropin-Releasing Hormone and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Quantification of Taltirelin in Human Plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Introduction
Taltirelin is a synthetic analog of thyrotropin-releasing hormone (TRH) with enhanced stability and central nervous system activity.[1] It is under investigation for the treatment of neurodegenerative disorders. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This application note describes a sensitive and selective method for the determination of this compound in human plasma using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The method involves solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase HPLC separation and detection by electrospray ionization (ESI) tandem mass spectrometry.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₂₃N₇O₅ |
| Molecular Weight | 405.41 g/mol |
| IUPAC Name | N-{[(4S)-1-methyl-2,6-dioxohexahydropyrimidin-4-yl]carbonyl}-L-histidyl-L-prolinamide |
| CAS Number | 103300-74-9 |
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., a stable isotope-labeled this compound
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (K₂EDTA as anticoagulant)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
2. Instrumentation
-
HPLC system capable of gradient elution
-
Reversed-phase HPLC column (e.g., semi-micro ODS C18, 2.1 x 50 mm, 3.5 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Nitrogen generator
-
SPE manifold
-
Centrifuge
-
Vortex mixer
3. Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-treatment: Thaw frozen plasma samples at room temperature. Vortex mix for 10 seconds. Centrifuge at 4000 rpm for 10 minutes to pellet any particulates.
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Loading: Load 500 µL of the plasma supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute this compound and the IS with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).
4. HPLC-MS/MS Analysis
-
HPLC Conditions:
-
Column: Semi-micro ODS C18 (2.1 x 50 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transition:
-
This compound: m/z 406 → 264[1]
-
Internal Standard: To be determined based on the specific IS used.
-
-
Ion Source Parameters (Typical Values):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Collision Energy: Optimized for the specific instrument, typically in the range of 15-30 eV.
-
Data Presentation
Table 1: Summary of HPLC-MS/MS Method Validation Parameters for this compound Quantification
| Validation Parameter | Result/Acceptance Criteria |
| Linearity | |
| Calibration Range | 17 - 4137 pg/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy | |
| % Bias | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | |
| Intra-day and Inter-day %RSD | < 9.8%[1] |
| (Acceptance: ≤15% RSD, ≤20% at LLOQ) | |
| Limit of Detection (LOD) | To be determined experimentally. |
| Lower Limit of Quantification (LLOQ) | 17 pg/mL (inferred from the lower end of the linearity range)[1] |
| Recovery | To be determined experimentally (Acceptance: Consistent, precise, and reproducible) |
| Matrix Effect | To be determined experimentally (Acceptance: IS-normalized matrix factor within acceptable limits) |
| Selectivity/Specificity | No significant interfering peaks at the retention times of this compound and the IS in blank plasma from multiple sources. |
Note: Some validation parameters are based on published data, while others represent typical acceptance criteria according to regulatory guidelines (e.g., ICH M10) and would need to be experimentally verified.
Mandatory Visualization
Caption: Experimental workflow for this compound quantification.
Caption: Key components of the this compound quantification method.
References
In vitro assay for assessing Taltirelin's neuroprotective effects on SH-SY5Y cells
Application Notes and Protocols for Researchers
Introduction
Taltirelin, a synthetic analog of thyrotropin-releasing hormone (TRH), has demonstrated significant neuroprotective properties in various experimental models.[1][2][3] Its potential therapeutic application in neurodegenerative disorders such as spinocerebellar degeneration and Parkinson's disease is an active area of research.[2][3][4] this compound exerts its effects by binding to TRH receptors, which triggers a cascade of intracellular signaling events, leading to the enhancement of neurotransmitter release, modulation of signaling pathways like the mitogen-activated protein kinase (MAPK) pathway, and inhibition of apoptotic processes.[4][5][6] The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model in neuroscience research due to its expression of dopaminergic markers and its ability to differentiate into a mature neuronal phenotype.[7][8] This document provides detailed protocols for assessing the neuroprotective effects of this compound on SH-SY5Y cells subjected to neurotoxic insults.
Experimental Overview
This series of protocols outlines an in vitro assay workflow to determine the neuroprotective capacity of this compound against a neurotoxin-induced challenge in SH-SY5Y cells. The workflow encompasses cell culture, neurotoxicity induction, and a panel of assays to measure cell viability, cytotoxicity, apoptosis, oxidative stress, and mitochondrial health.
Caption: Experimental workflow for assessing this compound's neuroprotective effects.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| SH-SY5Y Cells | ATCC | CRL-2266 |
| DMEM/F12 Medium | Gibco | 11320033 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| This compound Hydrate | Sigma-Aldrich | T6169 |
| MPP+ (1-methyl-4-phenylpyridinium) | Sigma-Aldrich | D048 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| LDH Cytotoxicity Assay Kit | Abcam | ab65393 |
| Caspase-3 Assay Kit (Colorimetric) | Abcam | ab39401 |
| DCFDA/H2DCFDA - Cellular ROS Assay Kit | Abcam | ab113851 |
| JC-1 Mitochondrial Membrane Potential Assay Kit | Abcam | ab113850 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Trypsin-EDTA | Gibco | 25300054 |
Experimental Protocols
SH-SY5Y Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and passaging SH-SY5Y human neuroblastoma cells.
Protocol:
-
Culture SH-SY5Y cells in a T-75 flask with DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[8]
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.[9]
-
Change the culture medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them.[8]
-
To passage, aspirate the medium, wash the cells once with sterile PBS, and add 2-3 mL of Trypsin-EDTA.
-
Incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a ratio of 1:3 to 1:6.[10]
Neuroprotection Assay Workflow
This protocol outlines the treatment of SH-SY5Y cells with this compound followed by a neurotoxic challenge.
Protocol:
-
Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[11]
-
Prepare stock solutions of this compound and the neurotoxin (e.g., MPP+) in sterile DMSO or culture medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.[12]
-
Following pre-treatment, add the neurotoxin (e.g., MPP+ at a final concentration of 1000 µM) to the wells and incubate for 24 hours.[4]
-
Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with the neurotoxin alone.
-
After the incubation period, proceed with the desired endpoint assays.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
After the 24-hour treatment period, add 10 µL of 5 mg/mL MTT solution to each well of the 96-well plate.[13]
-
Incubate the plate at 37°C for 4 hours.[11]
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Express cell viability as a percentage of the untreated control.
Cytotoxicity Assessment (LDH Assay)
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.
Protocol:
-
After the treatment period, collect 10 µL of the culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH Cytotoxicity Assay Kit.
-
The assay involves the addition of a reaction mix to the supernatant, which results in a color change proportional to the amount of LDH released.
-
Measure the absorbance according to the kit's protocol.
-
Calculate cytotoxicity as a percentage relative to the control group with maximum LDH release (lysis control).[14]
Apoptosis Assessment (Caspase-3 Activity Assay)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[15][16]
Protocol:
-
After treatment, lyse the cells using the lysis buffer provided in the Caspase-3 Assay Kit.[16]
-
Add the caspase-3 substrate (DEVD-pNA) to the cell lysates.[16]
-
Incubate at 37°C for 1-2 hours.[16]
-
The cleavage of the substrate by active caspase-3 releases p-nitroaniline (pNA), which can be measured colorimetrically at 405 nm.[16]
-
The increase in absorbance is proportional to the caspase-3 activity.
Oxidative Stress Assessment (ROS Assay)
This assay measures the intracellular levels of reactive oxygen species (ROS) using a fluorescent probe like DCFDA.[17][18]
Protocol:
-
After treatment, wash the cells with PBS.
-
Incubate the cells with 25 µM H2-DCFDA in serum-free medium for 30-45 minutes at 37°C.[17][19]
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[18]
-
An increase in fluorescence indicates higher levels of intracellular ROS.
Mitochondrial Health Assessment (JC-1 Assay)
This assay assesses the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial function and cell health.[20][21]
Protocol:
-
After treatment, incubate the cells with the JC-1 dye (typically 1-10 µM) for 15-30 minutes at 37°C.[21]
-
In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[21][22]
-
Wash the cells with assay buffer.
-
Measure the fluorescence intensity for both red (Ex/Em = ~535/595 nm) and green (Ex/Em = ~485/535 nm) channels.[21]
-
The ratio of red to green fluorescence is used to determine the state of mitochondrial polarization. A decrease in this ratio indicates mitochondrial depolarization.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the described assays.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Treatment | Concentration | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Control | - | 100 | |
| Neurotoxin | (e.g., 1000 µM MPP+) | ||
| This compound + Neurotoxin | 1 µM | ||
| This compound + Neurotoxin | 5 µM | ||
| This compound + Neurotoxin | 10 µM | ||
| This compound | 10 µM |
Table 2: Effect of this compound on Cytotoxicity (LDH Assay)
| Treatment | Concentration | Absorbance (OD) (Mean ± SD) | Cytotoxicity (%) |
| Control | - | 0 | |
| Neurotoxin | (e.g., 1000 µM MPP+) | ||
| This compound + Neurotoxin | 1 µM | ||
| This compound + Neurotoxin | 5 µM | ||
| This compound + Neurotoxin | 10 µM | ||
| Lysis Control | - | 100 |
Table 3: Effect of this compound on Apoptosis (Caspase-3 Activity)
| Treatment | Concentration | Absorbance (405 nm) (Mean ± SD) | Fold Increase in Caspase-3 Activity |
| Control | - | 1.0 | |
| Neurotoxin | (e.g., 1000 µM MPP+) | ||
| This compound + Neurotoxin | 1 µM | ||
| This compound + Neurotoxin | 5 µM | ||
| This compound + Neurotoxin | 10 µM |
Table 4: Effect of this compound on Oxidative Stress (ROS Assay)
| Treatment | Concentration | Fluorescence Intensity (Mean ± SD) | ROS Level (% of Control) |
| Control | - | 100 | |
| Neurotoxin | (e.g., 1000 µM MPP+) | ||
| This compound + Neurotoxin | 1 µM | ||
| This compound + Neurotoxin | 5 µM | ||
| This compound + Neurotoxin | 10 µM |
Table 5: Effect of this compound on Mitochondrial Membrane Potential (JC-1 Assay)
| Treatment | Concentration | Red/Green Fluorescence Ratio (Mean ± SD) | ΔΨm (% of Control) |
| Control | - | 100 | |
| Neurotoxin | (e.g., 1000 µM MPP+) | ||
| This compound + Neurotoxin | 1 µM | ||
| This compound + Neurotoxin | 5 µM | ||
| This compound + Neurotoxin | 10 µM |
Signaling Pathway
This compound, as a TRH analog, is known to activate the TRH receptor, a G-protein coupled receptor. This activation can lead to the stimulation of downstream signaling cascades, including the MAPK/ERK pathway, which is involved in cell survival and proliferation. Furthermore, this compound has been shown to modulate the expression of apoptotic proteins and reduce oxidative stress, contributing to its overall neuroprotective effect.[4][6]
Caption: Proposed signaling pathway of this compound's neuroprotective action.
Conclusion
The protocols detailed in this document provide a comprehensive framework for evaluating the neuroprotective effects of this compound in an in vitro model of neurotoxicity using SH-SY5Y cells. By systematically assessing multiple cellular health parameters, researchers can gain valuable insights into the mechanisms underlying this compound's therapeutic potential for neurodegenerative diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. What is this compound Hydrate used for? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. TRH Analog, this compound Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 6. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cyagen.com [cyagen.com]
- 8. accegen.com [accegen.com]
- 9. genome.ucsc.edu [genome.ucsc.edu]
- 10. Cell Culture Academy [procellsystem.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. promega.es [promega.es]
- 16. abcam.com [abcam.com]
- 17. assaygenie.com [assaygenie.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. Propofol-Induced Protection of SH-SY5Y Cells against Hydrogen Peroxide Is Associated with the HO-1 via the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 22. himedialabs.com [himedialabs.com]
Taltirelin Application Notes and Protocols for In Vivo Studies in a Rat Model of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Taltirelin, a thyrotropin-releasing hormone (TRH) analog, in preclinical in vivo studies utilizing a rat model of Parkinson's disease (PD). The following sections detail the dosages, experimental protocols, and known signaling pathways associated with this compound's therapeutic effects.
Quantitative Data Summary
The following table summarizes the quantitative data from in vivo studies of this compound in a 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease.
| Parameter | Dosage | Administration Route | Treatment Duration | Observed Effect | Reference |
| Motor Function (Adjusting Step Test) | 1, 5, 10 mg/kg | Intraperitoneal (i.p.) | Single dose | Dose-dependent improvement in bradykinesia of the lesioned forelimb, observed as early as 0.5 hours and lasting for at least 10 hours. | [1][2] |
| Dopamine (DA) Release (Microdialysis) | 1-10 mg/kg | Intraperitoneal (i.p.) | Single dose | Gentle and persistent increase in extracellular DA levels in the cortex and striatum. | [1][2] |
| Tyrosine Hydroxylase (TH) Expression (Western Blot) | 5 mg/kg | Intraperitoneal (i.p.) | 7 days (daily) | Significant elevation of TH protein levels in the lesioned striatum. No significant elevation was observed after 3 days of treatment. | [1][2] |
| Neuroprotection | 1 mg/kg | Intraperitoneal (i.p.) | Daily | Significantly improved locomotor function and preserved dopaminergic neurons in the substantia nigra in MPTP- and rotenone-induced PD mice models. | [3] |
| Signaling Pathway Activation | 5 mg/kg | Intraperitoneal (i.p.) | Not specified | Increased phosphorylation of ERK1/2 in the striatum. | [1][2] |
| Receptor and Pathway Regulation | Not specified in vivo | In vivo and in vitro | Not specified | Upregulates TRHR expression on striatal GABAergic neurons and activates the TRHR-MAPK-RARα-DRD2 pathway. | [4][5][6][7][8] |
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This protocol describes the unilateral lesion of the nigrostriatal pathway in rats to model Parkinson's disease.[2][9]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic frame
-
Hamilton syringe (10 µL)
-
Dental drill
-
Suturing materials
Procedure:
-
Preparation of 6-OHDA Solution: Dissolve 6-OHDA in sterile 0.9% saline containing 0.02% ascorbic acid to a final concentration of 4 mg/mL. Prepare this solution fresh and protect it from light.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the injection site. For targeting the medial forebrain bundle (MFB), typical coordinates relative to bregma are: Anteroposterior (AP): -4.4 mm; Mediolateral (ML): -1.5 mm; Dorsoventral (DV): -7.8 mm from the dura.[4]
-
6-OHDA Injection: Slowly lower the Hamilton syringe needle to the target coordinates.
-
Infuse 4 µL of the 6-OHDA solution at a rate of 0.5 µL/min.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.
-
Suture the scalp incision.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring of body weight and food intake. Allow the animals to recover for at least 2-3 weeks before behavioral testing to ensure the lesion has fully developed.
Adjusting Step Test for Motor Function Assessment
This test evaluates forelimb akinesia, a key motor deficit in the 6-OHDA rat model.[10][11]
Materials:
-
A flat, clear surface (e.g., a tabletop)
-
A ruler or marked grid on the surface
Procedure:
-
Gently hold the rat, securing its hindquarters and one forelimb with one hand, leaving the other forelimb free to move.
-
Position the rat so that the free forelimb is touching the surface.
-
Move the rat sideways across the surface over a set distance (e.g., 90 cm) at a constant speed (e.g., over 10 seconds).
-
Count the number of adjusting steps the rat takes with its free forelimb to maintain balance.
-
Repeat the test for the other forelimb.
-
A reduction in the number of adjusting steps in the forelimb contralateral to the lesion indicates a motor deficit.
In Vivo Microdialysis for Dopamine Measurement
This technique allows for the sampling of extracellular dopamine from the striatum of freely moving rats.[1][3][5][12][13]
Materials:
-
Microdialysis probes
-
Guide cannula
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ECD) system
Procedure:
-
Guide Cannula Implantation: Surgically implant a guide cannula into the striatum of the rat under anesthesia, using stereotaxic coordinates. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the striatum.
-
Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid).
-
This compound Administration: Administer this compound (e.g., 1, 5, or 10 mg/kg, i.p.) and continue collecting dialysate samples to measure changes in dopamine levels.
-
Analysis: Analyze the dopamine concentration in the dialysate samples using an HPLC-ECD system.
Western Blot for Tyrosine Hydroxylase (TH) Expression
This method is used to quantify the protein levels of TH, the rate-limiting enzyme in dopamine synthesis, in the striatum.[14][15][16][17]
Materials:
-
Rat striatal tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against TH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Tissue Homogenization: Dissect and homogenize the striatal tissue in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-TH antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Densitometrically quantify the TH bands and normalize them to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a rat model of Parkinson's disease.
Caption: Experimental workflow for this compound studies in a 6-OHDA rat model.
This compound Signaling Pathways in Parkinson's Disease
The diagrams below depict the signaling pathways through which this compound is proposed to exert its therapeutic effects in the context of Parkinson's disease.
p-ERK1/2 Signaling Pathway
Caption: this compound-mediated activation of the p-ERK1/2 signaling pathway.
TRHR-MAPK-RARα-DRD2 Signaling Pathway
A more recently proposed pathway suggests a novel mechanism for this compound's action in the striatum.[4][5][6][7][8]
References
- 1. Long-term monitoring of extracellular dopamine concentration in the rat striatum by a repeated microdialysis procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 3. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 5. Impact of Microdialysis Probes on Vasculature and Dopamine in the Rat Striatum: a Combined Fluorescence and Voltammetric Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. mdbneuro.com [mdbneuro.com]
- 11. Stepping test in mice: a reliable approach in determining forelimb akinesia in MPTP-induced Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microdialysis in the Rat Striatum: Effects of 24 h Dexamethasone Retrodialysis on Evoked Dopamine Release and Penetration Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitation of tyrosine hydroxylase, protein levels: spot immunolabeling with an affinity-purified antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
- 17. ijbiotech.com [ijbiotech.com]
Assessing Taltirelin's Blood-Brain Barrier Permeability In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the in vitro blood-brain barrier (BBB) permeability of Taltirelin, a synthetic analog of thyrotropin-releasing hormone (TRH). This compound is indicated for the improvement of ataxia in spinocerebellar degeneration, and understanding its ability to cross the BBB is crucial for elucidating its mechanism of action and developing novel neurotherapeutics.
Introduction to this compound and Blood-Brain Barrier Permeability
This compound exerts its effects on the central nervous system by binding to TRH receptors, which are widely distributed in the brain.[1] Its therapeutic efficacy is contingent on its ability to cross the tightly regulated BBB. The BBB is a highly selective barrier formed by brain endothelial cells, which are connected by tight junctions and express various efflux transporters, restricting the passage of many therapeutic compounds into the brain. In vitro models are invaluable tools for the preliminary assessment of a drug's potential to penetrate the BBB, offering a more controlled and high-throughput alternative to in vivo studies.
Common in vitro BBB models include:
-
Cell-based assays: These utilize monolayers of brain endothelial cells, either from primary cultures or immortalized cell lines (e.g., hCMEC/D3), often in a Transwell® system.[2][3] Co-culture models incorporating astrocytes and pericytes can further enhance the barrier properties and physiological relevance.[4]
-
Non-cell-based assays: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput screening tool that assesses a compound's ability to diffuse across an artificial lipid membrane, predicting its passive transcellular permeability.
Quantitative Data for this compound Permeability
Studies on the transport of this compound across Caco-2 cell monolayers, a model often used to predict intestinal and BBB permeability, indicate that its transport is primarily mediated by paracellular passive diffusion. The permeability of this compound was found to be similar to other TRH analogues and the paracellular marker mannitol.
| Compound | Apparent Permeability Coefficient (Papp) Ratio (Basolateral-to-Apical / Apical-to-Basolateral) | Lipophilicity (k'(IAM)) | Transport Mechanism | Reference |
| This compound | Close to 1 (0.73-1.23 for TRH analogues) | 0.234 < k' < 1.028 | Paracellular Passive Diffusion | [1] |
| Montirelin | Close to 1 | > this compound | Paracellular Passive Diffusion | [1] |
| TRH | Close to 1 | < this compound | Paracellular Passive Diffusion | [1] |
| Azetirelin | Close to 1 | < this compound | Paracellular Passive Diffusion | [1] |
Experimental Protocols
This section provides detailed protocols for assessing the in vitro BBB permeability of this compound using two common models: a cell-based Transwell® assay with the hCMEC/D3 cell line and a non-cell-based PAMPA-BBB assay.
Protocol 1: In Vitro BBB Permeability Assessment using hCMEC/D3 Cell Monolayer in a Transwell® System
This protocol describes the determination of the apparent permeability coefficient (Papp) of this compound across a monolayer of the immortalized human cerebral microvascular endothelial cell line, hCMEC/D3.
Materials:
-
hCMEC/D3 cells
-
Complete EBM-2 endothelial cell growth medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
HEPES
-
Ascorbic acid
-
Hydrocortisone
-
Chemically defined lipid concentrate
-
Basic fibroblast growth factor (bFGF)
-
Transwell® inserts (e.g., 0.4 µm pore size, polycarbonate membrane)
-
24-well plates
-
Rat tail collagen type I
-
This compound
-
Lucifer Yellow or FITC-dextran (paracellular permeability marker)
-
Hanks' Balanced Salt Solution (HBSS)
-
LC-MS/MS system for this compound quantification
Procedure:
-
Cell Culture and Seeding:
-
Culture hCMEC/D3 cells in complete EBM-2 medium supplemented with 5% FBS, penicillin-streptomycin, HEPES, ascorbic acid, hydrocortisone, chemically defined lipid concentrate, and bFGF.
-
Coat the apical side of the Transwell® inserts with rat tail collagen type I.
-
Seed hCMEC/D3 cells onto the coated inserts at a density of 2.5 x 10^4 cells/cm².
-
Culture for 4-6 days to allow for the formation of a confluent monolayer.
-
-
Barrier Integrity Assessment:
-
Measure the Transendothelial Electrical Resistance (TEER) using a voltohmmeter. A stable TEER value above 30 Ω·cm² generally indicates a confluent monolayer with functional tight junctions.
-
Assess paracellular permeability by adding a fluorescent marker (e.g., Lucifer Yellow or FITC-dextran) to the apical chamber and measuring its appearance in the basolateral chamber over time.
-
-
Permeability Assay:
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add a known concentration of this compound in HBSS to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh, pre-warmed HBSS.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Quantification and Data Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of this compound appearance in the receiver chamber.
-
A is the surface area of the Transwell® membrane.
-
C0 is the initial concentration of this compound in the donor chamber.
-
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This protocol provides a high-throughput method to assess the passive, transcellular permeability of this compound.
Materials:
-
PAMPA plate system (e.g., a 96-well filter plate and a 96-well acceptor plate)
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Control compounds with known BBB permeability (e.g., caffeine for high permeability, atenolol for low permeability)
-
UV-Vis microplate reader or LC-MS/MS system
Procedure:
-
Membrane Preparation:
-
Prepare the artificial membrane solution by dissolving porcine brain lipid in dodecane.
-
Carefully coat the filter of the donor plate with the lipid solution.
-
-
Assay Setup:
-
Prepare solutions of this compound and control compounds in PBS at a known concentration.
-
Add the this compound and control solutions to the wells of the donor plate.
-
Fill the wells of the acceptor plate with PBS.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the lipid membrane is in contact with the acceptor solution.
-
-
Incubation:
-
Incubate the PAMPA plate sandwich at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
-
Quantification and Data Analysis:
-
After incubation, separate the plates and determine the concentration of this compound and control compounds in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate the effective permeability (Pe) in cm/s using an appropriate equation provided by the PAMPA system manufacturer or from the literature.
-
Visualizations
Caption: this compound signaling pathway upon binding to the TRH receptor.
Caption: Experimental workflow for in vitro BBB permeability assay.
References
- 1. Studies on the transport of thyrotropin-releasing hormone (TRH) analogues in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review on in vitro model of the blood-brain barrier (BBB) based on hCMEC/D3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro Models of the Blood-Brain Barrier: Building in physiological complexity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Recording of Neuronal Activity After Taltirelin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taltirelin, a thyrotropin-releasing hormone (TRH) analog, has demonstrated significant neuroprotective and neurotrophic properties, making it a compound of interest for various neurological disorders.[1] Its mechanism of action involves the activation of TRH receptors, leading to the modulation of neurotransmitter release, including acetylcholine, dopamine, and norepinephrine, and the activation of downstream signaling pathways.[1] Understanding the electrophysiological consequences of this compound treatment is crucial for elucidating its therapeutic effects and mechanism of action on neuronal circuits.
These application notes provide a comprehensive overview and detailed protocols for conducting electrophysiological recordings to assess the impact of this compound on neuronal activity. The methodologies described herein are intended to guide researchers in designing and executing robust experiments to characterize the electrophysiological signature of this compound.
Data Presentation: Effects of this compound on Neuronal Activity
The following tables summarize quantitative data from a study investigating the effects of this compound on electrophysiological abnormalities in a 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease.
Table 1: Effect of this compound on Local Field Potential (LFP) Power in the Primary Motor Cortex (M1) and Dorsolateral Striatum (DLS)
| Treatment Group | Brain Region | Change in High β-band (25-35 Hz) Power (2 hours post-injection) |
| This compound (1 mg/kg) | M1 and DLS | Significant reduction, approaching normal levels (86.15 ± 3.94% of baseline)[2] |
| This compound (5 mg/kg) | M1 and DLS | Significant reduction, approaching normal levels (84.27 ± 3.15% of baseline)[2] |
Table 2: Effect of this compound on Single-Unit Firing Patterns in the Primary Motor Cortex (M1) and Dorsolateral Striatum (DLS)
| Treatment Group | Neuron Type | Change in Total Number of Spikes in Burst Discharge |
| This compound (1 mg/kg) | Projecting Neurons (PNs) | 17.06% reduction[2] |
| This compound (5 mg/kg) | Projecting Neurons (PNs) | 12.32% reduction[2] |
| This compound (1 mg/kg) | Striatal Projection Neurons (SPNs) | 14.29% reduction[2] |
| This compound (5 mg/kg) | Striatal Projection Neurons (SPNs) | 16.03% reduction[2] |
Experimental Protocols
Protocol 1: Chronic Electrode Implantation for In Vivo Electrophysiological Recordings in Rats
This protocol describes the surgical implantation of electrodes for long-term, stable recordings of local field potentials (LFPs) and single-unit activity in freely moving rats.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Anesthesia: Ketamine/Xylazine cocktail or Isoflurane
-
Stereotaxic apparatus
-
Surgical drill
-
Stainless-steel jeweler's screws (for EEG electrodes)
-
Custom-made microdrive with tetrodes or single microwires (for LFP/single-unit recording)
-
Dental cement
-
Suture kit
-
Analgesics and antibiotics
Procedure:
-
Anesthesia and Stereotaxic Fixation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Secure the animal in a stereotaxic frame. Shave and clean the scalp with an antiseptic solution.
-
-
Surgical Incision and Skull Exposure:
-
Make a midline incision on the scalp to expose the skull.
-
Retract the skin and clean the skull surface of any connective tissue.
-
-
Craniotomy and Electrode Implantation:
-
Using a surgical drill, create small burr holes at the desired stereotaxic coordinates for the target brain regions (e.g., primary motor cortex, striatum).
-
For EEG recordings, carefully thread stainless-steel screws into the burr holes until they touch the dura mater.
-
For LFP and single-unit recordings, slowly lower the microdrive assembly with the electrodes to the target depth.
-
Implant a reference screw electrode over a region distant from the recording sites, such as the cerebellum.
-
-
Securing the Implant:
-
Apply a layer of dental cement over the exposed skull, embedding the base of the microdrive and the screw electrodes to create a secure headcap.
-
Ensure the cement does not cover the movable parts of the microdrive.
-
-
Suturing and Post-operative Care:
-
Suture the scalp incision around the headcap.
-
Administer analgesics and antibiotics as per veterinary guidelines.
-
Allow the animal to recover for at least one week before commencing electrophysiological recordings.
-
Protocol 2: In Vivo Electrophysiological Recording and this compound Administration
This protocol details the procedure for recording neuronal activity in chronically implanted rats following the administration of this compound.
Materials:
-
Chronically implanted rat in its home cage
-
Electrophysiology recording system (e.g., amplifier, data acquisition system)
-
Connecting cables
-
This compound solution (dissolved in sterile saline)
-
Vehicle solution (sterile saline)
-
Syringes and needles for injection
Procedure:
-
Habituation and Baseline Recording:
-
Habituate the rat to the recording setup by connecting the headcap to the recording system for several days prior to the experiment.
-
On the day of the experiment, connect the animal and record baseline neuronal activity for at least 30 minutes to ensure a stable signal.
-
-
This compound Administration:
-
Prepare the desired dose of this compound. A common route of administration is intraperitoneal (i.p.) injection.
-
Gently handle the rat and administer the this compound solution or vehicle.
-
-
Post-injection Recording:
-
Immediately return the animal to its home cage and continue recording neuronal activity for the desired duration (e.g., 2-4 hours).
-
Monitor the animal's behavior during the recording period.
-
Protocol 3: Data Analysis
A. Local Field Potential (LFP) Analysis:
-
Preprocessing:
-
Digitize the raw LFP signal at an appropriate sampling rate (e.g., 1 kHz).
-
Apply a band-pass filter (e.g., 1-100 Hz) to remove noise and artifacts.
-
-
Power Spectral Density Analysis:
-
Segment the continuous LFP data into epochs (e.g., 2-5 seconds).
-
For each epoch, calculate the power spectral density (PSD) using Welch's method.
-
Average the PSD across epochs for pre- and post-Taltirelin administration periods.
-
Quantify the power within specific frequency bands of interest (e.g., beta band: 13-30 Hz).
-
B. Single-Unit Activity Analysis:
-
Spike Sorting:
-
High-pass filter the raw data (e.g., >300 Hz) to isolate spike activity.
-
Detect potential spike waveforms based on a voltage threshold.
-
Use spike sorting software to classify the detected waveforms into distinct single-unit clusters based on features such as peak amplitude and waveform shape.
-
-
Firing Rate and Pattern Analysis:
-
For each isolated single unit, calculate the mean firing rate before and after this compound administration.
-
Analyze changes in firing patterns, such as the frequency and characteristics of burst firing. A burst can be defined as a sequence of spikes with a short inter-spike interval (e.g., <100 ms).
-
Visualizations
Caption: this compound Signaling Pathway in Neurons.
Caption: Experimental Workflow for Electrophysiological Recording.
References
Application Note: Immunohistochemical Analysis of Taltirelin's Effects on Neuronal Markers
Introduction
Taltirelin, a thyrotropin-releasing hormone (TRH) analog, exhibits potent neuroprotective and neurotrophic properties, making it a subject of significant interest in the study of neurodegenerative disorders.[1] Its mechanism of action involves binding to TRH receptors in the central nervous system (CNS), which modulates the release of various neurotransmitters and enhances the synthesis of nerve growth factors.[1] this compound has been shown to offer neuroprotection by inhibiting apoptotic pathways and promoting neuronal survival.[1][2][3] Recent studies have specifically highlighted its ability to induce the expression of Tyrosine Hydroxylase (TH), a key enzyme in dopamine synthesis, in medium spiny neurons through the TRHR-MAPK-RARα-DRD2 pathway.[4][5]
Immunohistochemistry (IHC) is an invaluable technique for visualizing the cellular and subcellular effects of therapeutic compounds like this compound within the complex architecture of the brain. By using specific antibodies, IHC allows for the qualitative and quantitative assessment of changes in the expression and localization of key neuronal markers. This protocol provides a detailed methodology for using IHC to investigate the effects of this compound on a panel of established neuronal markers, including:
-
Tyrosine Hydroxylase (TH): A marker for dopaminergic neurons and a direct target of this compound's signaling cascade.[4][5]
-
NeuN (Fox-3): A marker for mature, postmitotic neurons, useful for assessing neuronal survival and density.[6]
-
MAP2 (Microtubule-Associated Protein 2): A marker for neuronal dendrites and cell bodies, indicating neuronal morphology and health.
-
Synaptophysin: A presynaptic vesicle protein used as a marker for synaptic density and integrity.[7]
-
GAP43 (Growth-Associated Protein 43): A protein associated with nerve growth, regeneration, and synaptic plasticity.[8]
This document provides researchers, scientists, and drug development professionals with a comprehensive protocol for tissue preparation, immunostaining, and analysis to elucidate the therapeutic potential of this compound in the CNS.
Quantitative Data Summary
The following tables are templates for presenting quantitative data obtained from the IHC analysis, allowing for clear comparison between control and this compound-treated groups.
Table 1: Effect of this compound on Neuronal Density (NeuN-Positive Cells) Based on findings that this compound can suppress the reduction of hippocampal neuronal density in ischemic models.[9]
| Treatment Group | Brain Region | Mean NeuN-Positive Cells/mm² (± SEM) | % Change vs. Vehicle Control |
| Vehicle Control | Hippocampus CA1 | 250 (± 15) | - |
| This compound (0.3 mg/kg) | Hippocampus CA1 | 350 (± 20) | +40% |
| Vehicle Control | Cortex | 400 (± 25) | - |
| This compound (0.3 mg/kg) | Cortex | 410 (± 22) | +2.5% |
Table 2: Effect of this compound on Tyrosine Hydroxylase (TH) Expression Based on findings that this compound induces TH expression in striatal neurons.[4][10]
| Treatment Group | Brain Region | Mean TH Staining Intensity (OD ± SEM) | % Change vs. Vehicle Control |
| Vehicle Control | Striatum | 0.15 (± 0.02) | - |
| This compound (1 mg/kg) | Striatum | 0.28 (± 0.03) | +87% |
| Vehicle Control | Substantia Nigra | 0.45 (± 0.05) | - |
| This compound (1 mg/kg) | Substantia Nigra | 0.55 (± 0.04) | +22% |
Table 3: Effect of this compound on Synaptic and Structural Markers
| Treatment Group | Marker | Brain Region | Mean Integrated Density (± SEM) | % Change vs. Vehicle Control |
| Vehicle Control | Synaptophysin | Cortex | 1.2 x 10⁶ (± 0.1 x 10⁶) | - |
| This compound (1 mg/kg) | Synaptophysin | Cortex | 1.5 x 10⁶ (± 0.2 x 10⁶) | +25% |
| Vehicle Control | MAP2 | Hippocampus | 2.0 x 10⁶ (± 0.3 x 10⁶) | - |
| This compound (1 mg/kg) | MAP2 | Hippocampus | 2.4 x 10⁶ (± 0.2 x 10⁶) | +20% |
| Vehicle Control | GAP43 | Striatum | 0.8 x 10⁶ (± 0.1 x 10⁶) | - |
| This compound (1 mg/kg) | GAP43 | Striatum | 1.1 x 10⁶ (± 0.1 x 10⁶) | +37.5% |
Experimental Protocols & Visualizations
This compound Signaling Pathway
This compound acts as a superagonist at the thyrotropin-releasing hormone receptor (TRH-R).[11] Its binding initiates a signaling cascade that has been shown to upregulate the expression of Tyrosine Hydroxylase (TH) in striatal neurons through the MAPK pathway.[4][5]
Caption: this compound signaling cascade leading to increased TH expression.
Immunohistochemistry Experimental Workflow
The following diagram outlines the key steps in the immunohistochemistry protocol for paraffin-embedded tissue sections.
Caption: Workflow for chromogenic IHC on paraffin-embedded sections.
Detailed Protocol: Immunohistochemistry for Neuronal Markers
This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) rodent brain tissue.[12][13][14] Modifications may be required for free-floating sections or different tissue types.
Materials and Reagents
-
Fixative: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS).
-
Paraffin and Embedding reagents.
-
Microtome.
-
Positively charged microscope slides.
-
Deparaffinization Reagents: Xylene, Ethanol (100%, 95%, 70%).
-
Antigen Retrieval Solution: 10 mM Sodium Citrate buffer, pH 6.0.
-
Wash Buffer: Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Peroxide Block: 3% Hydrogen Peroxide (H₂O₂) in methanol or PBS.[15]
-
Blocking Solution: 5-10% Normal Goat Serum (or serum from the host species of the secondary antibody) in TBST.
-
Primary Antibodies (example dilutions, optimize for each lot):
-
Secondary Antibody: Biotinylated Goat Anti-Rabbit/Mouse IgG (as appropriate for primary Ab), diluted per manufacturer's instructions.
-
Detection Reagent: Streptavidin-Horseradish Peroxidase (HRP) conjugate (part of ABC kits).
-
Chromogen: 3,3'-Diaminobenzidine (DAB) substrate kit.
-
Counterstain: Hematoxylin.
-
Dehydration Reagents: Ethanol series (70%, 95%, 100%), Xylene.
-
Mounting Medium: Permanent mounting medium (e.g., DPX).
Tissue Preparation
-
Anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Process the tissue through a series of ethanol and xylene washes and embed in paraffin wax.
-
Section the paraffin blocks at 4-5 µm thickness using a microtome and mount onto positively charged slides.[18]
-
Bake slides in an oven at 60-65°C for at least 1 hour to ensure tissue adherence.[17]
Staining Procedure
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Bring slides to a boil in 10 mM Sodium Citrate buffer (pH 6.0).
-
Maintain at a sub-boiling temperature for 10-20 minutes.
-
Allow slides to cool on the benchtop for 30 minutes.
-
Rinse slides in deionized water, then in TBST for 5 minutes.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% H₂O₂ for 10-15 minutes at room temperature to quench endogenous peroxidase activity.[15]
-
Wash slides three times with TBST for 5 minutes each.
-
-
Blocking:
-
Incubate sections with Blocking Solution for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-TH, anti-NeuN) to its optimal concentration in the blocking solution.
-
Drain the blocking solution from the slides and apply the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.[17]
-
-
Secondary Antibody Incubation:
-
The next day, wash slides three times with TBST for 5 minutes each.
-
Apply the biotinylated secondary antibody, diluted according to the manufacturer's protocol.
-
Incubate for 1 hour at room temperature.[17]
-
-
Detection:
-
Wash slides three times with TBST for 5 minutes each.
-
Incubate sections with the Streptavidin-HRP reagent for 30-60 minutes at room temperature.
-
Wash slides again three times with TBST for 5 minutes each.
-
Apply the freshly prepared DAB substrate solution and incubate until a suitable brown color develops (typically 2-10 minutes). Monitor under a microscope.
-
Immerse slides in deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain sections with Hematoxylin for 30-60 seconds to visualize cell nuclei.[17]
-
"Blue" the sections in running tap water or a bluing agent.
-
Rinse with deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene.
-
Apply a coverslip using a permanent mounting medium.
-
Image Acquisition and Analysis
-
Image Acquisition: Capture high-resolution images of stained sections using a brightfield microscope equipped with a digital camera. Ensure consistent lighting and magnification across all samples.
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji) for quantification.
-
Cell Counting (for NeuN, TH): Define a region of interest (ROI) and count the number of positively stained cells. Normalize the count to the area of the ROI.
-
Staining Intensity (for MAP2, Synaptophysin, GAP43): Measure the optical density (OD) or integrated density of the immunostaining within a defined ROI after applying a consistent color deconvolution and thresholding.[19]
-
-
Statistical Analysis: Perform statistical tests (e.g., t-test, ANOVA) to compare the quantitative data between vehicle control and this compound-treated groups. A p-value < 0.05 is typically considered statistically significant.
References
- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 2. TRH Analog, this compound Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NeuN Immunohistochemistry [bio-protocol.org]
- 7. novodiax.com [novodiax.com]
- 8. Anti-GAP43 antibody produced in rabbit Prestige Antibodies® Powered by Atlas Antibodies, affinity isolated antibody, buffered aqueous glycerol solution [sigmaaldrich.com]
- 9. Neuroprotective effect and brain receptor binding of this compound, a novel thyrotropin-releasing hormone (TRH) analogue, in transient forebrain ischemia of C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | TRH Analog, this compound Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]
- 11. This compound is a superagonist at the human thyrotropin-releasing hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunohistochemistry (IHC) protocol [hellobio.com]
- 13. Immunohistochemistry of Brain Tissues | Springer Nature Experiments [experiments.springernature.com]
- 14. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 15. NeuN Immunohistochemistry Protocol [protocols.io]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Immunohistochemistry Protocol for Synaptophysin Antibody (NB110-57606): Novus Biologicals [novusbio.com]
- 18. genomeme.ca [genomeme.ca]
- 19. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols: Evaluating the Neuroprotective Effects of Taltirelin on Primary Neuron Cultures Using Cell Viability Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Taltirelin, a synthetic analog of thyrotropin-releasing hormone (TRH), has demonstrated significant neuroprotective properties.[1][2] It acts as an agonist for TRH receptors in the central nervous system, triggering a cascade of intracellular events that enhance neuronal survival.[1][2] this compound's mechanisms of action include modulating the release of neurotransmitters like acetylcholine and dopamine, increasing the synthesis of nerve growth factors, and exhibiting anti-apoptotic and antioxidative effects.[1][2][3][4] These characteristics make this compound a promising therapeutic candidate for neurodegenerative disorders.[1][2][5] This document provides detailed protocols for assessing the effects of this compound on the viability of primary neuron cultures using three common assays: MTT, PrestoBlue™, and LDH.
Key Signaling Pathways of this compound
This compound exerts its neuroprotective effects through multiple signaling pathways. Upon binding to the TRH receptor, it can activate downstream pathways that promote cell survival and inhibit apoptosis.
Experimental Workflow
The general workflow for assessing this compound's effect on primary neuron viability involves culturing the neurons, inducing a neurotoxic insult, treating with this compound, and finally, performing the viability assay.
Protocols
Primary Neuron Culture
This protocol outlines the basic steps for establishing primary cortical or hippocampal neuron cultures from embryonic rodents.[6][7][8][9]
Materials:
-
Embryonic day 17-18 rat or mouse pups
-
Dissection medium (e.g., HBSS)
-
Digestion solution (e.g., Trypsin or Papain)
-
Plating medium (e.g., Neurobasal medium with B-27 supplement, Glutamax, and Penicillin-Streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated 96-well plates[10]
-
Sterile dissection tools
Procedure:
-
Euthanize pregnant rodent and dissect embryos.
-
Isolate cortices or hippocampi in ice-cold dissection medium.
-
Mince the tissue and incubate in digestion solution at 37°C.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in plating medium.
-
Determine cell density and plate neurons at an appropriate density (e.g., 1,000–5,000 cells/mm²) onto coated 96-well plates.[10]
-
Incubate at 37°C in a humidified 5% CO₂ incubator. Allow neurons to adhere and differentiate for at least 5-7 days before treatment.
Cell Viability Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is indicative of their viability.[11][12] Mitochondrial dehydrogenases in living cells convert the yellow MTT into a purple formazan product.[13]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
After this compound treatment, remove a portion of the culture medium from each well, leaving approximately 100 µL.
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Incubate at room temperature in the dark for 2-4 hours, or until the formazan is completely dissolved.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[13]
-
Calculate cell viability as a percentage of the control (untreated or vehicle-treated) cells.
The PrestoBlue™ assay uses resazurin, which is reduced by metabolically active cells to the fluorescent resorufin.[15][16] This assay is rapid and non-toxic, allowing for kinetic monitoring.[15][17]
Materials:
-
PrestoBlue™ Cell Viability Reagent
-
Fluorescence or absorbance microplate reader
Protocol:
-
Following this compound treatment, add PrestoBlue™ reagent to each well at a 1:10 ratio to the culture medium volume (e.g., 10 µL of reagent for 100 µL of medium).[18]
-
Incubate the plate at 37°C for 10 minutes to 2 hours. The incubation time can be optimized based on cell type and density.[15][17]
-
Measure fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (570 nm with a 600 nm reference) using a microplate reader.[17][18]
-
Calculate cell viability as a percentage of the control.
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11][19][20]
Materials:
-
LDH cytotoxicity assay kit (containing substrate, dye, and cofactor solutions)
-
Lysis buffer (often 0.5-1% Triton X-100)
-
Microplate reader
Protocol:
-
After this compound treatment, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Prepare control wells:
-
Spontaneous LDH release: Supernatant from untreated, healthy cells.
-
Maximum LDH release: Add lysis buffer to untreated cells and incubate for 20-30 minutes before collecting the supernatant.[19]
-
Background: Culture medium without cells.
-
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture (e.g., 50-100 µL) to each well containing the supernatant.
-
Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 15-30 minutes).
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate cytotoxicity as a percentage of the maximum LDH release, and subsequently infer cell viability.
Data Presentation
The following tables present hypothetical data from experiments assessing the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary cortical neurons.
Table 1: MTT Assay - Cell Viability (%)
| This compound Conc. (µM) | Control (No Glutamate) | Glutamate (100 µM) |
| 0 (Vehicle) | 100.0 ± 5.2 | 45.3 ± 4.1 |
| 1 | 102.1 ± 6.0 | 58.7 ± 3.9 |
| 5 | 105.4 ± 5.5 | 75.2 ± 4.8 |
| 10 | 103.8 ± 4.9 | 88.9 ± 5.3 |
Table 2: PrestoBlue™ Assay - Relative Fluorescence Units (RFU)
| This compound Conc. (µM) | Control (No Glutamate) | Glutamate (100 µM) |
| 0 (Vehicle) | 85432 ± 4120 | 38210 ± 3540 |
| 1 | 86105 ± 4500 | 50123 ± 3800 |
| 5 | 88234 ± 4310 | 64321 ± 4150 |
| 10 | 87543 ± 4200 | 76890 ± 4600 |
Table 3: LDH Assay - Cytotoxicity (%)
| This compound Conc. (µM) | Control (No Glutamate) | Glutamate (100 µM) |
| 0 (Vehicle) | 5.1 ± 1.2 | 54.8 ± 4.5 |
| 1 | 4.8 ± 1.0 | 41.5 ± 3.8 |
| 5 | 4.5 ± 0.9 | 25.3 ± 3.1 |
| 10 | 4.6 ± 1.1 | 12.1 ± 2.5 |
Summary of Results:
The hypothetical data suggests that this compound significantly protects primary neurons from glutamate-induced cell death in a dose-dependent manner. The MTT and PrestoBlue™ assays show an increase in cell viability with increasing concentrations of this compound in the presence of glutamate. Concurrently, the LDH assay demonstrates a decrease in cytotoxicity, indicating reduced cell membrane damage. These results collectively support the neuroprotective role of this compound.
References
- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 2. What is this compound Hydrate used for? [synapse.patsnap.com]
- 3. TRH Analog, this compound Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | TRH Analog, this compound Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 8. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
- 9. Primary Culture of Cortical Neurons [bio-protocol.org]
- 10. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 11. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. PrestoBlue Cell Viability Reagent for Microplates Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
Taltirelin's Impact on Cellular Signaling: Application Notes and Protocols for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Taltirelin, a synthetic analog of thyrotropin-releasing hormone (TRH), demonstrates potent neuroprotective and nootropic effects, making it a subject of significant interest in the study and treatment of neurodegenerative disorders such as spinocerebellar ataxia.[1] Its mechanism of action is centered around its function as a superagonist at the human TRH receptor (TRH-R), initiating a cascade of intracellular signaling events.[2][3] Unlike the endogenous TRH, this compound exhibits a longer half-life and a more pronounced and sustained impact on the central nervous system.[1] Western blot analysis is a critical technique for elucidating the specific signaling pathways modulated by this compound, providing quantitative insights into the phosphorylation status and expression levels of key regulatory proteins.
This compound's binding to the G-protein coupled TRH receptor primarily activates the Gq/11 protein, leading to the stimulation of Phospholipase C (PLC). This initiates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] Subsequently, DAG activates Protein Kinase C (PKC), and IP3 triggers the release of intracellular calcium. These events are central to a multitude of cellular responses.
Furthermore, studies have demonstrated that this compound treatment significantly influences the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK1/2 pathway.[1][5] Activation of this pathway is crucial for neuronal survival, differentiation, and synaptic plasticity. Western blot analyses have consistently shown an increase in the phosphorylation of ERK1/2 upon this compound administration.
The PI3K/Akt signaling pathway, another critical regulator of cell survival and apoptosis, is also implicated in the downstream effects of this compound. While direct quantitative Western blot data for this compound's effect on this pathway is an emerging area of research, the known interactions of TRH receptors with PI3K/Akt signaling suggest it as a key area for investigation.[6][7]
This document provides a summary of quantitative data obtained from Western blot analyses of this compound-affected signaling pathways, detailed protocols for performing these experiments, and visual diagrams of the signaling cascades and experimental workflows.
Quantitative Data from Western Blot Analysis
The following tables summarize the quantitative changes in protein expression and phosphorylation observed in response to this compound treatment, as determined by Western blot analysis.
Table 1: Effect of this compound on MAPK/ERK Pathway Components
| Protein | Cell/Tissue Type | This compound Concentration/Dose | Change in Phosphorylation/Expression | Reference |
| p-ERK1/2 | SH-SY5Y cells | 5 µM | Increased | [5] |
| p-ERK1/2 | Rat Striatum | 5 mg/kg | Significantly activated | [5] |
| TH | Rat Striatum | 5 mg/kg (7 days) | ~27.36% increase | [1] |
| TH | Primary Rat Striatal Neurons | 5 µM | Increased (p-ERK1/2 dependent) | [7] |
Table 2: Effect of this compound on Neurodegenerative Disease-Related Proteins
| Protein | Cell/Tissue Type | This compound Concentration/Dose | Change in Phosphorylation/Expression | Reference |
| p-tau (S396) | SH-SY5Y cells | 5 µM | Decreased | [8] |
| α-synuclein | SH-SY5Y cells | 5 µM | Decreased | [8] |
| Cleaved Caspase-3 | SH-SY5Y cells | 5 µM | Decreased | [8] |
| TH | MPTP-induced PD mice striatum | 1 mg/kg | Increased | [1] |
Table 3: Effect of this compound on Receptor and Downstream Effector Expression
| Protein | Cell/Tissue Type | This compound Concentration/Dose | Change in Expression | Reference |
| TRHR | Rat Striatum (lesioned) | Not specified | Markedly increased | [6] |
| DRD2 | SH-SY5Y cells | Not specified | Increased | [6] |
| RARα | SH-SY5Y cells | Not specified | Increased | [6] |
| CREB | Rat Striatum (lesioned) | Not specified | Significantly increased | [5][6] |
| CaMK2b | Rat Striatum (lesioned) | Not specified | Significantly increased | [5][6] |
Experimental Protocols
Protocol 1: Western Blot Analysis of MAPK/ERK Pathway Activation
This protocol details the steps to analyze the phosphorylation status of ERK1/2 in response to this compound treatment.
1. Cell Culture and Treatment:
-
Culture SH-SY5Y cells in appropriate media until they reach 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 5 µM) or vehicle control for the specified duration.
2. Protein Extraction:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
4. SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.
-
Quantify band intensities using densitometry software.
Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Activation
This protocol outlines the procedure for assessing the phosphorylation of Akt.
1. Cell Culture and Treatment:
-
Follow the same procedure as in Protocol 1 for cell culture and this compound treatment.
2. Protein Extraction and Quantification:
-
Follow the same procedure as in Protocol 1.
3. SDS-PAGE and Electrotransfer:
-
Follow the same procedure as in Protocol 1.
4. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (e.g., Ser473 or Thr308) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
5. Detection and Analysis:
-
Follow the same procedure as in Protocol 1 for detection.
-
Normalize the phospho-Akt signal to the total Akt signal by stripping and re-probing the membrane.
-
Quantify the results using densitometry.
Visualizations
Caption: this compound signaling pathways.
Caption: Western blot experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Analysis of Tyrosine Phosphorylation from FFPE Tissues Reveals Patient-Specific Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Biochemical and physiological insights into TRH receptor-mediated signaling [frontiersin.org]
- 6. Thyroid Hormone Receptor Beta Inhibits PI3K-Akt-mTOR Signaling Axis in Anaplastic Thyroid Cancer via Genomic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRH Analog, this compound Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Arrestin2 Is Critically Involved in the Differential Regulation of Phosphosignaling Pathways by Thyrotropin-Releasing Hormone and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Unraveling Taltirelin's Mechanism of Action using Lentiviral-Mediated Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Taltirelin, a thyrotropin-releasing hormone (TRH) analog, demonstrates potent neuroprotective and neuromodulatory effects, making it a person of interest for treating neurodegenerative disorders like spinocerebellar ataxia and Parkinson's disease.[1][2] It functions as a superagonist at the human thyrotropin-releasing hormone receptor (TRH-R), exhibiting higher intrinsic efficacy than TRH itself.[3] this compound's mechanism involves the activation of TRH-R, which subsequently triggers intracellular signaling cascades, including the Gq/11-phospholipase C (PLC) pathway and the mitogen-activated protein kinase (MAPK) pathway.[4][5] These signaling events culminate in altered gene expression, influencing neuronal function and survival.
This document provides detailed application notes and protocols for utilizing lentiviral-mediated gene expression to investigate the molecular mechanisms of this compound. Lentiviral vectors are a powerful tool for gene delivery in neuronal cells, including non-dividing primary neurons, allowing for stable, long-term expression or knockdown of target genes.[6][7] By overexpressing or silencing key components of the this compound signaling pathway, researchers can dissect the specific roles of individual genes and pathways in mediating the therapeutic effects of this drug.
Data Presentation
This compound Pharmacological Parameters
The following table summarizes the in vitro pharmacological parameters of this compound in activating TRH-R signaling pathways. This data is crucial for designing experiments and determining appropriate this compound concentrations.
| Ligand | IC50 for Binding (nM) | EC50 for Ca2+ Signaling (nM) | EC50 for IP1 Production (nM) |
| This compound (TAL) | 910 | 36 | 150 |
| Thyrotropin-Releasing Hormone (TRH) | 36 | 5.0 | 3.9 |
Data compiled from studies in HEK-EM 293 cells stably expressing human TRH-Rs.
This compound-Induced Gene Expression Changes in Neuronal Cells
Transcriptomic and qPCR analyses have revealed that this compound significantly alters the expression of several genes implicated in neuronal function and signaling. The following table provides a summary of these changes.
| Gene | Direction of Change | Method of Detection | Cellular Context |
| Trhr (Thyrotropin-releasing hormone receptor) | Upregulation | Transcriptomics, qPCR | Rat Striatal Neurons |
| Th (Tyrosine hydroxylase) | Upregulation | Transcriptomics, qPCR, Western Blot | Rat Striatal Neurons, SH-SY5Y cells |
| Rarα (Retinoic acid receptor alpha) | Upregulation | Transcriptomics, qPCR | Rat Striatal Neurons |
| Creb (cAMP-responsive element binding protein 1) | Upregulation | Transcriptomics, qPCR | Rat Striatal Neurons |
| Drd2 (Dopamine receptor D2) | Altered Expression | Transcriptomics | Rat Striatal Neurons |
| Vmat (Vesicular monoamine transporter) | Altered Expression | Transcriptomics | Rat Striatal Neurons |
This table represents a summary of findings from multiple studies. The magnitude of expression change can vary depending on the experimental conditions.[1][2]
Experimental Protocols
Protocol 1: Lentiviral Vector Production
This protocol describes the production of high-titer lentiviral particles for the expression of a gene of interest (e.g., a constitutively active or dominant-negative form of a signaling protein) or an shRNA for gene knockdown. For neuronal-specific expression, a promoter such as the human Synapsin I (hSyn) promoter is recommended.[8][9][10][11]
Materials and Reagents:
-
HEK293T cells
-
DMEM with high glucose, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Lentiviral transfer plasmid (e.g., pLVX-hSyn-GOI-IRES-GFP or pLKO.1-shRNA)
-
Packaging plasmids (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000 or Calcium Phosphate)
-
Opti-MEM I Reduced Serum Medium
-
0.45 µm syringe filters
-
Ultracentrifuge
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in 10 cm dishes at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
Prepare the DNA mixture in an Eppendorf tube: 10 µg of the transfer plasmid, 7.5 µg of the packaging plasmid, and 2.5 µg of the envelope plasmid in Opti-MEM.
-
Prepare the transfection reagent in a separate tube according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Virus Harvest:
-
48 hours post-transfection, collect the cell culture supernatant.
-
Centrifuge at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
Virus Concentration (Optional but Recommended):
-
Concentrate the viral particles by ultracentrifugation at 25,000 rpm for 2 hours at 4°C.
-
Resuspend the viral pellet in a small volume of sterile PBS or DMEM.
-
-
Titration: Determine the viral titer using a method such as qPCR-based quantification of integrated provirus or by transducing a reporter cell line and counting fluorescent cells.
-
Storage: Aliquot the concentrated virus and store at -80°C.
Protocol 2: Lentiviral Transduction of Primary Neurons
This protocol outlines the steps for transducing primary neuronal cultures with the produced lentivirus. Note that primary neurons can be sensitive to transduction reagents.[12]
Materials and Reagents:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Lentiviral particles
-
Polybrene (use with caution or omit for sensitive neuronal types)
Procedure:
-
Cell Culture: Culture primary neurons according to standard protocols. Transduction is typically performed between DIV (days in vitro) 4 and 7.
-
Transduction:
-
Thaw the lentiviral aliquot on ice.
-
Calculate the required volume of virus to achieve the desired multiplicity of infection (MOI). An MOI of 1-10 is a good starting point for primary neurons.
-
Gently add the lentiviral particles to the neuronal culture medium. If using Polybrene, add to a final concentration of 4-8 µg/mL. Note: Perform a toxicity test with Polybrene on a subset of your neurons first. For many primary neuron cultures, Polybrene is toxic and should be avoided.[12]
-
-
Incubation: Incubate the neurons with the virus for 18-24 hours. For sensitive cultures, the incubation time can be reduced to 4-6 hours.
-
Medium Change: After incubation, replace the virus-containing medium with fresh, pre-warmed neuronal culture medium.
-
Gene Expression: Allow 3-7 days for robust transgene expression or knockdown before proceeding with downstream assays.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol describes how to quantify changes in target gene expression following this compound treatment of lentivirally transduced neurons.
Materials and Reagents:
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers (see table below for examples)
-
qPCR instrument
Example Primer Sequences for Rat Genes:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| Trhr | GCTGGTCATTGTCTTCGTCATC | AGGGCAGTAATCCAGGAAGATG |
| Th | GTCCTCCTTCACTCCGTCAGAG | TGGGTGACACAGGTGATACAGG |
| Rarα | GAGACCCAGAGCAGCAGTTCA | GGTCTGCATCATCATAGGGCTT |
| Creb1 | CCTGCAAACATTAACCAGCC | GACTGTTGCTGAGTTGGAGGA |
| Gapdh | GACATGCCGCCTGGAGAAAC | AGCCCAGGATGCCCTTTAGT |
Note: Primer sequences should always be validated for specificity and efficiency.[13][14][15][16]
Procedure:
-
Cell Treatment: Treat transduced neuronal cultures with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control group.
-
RNA Extraction: Extract total RNA from the cells using your chosen method.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing the master mix, primers, and cDNA.
-
Run the reaction on a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[1]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for your target genes and a reference gene (e.g., Gapdh).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Protocol 4: Western Blotting for Protein Expression and Phosphorylation
This protocol is for assessing changes in total protein levels and the phosphorylation status of key signaling proteins like ERK1/2.
Materials and Reagents:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-TH, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the this compound-treated and control cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C. Recommended antibody dilutions are typically 1:1000, but should be optimized.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.[17]
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the protein of interest to a loading control like GAPDH. For phosphorylation analysis, normalize the phospho-protein signal to the total protein signal.
Mandatory Visualization
Caption: this compound signaling pathway leading to gene expression.
Caption: Experimental workflow for studying this compound's effects.
References
- 1. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TRH Analog, this compound Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 6. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 7. Lentiviral strategies for RNAi knockdown of neuronal genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient gene transduction of neurons by lentivirus with enhanced neuron-specific promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Generation of a neurodegenerative disease mouse model using lentiviral vectors carrying an enhanced synapsin I promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. meiragtx.com [meiragtx.com]
- 11. Frontiers | Better Targeting, Better Efficiency for Wide-Scale Neuronal Transduction with the Synapsin Promoter and AAV-PHP.B [frontiersin.org]
- 12. A lentiviral system for efficient knockdown of proteins in neuronal cultures [version 1; referees: 2 approved] - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reference gene validation for qPCR in rat carotid body during postnatal development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Selection of reference genes for quantitative real-time PCR in a rat asphyxial cardiac arrest model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Gene Expression Changes Induced by Taltirelin Using Real-time PCR
Introduction
Taltirelin, a thyrotropin-releasing hormone (TRH) analog, is a potent central nervous system-stimulating agent with neuroprotective properties.[1] It acts as a superagonist at the human thyrotropin-releasing hormone receptor (TRH-R), exhibiting higher intrinsic efficacy than endogenous TRH.[2] this compound's mechanism of action involves the activation of intracellular signaling cascades, including the MAPK pathway, which leads to the modulation of gene expression and subsequent physiological effects.[1][3] This application note provides a detailed protocol for utilizing real-time PCR (RT-qPCR) to quantify changes in gene expression induced by this compound treatment, a critical step in understanding its molecular pharmacology and therapeutic potential.
Recent studies have demonstrated that this compound can significantly alter the expression of numerous genes involved in key neurological pathways. For instance, in a rat model of Parkinson's disease, this compound treatment led to the upregulation of genes such as thyrotropin-releasing hormone receptor (Trhr), retinoic acid receptor alpha (Rarα), cAMP-responsive element binding protein 1 (Creb), and calcium/calmodulin-dependent protein kinase II beta (Camk2b).[3] Furthermore, transcriptomic analysis has revealed that this compound influences the expression of genes within the dopaminergic synapse and axon guidance pathways.[3]
This document outlines the necessary steps for researchers, scientists, and drug development professionals to reliably measure these this compound-induced gene expression changes using SYBR Green-based RT-qPCR.
Data Presentation
The following tables summarize quantitative data on gene expression changes observed following this compound treatment in the striatum of hemi-Parkinson's disease model rats.[3]
Table 1: Upregulated Genes Following this compound Treatment
| Gene Symbol | Full Gene Name | Fold Change (log2FC) | Adjusted p-value |
| Trhr | Thyrotropin-releasing hormone receptor | >2 | < 0.05 |
| Rarα | Retinoic acid receptor alpha | >2 | < 0.05 |
| Creb1 | cAMP responsive element binding protein 1 | >2 | < 0.05 |
| Camk2b | Calcium/calmodulin-dependent protein kinase II beta | >2 | < 0.05 |
| Th | Tyrosine hydroxylase | >2 | < 0.05 |
| Drd2 | Dopamine receptor D2 | >2 | < 0.05 |
| Netrin-1 | Netrin 1 | >2 | < 0.05 |
| Netrin-G1 | Netrin G1 | >2 | < 0.05 |
Table 2: Downregulated Genes Following this compound Treatment
| Gene Symbol | Full Gene Name | Fold Change (log2FC) | Adjusted p-value |
| - | Data for significantly downregulated genes with log2FC ≤ -2 was not specified in the provided context. | - | - |
Experimental Protocols
This section provides a detailed methodology for measuring this compound-induced gene expression changes using RT-qPCR, based on protocols described in the literature.[3]
Cell Culture and this compound Treatment (In Vitro Model)
-
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or primary neuronal cultures.
-
Culture Conditions: Culture cells in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Treat cells with the desired concentration of this compound (e.g., 5 µM) for a specified duration (e.g., 48 hours).[3]
-
Include a vehicle-treated control group.
-
Animal Model and this compound Administration (In Vivo Model)
-
Animal Model: Hemi-Parkinson's disease rat model (or other relevant models).[3]
-
This compound Administration: Administer this compound via intraperitoneal injection at a dose of 5 mg/kg.[3]
-
Tissue Collection: After a specified treatment period (e.g., 7 days), euthanize the animals and dissect the brain region of interest (e.g., striatum).[3]
RNA Extraction and cDNA Synthesis
-
RNA Extraction:
-
Homogenize cells or tissues in TRIzol reagent.[3]
-
Perform RNA extraction according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by checking the integrity of 28S and 18S rRNA bands on an agarose gel.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from total RNA using a cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit).[3]
-
Follow the manufacturer's instructions for the reverse transcription reaction.
-
Real-time PCR (RT-qPCR)
-
Primer Design: Design or obtain validated primers for the target genes (e.g., Trhr, Rarα, Creb1, Camk2b) and a stable reference gene (e.g., GAPDH, ACTB).
-
Reaction Setup:
-
Thermal Cycling Conditions:
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the relative gene expression changes using the 2-ΔΔCt method.
-
Mandatory Visualizations
References
- 1. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a superagonist at the human thyrotropin-releasing hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Apoptosis in Taltirelin-Treated Cells
Introduction
Taltirelin, a synthetic analog of thyrotropin-releasing hormone (TRH), is recognized for its neuroprotective properties.[1] It functions by mimicking the action of endogenous TRH, binding to TRH receptors in the central nervous system and activating a cascade of intracellular signaling pathways.[1] A significant aspect of this compound's mechanism is its potential anti-apoptotic effect, where it has been observed to inhibit programmed cell death pathways in neurons, offering a protective effect against neurodegeneration.[1][2] Studies have shown that this compound can reduce apoptosis induced by various cytotoxins in cellular models of neurodegenerative diseases like Parkinson's disease.[3][4]
This application note provides a detailed protocol for quantifying the anti-apoptotic effects of this compound using flow cytometry. The method described employs Annexin V and Propidium Iodide (PI) staining to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells, providing a robust platform for researchers and drug development professionals to assess the therapeutic potential of this compound.
Principle of the Assay
The Annexin V/PI apoptosis assay is a widely used method for detecting programmed cell death.[5] Its principle is based on two key cellular changes during apoptosis:
-
Phosphatidylserine (PS) Translocation: In healthy cells, PS is located on the inner leaflet of the plasma membrane.[6] During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by Annexin V, a protein with a high affinity for PS.[5][7]
-
Loss of Membrane Integrity: In late-stage apoptosis and necrosis, the cell membrane becomes permeable.[5] Propidium Iodide (PI), a fluorescent nuclear stain, is membrane-impermeable and thus excluded from viable and early apoptotic cells.[8] However, it can enter late apoptotic and necrotic cells to stain the DNA.
By using fluorochrome-conjugated Annexin V and PI, flow cytometry can distinguish four cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells.
Signaling and Experimental Visualization
This compound's Anti-Apoptotic Signaling Pathway
This compound exerts its neuroprotective effects by activating TRH receptors, which initiates downstream signaling that suppresses apoptotic pathways.[1] This involves the activation of Gq/11 proteins and the MAPK/ERK pathway, which contributes to inhibiting apoptosis and promoting cell survival.[3][9][10]
Caption: this compound Anti-Apoptotic Signaling Pathway.
Experimental Workflow
The overall experimental process involves cell preparation, treatment with this compound and an apoptosis-inducing agent, staining with Annexin V and PI, and subsequent analysis by flow cytometry.
Caption: Experimental Workflow for Apoptosis Analysis.
Experimental Protocol
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
1. Materials and Reagents
-
Cell line of interest (e.g., SH-SY5Y human neuroblastoma cells)[3]
-
Complete cell culture medium
-
This compound Hydrate
-
Apoptosis-inducing agent (e.g., MPP+, Rotenone)
-
Phosphate-Buffered Saline (PBS), cold
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Sterile microcentrifuge tubes
-
Flow cytometer
2. Cell Culture and Treatment
-
Seed cells (e.g., 1 x 10⁶ cells) in appropriate culture flasks or plates.[8]
-
Allow cells to adhere and grow for 24-48 hours.
-
Prepare the following experimental groups (in triplicate):
-
Negative Control: Untreated cells.
-
This compound Only: Cells treated with the desired concentration of this compound (e.g., 5 µM).[3]
-
Apoptosis Inducer (Positive Control): Cells treated with an apoptosis-inducing agent.
-
This compound + Apoptosis Inducer: Cells pre-treated with this compound for a specified duration before adding the apoptosis-inducing agent.
-
-
Incubate cells for the desired treatment period (e.g., 24 hours).
3. Cell Staining Procedure
-
Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer with distilled water.[11]
-
Harvest Cells:
-
Collect the culture supernatant, which may contain floating apoptotic cells.[8]
-
Wash the adherent cells with PBS and detach them using trypsin or a cell scraper.
-
Combine the supernatant and the detached cells for each sample.
-
-
Wash Cells: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with cold PBS.[8]
-
Resuspend Cells: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[7]
-
Stain Cells:
-
Incubate: Incubate the tubes for 15 minutes at room temperature in the dark.[7]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube just before analysis. Do not wash the cells after staining.[7]
4. Flow Cytometry and Data Analysis
-
Analyze the samples on a flow cytometer as soon as possible.
-
Set up appropriate compensation controls (unstained cells, Annexin V only, PI only) to correct for spectral overlap.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software. Gate the cell population based on forward and side scatter (FSC/SSC) to exclude debris.
-
Generate a dot plot of Annexin V-FITC (x-axis) vs. PI (y-axis) to identify the four populations as illustrated below.
Caption: Quadrant Analysis for Flow Cytometry Data.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison between treatment groups. The results are typically expressed as the percentage of cells in each quadrant. This compound's anti-apoptotic effect would be demonstrated by a decrease in the percentage of early (Q4) and late (Q2) apoptotic cells in the "this compound + Apoptosis Inducer" group compared to the "Apoptosis Inducer" only group.
Table 1: Hypothetical Flow Cytometry Results of this compound Treatment on Apoptosis
| Treatment Group | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
| Negative Control | 95.2 ± 1.5 | 2.5 ± 0.5 | 1.3 ± 0.4 | 1.0 ± 0.3 |
| Apoptosis Inducer | 45.8 ± 3.2 | 30.1 ± 2.5 | 18.5 ± 2.1 | 5.6 ± 1.1 |
| This compound + Apoptosis Inducer | 70.5 ± 2.8 | 15.3 ± 1.9 | 10.2 ± 1.5 | 4.0 ± 0.9 |
| This compound Only | 94.6 ± 1.8 | 2.9 ± 0.6 | 1.4 ± 0.5 | 1.1 ± 0.4 |
Data are represented as Mean ± Standard Deviation for illustrative purposes.
The protocol detailed in this application note provides a reliable and quantitative method for assessing the anti-apoptotic properties of this compound. By utilizing Annexin V/PI staining and flow cytometry, researchers can effectively measure changes in cell viability and death pathways in response to this compound treatment, both alone and in the presence of apoptotic stimuli. This assay is a valuable tool in the preclinical evaluation of this compound and other neuroprotective compounds in the drug development pipeline.
References
- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. TRH Analog, this compound Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Live-Cell Imaging to Monitor Taltirelin's Effect on Calcium Signaling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for monitoring the effect of Taltirelin, a thyrotropin-releasing hormone (TRH) analog, on intracellular calcium signaling using live-cell imaging techniques. This compound is a superagonist at the human thyrotropin-releasing hormone receptor (TRH-R) and stimulates the Gq/11 protein-phospholipase C-inositol-1,4,5-trisphosphate-calcium pathway, leading to an increase in cytosolic free calcium concentration.[1] This protocol is designed for researchers in drug discovery and development, as well as academic scientists studying G-protein coupled receptor (GPCR) signaling.
Data Presentation
The following table summarizes the quantitative data on the pharmacological activity of this compound in comparison to the endogenous ligand, TRH, and another analog, MeTRH, in HEK-EM 293 cells stably expressing the human TRH receptor.
| Ligand | IC50 for Binding (nM) | EC50 for Ca2+ Signaling (nM) |
| This compound (TAL) | 910 | 36 |
| TRH | 36 | 5.0 |
| MeTRH | 7.2 | ~7.2 |
Data extracted from a study by Thirunarayanan et al.[1]
Signaling Pathway
The diagram below illustrates the signaling pathway initiated by this compound binding to the TRH receptor, leading to an increase in intracellular calcium.
Caption: this compound-induced calcium signaling pathway.
Experimental Workflow
The following diagram outlines the key steps for conducting a live-cell calcium imaging experiment to assess the effect of this compound.
Caption: Workflow for this compound calcium imaging.
Experimental Protocols
Materials
-
HEK-293 cells stably expressing the human TRH receptor (TRH-R)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
96-well black-walled, clear-bottomed plates
-
Hank's Balanced Salt Solution (HBSS)
-
HEPES
-
Fluo-4 AM calcium indicator dye
-
This compound hydrate
-
TRH (for comparison)
-
Microplate reader with fluorescence detection and automated liquid handling (e.g., FLIPR TETRA® system)
Cell Culture and Seeding
-
Culture HEK-293 cells stably expressing TRH-R in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For the assay, detach cells using Trypsin-EDTA and seed them into 96-well black-walled, clear-bottomed plates at a density of 60,000 cells per well.[1]
-
Incubate the plates for 24 hours to allow for cell attachment.[1]
Calcium Assay Protocol
-
Prepare Assay Buffer: Prepare Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Prepare this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and then prepare serial dilutions in the Assay Buffer to achieve the desired final concentrations for the dose-response experiment.
-
Dye Loading:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of Assay Buffer.
-
Prepare the Fluo-4 AM loading solution according to the manufacturer's instructions, typically at a final concentration of 2-5 µM in Assay Buffer.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, or at room temperature for 1 hour, protected from light.[1]
-
-
Wash Step: After incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove excess dye.
-
Compound Addition and Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader equipped with an automated liquid handling system.
-
Set the instrument to record fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time.
-
Establish a stable baseline fluorescence reading for each well.
-
Add the prepared this compound dilutions to the respective wells.
-
Immediately begin recording the fluorescence changes. The response to this compound is typically rapid and transient.[1]
-
-
Data Analysis:
-
The change in fluorescence is calculated by subtracting the baseline fluorescence from the peak fluorescence intensity.
-
Normalize the data to the maximum response observed.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 value for this compound.
-
References
Application Notes and Protocols for Measuring Taltirelin-Induced Dopamine Release Using Microdialysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing in vivo microdialysis to measure dopamine release induced by Taltirelin, a thyrotropin-releasing hormone (TRH) analog. This technique is crucial for elucidating the neurochemical mechanisms of this compound and assessing its therapeutic potential for neurological disorders such as Parkinson's disease.
Introduction
This compound, a TRH analog, has demonstrated neuroprotective and neurotrophic properties, including the ability to enhance the release of neurotransmitters like dopamine.[1] In vivo microdialysis is a powerful technique for monitoring the concentration of endogenous substances in the extracellular space of living tissue, making it an ideal method for studying the effects of pharmacological agents on neurotransmitter dynamics. This document outlines the necessary protocols for conducting microdialysis experiments to quantify this compound-induced dopamine release in the striatum of a rat model of Parkinson's disease.
Core Principles of Microdialysis
Microdialysis allows for the continuous sampling of unbound molecules from the extracellular fluid of a specific brain region. A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into the target brain area. A physiological solution (perfusate) is slowly pumped through the probe. As the perfusate passes through the membrane, extracellular molecules, including dopamine, diffuse down their concentration gradient into the perfusate, creating a dialysate sample that can be collected and analyzed.
Experimental Protocols
This protocol is based on methodologies described in studies investigating the effects of this compound on dopamine release in a 6-hydroxydopamine (6-OHDA)-lesioned hemi-Parkinsonian rat model.[2]
Animal Model and Surgical Preparation
-
Animal Model: Male Sprague-Dawley rats are commonly used. To model Parkinson's disease, a unilateral lesion is created by injecting 6-hydroxydopamine (16 µg in 4 µL of sterile 0.9% saline with 0.02% ascorbic acid) into the right medial forebrain bundle.[3] Stereotaxic coordinates for injection are: anteroposterior, -4.4 mm; mediolateral, -1.5 mm; dorsoventral, -7.8 mm from the dura.[3]
-
Anesthesia: Animals are anesthetized with a suitable anesthetic agent (e.g., isoflurane) during stereotaxic surgery.
-
Guide Cannula Implantation: A guide cannula for the microdialysis probe is implanted, targeting the striatum.
Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the striatum.
-
Perfusion: The probe is perfused with a Ringer's solution at a constant flow rate, typically 1 µL/min.[4]
-
Stabilization: The system is allowed to stabilize for at least 1 hour before sample collection begins.[2]
-
Baseline Sample Collection: Two baseline dialysate samples are collected to establish the basal dopamine level (0 h).[2]
-
Drug Administration:
-
To investigate the mechanism of this compound-induced dopamine release, specific inhibitors can be administered intraperitoneally (i.p.) prior to this compound.
-
Two hours after the administration of the inhibitors, this compound (5 mg/kg, i.p.) is injected.[2]
-
-
Sample Collection: Dialysate samples are collected at specific time points post-Taltirelin injection (e.g., 0.5 h, 2 h, and 3 h).[2]
Sample Analysis
-
Analytical Method: The concentration of dopamine in the dialysate samples is typically quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[2]
-
Data Normalization: Dopamine levels are often expressed as a percentage of the basal (pre-drug administration) levels.
Quantitative Data Summary
The following table summarizes the quantitative data on this compound-induced dopamine release in the striatum of hemi-Parkinsonian rats, both with and without pre-treatment with various inhibitors. The data highlights that the dopamine-releasing effect of this compound is mitigated by inhibitors of dopamine synthesis (AMPT), vesicular storage (reserpine), and reuptake (vanoxerine), suggesting that this compound's mechanism involves these pathways.[2]
| Treatment Group | Dopamine Concentration (ng/mL) |
| Baseline (0 h) | (Not explicitly stated in the provided text, used as a reference for post-treatment levels) |
| This compound (5 mg/kg, i.p.) | |
| After 2h (post-inhibitor) + this compound | |
| - Normal Saline Pre-treatment | 8.54 ± 2.94 |
| - Reserpine Pre-treatment | 4.51 ± 0.73 |
| - AMPT Pre-treatment | 1.36 ± 0.22 |
| - Vanoxerine Pre-treatment | 0 |
Data sourced from a study on hemi-Parkinsonian rats.[2] Values represent mean ± SEM.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound's action on dopamine regulation and the experimental workflow for the microdialysis procedure.
Caption: Proposed signaling pathway of this compound in striatal neurons.
Caption: Experimental workflow for microdialysis measurement.
References
- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 2. Frontiers | TRH Analog, this compound Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]
- 3. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Motor Function Improvement by Taltirelin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taltirelin, a thyrotropin-releasing hormone (TRH) analog, has demonstrated significant potential in improving motor function in various animal models of neurological disorders, including spinocerebellar ataxia and Parkinson's disease.[1][2] Its therapeutic effects are primarily attributed to its ability to modulate neurotransmitter systems and exert neuroprotective effects.[3][4] As a TRH analog, this compound binds to TRH receptors, initiating a cascade of intracellular signaling events that lead to enhanced neuronal activity and survival.[4][5][6] These application notes provide detailed protocols for key behavioral tests used to assess the efficacy of this compound in improving motor function in rodent models, along with a summary of quantitative data from relevant studies and a depiction of the relevant signaling pathways.
Mechanism of Action: TRH Receptor Signaling
This compound exerts its effects by acting as an agonist at the thyrotropin-releasing hormone (TRH) receptor, a G protein-coupled receptor (GPCR).[4][5][6] Upon binding, the receptor activates Gq/11 proteins, which in turn stimulate phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade can lead to various downstream effects, including the modulation of neurotransmitter release (e.g., dopamine, acetylcholine, and norepinephrine) and the activation of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell survival and plasticity.[4][5][7]
Experimental Workflow for Behavioral Assessment
A typical experimental workflow for assessing the effect of this compound on motor function in animal models involves several key stages, from animal selection and habituation to drug administration and behavioral testing.
Quantitative Data Summary
The following tables summarize the quantitative data from studies assessing the effects of this compound on motor function in various animal models.
Table 1: Effect of this compound in a Rat Model of Parkinson's Disease (6-OHDA-lesioned)
| This compound Dosage (i.p.) | Behavioral Test | Outcome Measure | Result |
| 1 mg/kg | Adjusting Step Test | Number of adjusting steps | Significant increase compared to control |
| 5 mg/kg | Adjusting Step Test | Number of adjusting steps | Significant, dose-dependent increase |
| 10 mg/kg | Adjusting Step Test | Number of adjusting steps | Significant, dose-dependent increase |
Data adapted from a study on hemi-Parkinsonian rat models. The adjusting step test measures forelimb akinesia.
Table 2: Effect of this compound in a Mouse Model of Parkinson's Disease (Rotenone-induced)
| This compound Dosage (i.p.) | Behavioral Test | Outcome Measure | Result |
| 0.2 mg/kg | Rotarod Test | Latency to fall (s) | Significantly longer than rotenone group |
| 1 mg/kg | Rotarod Test | Latency to fall (s) | Significantly longer than rotenone group |
| 0.2 mg/kg | Pole Test | Time to descend (s) | Significantly shorter than rotenone group |
| 1 mg/kg | Pole Test | Time to descend (s) | Significantly shorter than rotenone group |
Data from a study investigating the neuroprotective effects of this compound in a rotenone-induced mouse model of Parkinson's disease.
Table 3: Effect of this compound in a Mouse Model of Spinocerebellar Ataxia (Rolling Mouse Nagoya)
| This compound Dosage | Behavioral Test | Outcome Measure | Result |
| 3, 10, 30, 100 mg/kg | Fall Index | Reduction in falls | Dose-dependent reduction in fall index |
This study compared the efficacy of rovatirelin and this compound, indicating that this compound improves motor function in this ataxia model in a dose-dependent manner.
Experimental Protocols
Rotarod Test
Purpose: To assess motor coordination and balance.
Apparatus:
-
A commercially available rotarod apparatus for mice or rats, consisting of a rotating rod with adjustable speed. The rod should have a non-slip surface.
-
Dividers to create individual lanes for testing multiple animals simultaneously.
-
Sensors to automatically record the latency to fall.
-
A padded surface beneath the rod to cushion falls.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.
-
Habituation (Optional but Recommended): On the day before testing, place the animals on the stationary rod for 1-2 minutes to familiarize them with the apparatus.
-
Testing:
-
Set the rotarod to an accelerating speed protocol (e.g., from 4 to 40 rpm over 5 minutes).
-
Place the animal on the rotating rod, facing away from the direction of rotation.
-
Start the rotation and the timer simultaneously.
-
Record the latency for the animal to fall off the rod. If the animal clings to the rod and completes a full rotation, this is also considered a fall.
-
Conduct 3-5 trials per animal with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: The primary endpoint is the average latency to fall across the trials.
Pole Test
Purpose: To evaluate bradykinesia and motor coordination.
Apparatus:
-
A vertical wooden or metal pole (approximately 50 cm in height and 1 cm in diameter for mice).
-
The surface of the pole should be roughened (e.g., wrapped with tape) to provide grip.
-
A base to secure the pole in the animal's home cage or a designated testing arena.
-
A stopwatch or video recording system for scoring.
Procedure:
-
Acclimation: Acclimate the animals to the testing room.
-
Training:
-
Place the pole in the center of the home cage.
-
Place the mouse head-up at the top of the pole.
-
Allow the mouse to habituate and descend the pole.
-
Repeat this 2-3 times on two consecutive days before the test day.
-
-
Testing:
-
On the test day, place the mouse at the top of the pole.
-
Record the time it takes for the mouse to turn and face downwards (T-turn time).
-
Record the total time it takes for the mouse to descend to the base of the pole (T-total time).
-
Perform 3-5 trials per animal.
-
-
Data Analysis: Analyze the average T-turn time and T-total time.
Cylinder Test
Purpose: To assess forelimb use asymmetry, particularly in unilateral lesion models.
Apparatus:
-
A transparent glass or plastic cylinder (e.g., 20 cm in diameter and 30 cm high for rats). The size should be large enough for the animal to turn around but not so large that it discourages wall exploration.
-
A mirror placed behind the cylinder to allow for a 360-degree view of the animal's movements.
-
A video camera to record the testing session for later analysis.
Procedure:
-
Acclimation: Acclimate the animal to the testing room. No pre-training is required.
-
Testing:
-
Place the animal in the cylinder.
-
Record the animal's behavior for 5-10 minutes.
-
The animal will naturally rear up and touch the cylinder wall with its forepaws for support.
-
-
Data Analysis:
-
During video playback, count the number of independent wall contacts made with the left forepaw, the right forepaw, and both forepaws simultaneously.
-
Calculate the percentage of contralateral (impaired) forelimb use relative to the total number of unilateral contacts: (% Contralateral Use) = [Contralateral touches / (Contralateral touches + Ipsilateral touches)] x 100.
-
A lower percentage of contralateral limb use indicates a motor deficit.
-
References
- 1. This compound improves motor ataxia independently of monoamine levels in rolling mouse nagoya, a model of spinocerebellar atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | TRH Analog, this compound Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 5. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Taltirelin in Vitro Experiments: A Technical Guide to Solvent Selection and Troubleshooting
For Immediate Release
A comprehensive technical support center is now available for researchers, scientists, and drug development professionals utilizing Taltirelin in in vitro experiments. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) concerning the solubility and stability of this compound in Dimethyl Sulfoxide (DMSO) versus Phosphate-Buffered Saline (PBS), ensuring optimal experimental outcomes.
Abstract
Proper solvent selection is critical for the success of in vitro studies. This guide focuses on this compound, a thyrotropin-releasing hormone (TRH) analog, and the implications of using two common solvents, DMSO and PBS. While this compound exhibits high solubility in DMSO, its direct use in aqueous buffers like PBS, which are physiologically relevant for cell culture, can present challenges such as precipitation. This document provides a comparative analysis of this compound's properties in both solvents, detailed protocols for solution preparation, and troubleshooting strategies to mitigate common experimental pitfalls.
Solubility and Stability: A Comparative Analysis
This compound demonstrates significantly different solubility profiles in DMSO and PBS, a crucial factor for designing in vitro assays.
| Parameter | DMSO | PBS (pH 7.4) |
| Solubility | High (e.g., ≥ 100 mg/mL) | Lower, prone to precipitation when diluted from DMSO stock |
| Recommended Stock Concentration | High (e.g., 10-100 mM) | Not recommended for high concentration stocks |
| Stability of Stock Solution | Generally stable at -20°C or -80°C | Stability of aqueous stock solutions can be limited |
| In Vitro Assay Compatibility | Requires low final concentration (<0.5%, ideally <0.1%) to avoid cytotoxicity | Physiologically compatible, but solubility is a limiting factor |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my PBS-based cell culture medium. Why is this happening and how can I prevent it?
A1: This is a common issue known as "salting out" or precipitation. DMSO is an excellent organic solvent, but when a concentrated DMSO stock of a hydrophobic compound like this compound is rapidly diluted into an aqueous buffer like PBS, the compound's solubility can decrease dramatically, leading to precipitation.
Troubleshooting Steps:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform serial dilutions. First, dilute the DMSO stock with a small volume of PBS or media, vortexing gently, and then add this intermediate dilution to the final volume.
-
Lower Stock Concentration: Prepare a lower concentration of your this compound stock solution in DMSO. This will require adding a larger volume to your media, but the more gradual change in solvent composition can prevent precipitation.
-
Increase Final DMSO Concentration (with caution): While not ideal, slightly increasing the final DMSO concentration in your culture medium (e.g., from 0.1% to 0.5%) may help keep the this compound in solution. However, it is crucial to run a vehicle control with the same DMSO concentration to assess any potential solvent-induced cytotoxicity.
-
Pre-warm the Media: Adding the DMSO stock to pre-warmed (37°C) culture media can sometimes improve solubility.
Q2: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A2: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%. While some cell lines may tolerate up to 0.5%, it is essential to perform a vehicle control (media with the same percentage of DMSO without this compound) to ensure that the observed effects are due to this compound and not the solvent.
Q3: How should I store my this compound stock solutions?
A3:
-
DMSO Stock Solutions: Aliquot your this compound stock solution in DMSO into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.
-
Aqueous (PBS) Solutions: Preparing high-concentration stock solutions of this compound in PBS is not recommended due to lower solubility. If you must prepare a fresh aqueous solution, use it immediately. The stability of peptides in aqueous solutions can be limited.
Q4: Can I dissolve this compound directly in PBS?
A4: While this compound is soluble in water, achieving high concentrations directly in PBS can be challenging. For most in vitro experiments that require a range of concentrations, the most practical approach is to prepare a high-concentration stock in DMSO and then dilute it carefully into your aqueous experimental buffer or cell culture medium.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into sterile, single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution for In Vitro Assays
-
Thaw Stock: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm Media: Warm the required volume of cell culture medium or PBS to 37°C.
-
Dilution: While gently vortexing the pre-warmed media, add the required volume of the this compound DMSO stock solution dropwise to achieve the final desired concentration. Ensure the final DMSO concentration remains below cytotoxic levels (e.g., <0.5%).
-
Immediate Use: Use the freshly prepared working solution immediately for your experiment.
Visual Guides
Improving the stability of Taltirelin in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Taltirelin in experimental buffers.
Troubleshooting Guides
This section addresses common issues encountered during the preparation and storage of this compound solutions for experimental use.
Issue 1: Precipitation of this compound in Aqueous Buffers
Possible Cause:
-
Low Solubility: this compound hydrate has pH-dependent solubility.
-
Improper Dissolution Technique: The compound may not have been fully dissolved initially.
-
Buffer Composition: Certain buffer salts at high concentrations can decrease the solubility of peptides.
Troubleshooting Steps:
-
Verify pH of the Buffer: Check the pH of your experimental buffer. While specific data for this compound is limited, analogous peptide hormones like gonadorelin exhibit maximum stability at a slightly acidic pH of around 5.0.[1] Consider preparing your buffer in this pH range if your experimental conditions allow.
-
Initial Dissolution in a Suitable Solvent: For preparing stock solutions, dissolve this compound in a small amount of an appropriate organic solvent like DMSO before diluting with your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Sonication: After adding this compound to the buffer, sonicate the solution to aid in dissolution.
-
Buffer Choice: If precipitation persists, consider switching to a different buffer system. For instance, acetate buffers have been shown to have a favorable effect on the stability of similar peptides, while phosphate buffers can sometimes cause higher degradation.[1]
Issue 2: Loss of this compound Activity Over Time in Solution
Possible Cause:
-
Chemical Degradation: this compound, being a peptide analog, can be susceptible to hydrolysis, particularly at non-optimal pH values and elevated temperatures.
-
Adsorption to Surfaces: Peptides can adsorb to the surfaces of storage containers, leading to a decrease in the effective concentration.
-
Repeated Freeze-Thaw Cycles: This can lead to aggregation and degradation of peptides.
Troubleshooting Steps:
-
Optimize Storage Conditions:
-
Temperature: Store stock solutions at -20°C or -80°C. For short-term storage (up to a week), 4°C may be acceptable, but long-term storage should be at lower temperatures.
-
Light Protection: Store solutions in amber vials or wrapped in foil to protect from light, which can accelerate degradation.
-
-
Aliquot Solutions: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles.
-
Use Low-Binding Tubes: Utilize polypropylene or other low-protein-binding microcentrifuge tubes and pipette tips to minimize adsorption.
-
Freshly Prepare Working Solutions: It is highly recommended to prepare working solutions fresh from a frozen stock on the day of the experiment.
Issue 3: Inconsistent Experimental Results
Possible Cause:
-
Inaccurate Concentration of Stock Solution: This could be due to weighing errors, incomplete dissolution, or degradation.
-
Degradation of this compound in Experimental Buffer: The stability of this compound in your specific experimental buffer and conditions (temperature, pH) may be poor.
Troubleshooting Steps:
-
Verify Stock Solution Concentration: Use a validated analytical method, such as HPLC-UV, to confirm the concentration of your this compound stock solution.
-
Perform a Pilot Stability Study: Before conducting your main experiments, perform a small-scale stability study of this compound in your chosen experimental buffer under your experimental conditions. This will help you determine the time frame within which your working solution remains stable. (See Experimental Protocols section for a general protocol).
-
Include Positive and Negative Controls: Always include appropriate controls in your experiments to ensure that the observed effects are due to active this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO. For aqueous solutions, sterile water can also be used, but solubility might be lower.
Q2: What are the optimal storage conditions for solid this compound and its stock solutions?
A2:
-
Solid this compound: Store at -20°C for long-term storage (up to 3 years).
-
Stock Solutions (in DMSO): Store in tightly sealed vials at -80°C for up to 1 year. For shorter periods (up to one month), -20°C is also acceptable. Avoid repeated freeze-thaw cycles by preparing aliquots.
Q3: How does pH affect the stability of this compound?
Q4: Can I use phosphate-buffered saline (PBS) to prepare my this compound working solutions?
A4: Yes, PBS is a commonly used physiological buffer. However, be aware that phosphate ions can sometimes catalyze the degradation of peptides.[1] For long-term experiments, or if you observe instability, consider using an alternative buffer like acetate, if compatible with your assay.
Q5: What are the expected degradation products of this compound?
A5: As a peptide analog, this compound can undergo degradation through hydrolysis of its peptide bonds. This would result in smaller peptide fragments and individual amino acids. The specific degradation products can be identified and characterized using techniques like mass spectrometry.[2][3]
Data Presentation
Table 1: General Stability Recommendations for this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid | -20°C | Up to 3 years | Keep tightly sealed and protected from moisture. |
| Stock Solution in DMSO | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. | |
| Aqueous Working Solution | 4°C | Up to 1 week (use with caution) | Freshly prepared is strongly recommended. |
| Room Temperature | Use immediately | Stability is significantly reduced. |
Note: The stability of aqueous solutions is highly dependent on pH and buffer composition. The recommendations above are general guidelines. It is crucial to validate the stability for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound hydrate (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer and sonicator
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes to aid dissolution.
-
If necessary, sonicate the tube for 5-10 minutes in a water bath sonicator to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use, sterile, low-protein-binding microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and store them at -80°C.
-
Protocol 2: Pilot Stability Study of this compound in an Experimental Buffer
-
Objective: To determine the stability of this compound in a specific experimental buffer over a defined period and at a specific temperature.
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Your experimental buffer (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 210-220 nm)
-
Incubator or water bath set to the experimental temperature
-
-
Procedure:
-
Prepare a working solution of this compound in your experimental buffer at the desired final concentration.
-
Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of this compound. This will serve as your 100% reference.
-
Incubate the remaining working solution at your experimental temperature.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution and analyze them by HPLC under the same conditions as the t=0 sample.
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at t=0.
-
Plot the percentage of this compound remaining versus time to visualize the degradation profile.
-
Visualizations
References
Taltirelin Technical Support Center: Troubleshooting Off-Target Effects in Cell-Based Assays
Welcome to the Taltirelin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential off-target effects of this compound in cell-based assays. The following information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic analog of Thyrotropin-Releasing Hormone (TRH).[1][2] Its primary mechanism of action is as a superagonist at the human TRH receptor (TRH-R), a G-protein coupled receptor (GPCR).[1][3] While it binds to the TRH receptor with a lower affinity than the endogenous ligand TRH, it exhibits a higher intrinsic efficacy, meaning it can elicit a stronger maximal response.[1]
Q2: What is the canonical signaling pathway activated by this compound?
A2: The TRH receptor is primarily coupled to the Gq/11 family of G proteins.[3][4] Upon this compound binding, the activated Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[1] This increase in cytosolic Ca2+ is a key downstream signal of on-target this compound activity.
Q3: What are the known "off-target" effects of this compound observed in cellular and preclinical models?
A3: this compound has been shown to modulate several neurotransmitter systems, including dopamine, serotonin, and norepinephrine.[5] However, current evidence suggests these are primarily downstream consequences of on-target TRH receptor activation rather than direct binding to other receptors. A key observed effect is the upregulation of Dopamine D2 Receptor (DRD2) expression through the TRHR-MAPK-RARα signaling pathway.[6] Additionally, this compound's analgesic effects are mediated by the activation of descending noradrenergic and serotonergic pathways.
Q4: Does this compound directly bind to other receptors?
Q5: Is there evidence for this compound directly modulating cAMP levels?
A5: While the primary signaling pathway for the TRH receptor is through Gq/11, some transcriptomic data has suggested a potential influence on the Gs-adenylyl cyclase-PKA pathway.[6] However, there is currently no direct experimental evidence from in vitro studies, such as cAMP accumulation assays, to confirm a direct effect of this compound on adenylyl cyclase activity. Any observed changes in cAMP levels should be carefully investigated to distinguish between a direct off-target effect and indirect pathway crosstalk.
Troubleshooting Guide
Unexpected Experimental Outcomes & Potential Solutions
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected increase in dopamine D2 receptor (DRD2) expression or signaling. | This is a known downstream effect of this compound, mediated by the TRHR-MAPK-RARα pathway.[6] | 1. Confirm TRH Receptor Dependence: Use a TRH receptor antagonist to see if the effect on DRD2 is blocked. 2. Inhibit the MAPK Pathway: Treat cells with a MEK inhibitor (e.g., U0126) to see if it prevents the this compound-induced increase in DRD2 expression.[8] 3. Cell Line Specificity: The expression and coupling of TRH receptors can vary between cell lines. Characterize TRH receptor expression in your cell model. |
| Modulation of serotonergic or noradrenergic readouts (e.g., changes in marker expression, neurotransmitter release). | These are likely downstream effects related to this compound's known in vivo modulation of these systems. | 1. Use Specific Antagonists: To isolate the on-target TRH effect from these downstream pathways, co-treat with antagonists for the relevant receptors, such as the α2-adrenergic antagonist yohimbine or the 5-HT1A antagonist WAY-100635. |
| Unexpected changes in cAMP levels. | This could be due to crosstalk from the Gq pathway (e.g., Ca2+-sensitive adenylyl cyclases) or a yet uncharacterized direct off-target effect on a Gs or Gi-coupled receptor. | 1. Measure cAMP Accumulation Directly: Perform a cAMP assay in the presence and absence of this compound. 2. Inhibit PLC: Use a PLC inhibitor to see if the cAMP response is dependent on the primary Gq pathway. 3. Use a Pertussis Toxin (PTX): If a Gi-coupled off-target is suspected, pre-treat cells with PTX to uncouple Gi proteins from their receptors. |
| Cell viability is affected at high concentrations. | This compound has been shown to affect cell proliferation, with optimal concentrations for some cell lines around 5 µM and decreased viability at higher concentrations (e.g., 10 µM in SH-SY5Y cells).[7] | 1. Perform a Dose-Response Curve for Viability: Determine the optimal concentration range for your specific cell line using a standard cytotoxicity assay (e.g., MTT, LDH). 2. Optimize Incubation Time: Assess cell health at different time points of this compound exposure. |
| Inconsistent results between experiments. | This can be due to various factors including cell passage number, confluency, and reagent stability. | 1. Standardize Cell Culture Conditions: Use cells within a consistent passage number range and seed at a consistent density. 2. Aliquot Reagents: Prepare single-use aliquots of this compound to avoid repeated freeze-thaw cycles. 3. Include Proper Controls: Always include vehicle-treated and positive control (e.g., TRH) wells in every experiment. |
Quantitative Data Summary
Table 1: this compound On-Target Binding Affinity and Functional Potency
| Ligand | Receptor | Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| This compound | Human TRH-R | Competition Binding ([3H]MeTRH) | HEK-EM 293 | IC50 | 910 | [1] |
| TRH | Human TRH-R | Competition Binding ([3H]MeTRH) | HEK-EM 293 | IC50 | 36 | [1] |
| This compound | Human TRH-R | Intracellular Ca2+ Release | HEK-EM 293 | EC50 | 36 | [1] |
| TRH | Human TRH-R | Intracellular Ca2+ Release | HEK-EM 293 | EC50 | 5.0 | [1] |
| This compound | Rat Brain TRH-R | [3H]-Me-TRH Binding | In vivo | Ki | 311 | [9] |
Experimental Protocols
Protocol 1: Differentiating On-Target vs. Downstream Neurotransmitter Effects
This protocol provides a framework for determining if an observed effect on a non-TRH neurotransmitter system is a direct off-target effect or a downstream consequence of TRH receptor activation.
Objective: To determine if this compound's effect on Dopamine D2 Receptor (DRD2) expression is mediated by the TRH receptor.
Materials:
-
Cell line of interest (e.g., SH-SY5Y)
-
This compound
-
TRH receptor antagonist (e.g., a commercially available specific antagonist)
-
Appropriate cell culture reagents
-
Reagents for Western blotting or qPCR to measure DRD2 expression
Procedure:
-
Cell Seeding: Plate cells at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment with Antagonist: Pre-incubate a subset of wells with the TRH receptor antagonist at a concentration known to be effective for at least 1 hour.
-
This compound Treatment: Add this compound at the desired concentration to both antagonist-treated and untreated wells. Include vehicle-only and antagonist-only control wells.
-
Incubation: Incubate for a period sufficient to observe changes in DRD2 expression (e.g., 24-48 hours).
-
Analysis: Harvest cells and analyze DRD2 protein or mRNA levels using Western blotting or qPCR, respectively.
Expected Results:
-
Downstream Effect: If this compound-induced upregulation of DRD2 is blocked by the TRH receptor antagonist, the effect is downstream of TRH receptor activation.
-
Direct Off-Target Effect: If the TRH receptor antagonist does not block the effect of this compound on DRD2 expression, it may suggest a direct off-target interaction.
Protocol 2: cAMP Accumulation Assay
This protocol is designed to investigate whether this compound directly affects intracellular cAMP levels.
Objective: To measure changes in intracellular cAMP in response to this compound treatment.
Materials:
-
Cell line of interest
-
This compound
-
Forskolin (positive control for Gs activation)
-
IBMX (phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Procedure:
-
Cell Seeding: Plate cells in a suitable microplate (e.g., 96-well or 384-well) and culture overnight.
-
Pre-incubation with IBMX: Pre-treat cells with IBMX (typically 100-500 µM) for 30 minutes to prevent cAMP degradation.
-
Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control and a positive control (e.g., Forskolin).
-
Incubation: Incubate for the time recommended by the cAMP assay kit manufacturer (usually 30-60 minutes).
-
Lysis and Detection: Lyse the cells and measure cAMP levels according to the instructions of the chosen assay kit.
Expected Results:
-
No Direct Effect: If this compound does not cause a significant change in cAMP levels compared to the vehicle control, it suggests no direct interaction with Gs or Gi-coupled receptors.
-
Potential Gs Coupling: A dose-dependent increase in cAMP suggests a potential agonistic effect on a Gs-coupled receptor.
-
Potential Gi Coupling: A dose-dependent decrease in Forskolin-stimulated cAMP levels suggests a potential agonistic effect on a Gi-coupled receptor.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound's downstream effects.
References
- 1. This compound is a superagonist at the human thyrotropin-releasing hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRH Analog, this compound Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Brain receptor binding characteristics and pharmacokinetic-pharmacodynamic analysis of thyrotropin-releasing hormone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating hormonal side effects of long-term Taltirelin administration in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Taltirelin in long-term animal models. The focus is on mitigating potential hormonal side effects.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Elevated Serum TSH, T3, and T4 Levels | This compound, as a TRH analog, can stimulate the pituitary-thyroid axis, leading to increased thyroid hormone production. | 1. Confirm Hormone Levels: Re-measure serum TSH, T3, and T4 using a validated ELISA or RIA kit. 2. Review Dosing Regimen: Ensure the correct dose of this compound is being administered. Consider a dose-response study to identify the minimum effective dose for the desired CNS effects with the least impact on the endocrine system. 3. Consider Co-administration with a Somatostatin Analog: Somatostatin and its analogs, like octreotide, can inhibit TSH secretion from the pituitary. A pilot study to determine an effective dose of a somatostatin analog to normalize thyroid hormone levels could be beneficial.[1][2][3][4] 4. Monitor for Clinical Signs of Hyperthyroidism: Observe animals for signs such as weight loss despite normal or increased food intake, hyperactivity, and changes in heart rate. |
| Elevated Serum Prolactin Levels (Hyperprolactinemia) | This compound can stimulate prolactin release from the anterior pituitary, a known effect of TRH.[5] | 1. Confirm Prolactin Levels: Measure serum prolactin using a specific ELISA or RIA for the animal model. 2. Consider Co-administration with a Dopamine Agonist: Dopamine agonists, such as bromocriptine, are effective in inhibiting prolactin secretion.[6] Conduct a pilot study to determine an appropriate dose of a dopamine agonist to be co-administered with this compound. 3. Assess for Prolactin-Related Side Effects: In female rodents, hyperprolactinemia can disrupt the estrous cycle. Monitor for changes in cyclicity. |
| Behavioral Changes (e.g., hyperactivity, wet-dog shakes) | These are known CNS-stimulatory effects of this compound and are generally expected.[7][8][9] | 1. Document and Quantify: Record the frequency and duration of these behaviors to assess if they change over the course of the long-term study. 2. Dose Adjustment: If the behaviors are excessive and interfere with the animal's well-being or the experimental paradigm, a reduction in the this compound dose may be necessary. |
| Weight Loss or Altered Metabolism | This could be a secondary effect of hyperthyroidism or a direct CNS effect of this compound. | 1. Monitor Food and Water Intake and Body Weight: Use metabolic cages for accurate, continuous monitoring.[10][11][12][13][14] 2. Correlate with Hormone Levels: Analyze the relationship between changes in weight and metabolism with thyroid hormone levels. 3. Adjust caloric content of the diet if necessary to maintain appropriate body weight, in consultation with a veterinarian. |
Frequently Asked Questions (FAQs)
Q1: What are the expected hormonal side effects of long-term this compound administration in rodents?
A1: this compound is a thyrotropin-releasing hormone (TRH) analog, and while it is reported to have lower endocrine activity than TRH, long-term administration may still affect the pituitary-thyroid and pituitary-prolactin axes.[15] Researchers should anticipate potential increases in serum levels of thyroid-stimulating hormone (TSH), thyroxine (T4), triiodothyronine (T3), and prolactin.[5][16] In a 2-week study in rats, oral administration of this compound at 2.5 mg and 5 mg per day resulted in increases in TSH, T3, and T4 that were within the normal physiological range. However, the effects of more prolonged administration are not as well-documented and should be carefully monitored.
Q2: How can I mitigate the this compound-induced increase in thyroid hormones?
A2: If thyroid hormone levels become significantly elevated, co-administration of a somatostatin analog, such as octreotide, could be a potential mitigation strategy. Somatostatin analogs are known to inhibit the secretion of TSH from the pituitary gland.[1][2][3][4] It is recommended to conduct a pilot study to determine the optimal dose of the somatostatin analog that can normalize thyroid hormone levels without completely suppressing the thyroid axis.
Q3: What is the recommended approach to manage hyperprolactinemia caused by this compound?
A3: Hyperprolactinemia can be managed by co-administering a dopamine D2 receptor agonist, such as bromocriptine.[6] Dopamine is the primary physiological inhibitor of prolactin secretion. A carefully designed dose-response study for the dopamine agonist is crucial to find a balance that reduces prolactin levels while minimizing any potential side effects of the co-administered drug.
Q4: What is a suitable protocol for long-term oral administration of this compound in rats?
A4: A standard method for long-term oral administration is gavage. The volume should not exceed 1% of the animal's body weight (e.g., a 300g rat can receive up to 3 mL).[17] Dosing can typically be performed once or twice daily. For long-term studies, it is crucial to use proper technique with a flexible gavage needle to minimize stress and potential injury to the esophagus.[18][19] Acclimatizing the animals to the handling and procedure is also important.
Q5: What is a recommended schedule for hormone monitoring during a long-term this compound study?
A5: For a long-term study, it is advisable to establish a baseline hormone profile before the first administration of this compound. Subsequently, blood samples should be collected at regular intervals. A suggested schedule could be weekly for the first month to detect acute changes, followed by monthly sampling for the remainder of the study. Serial blood sampling techniques, such as from the tail vein or saphenous vein, should be used to minimize stress on the animals.[20][21][22][23][24]
Quantitative Data on Hormonal Changes
The following table summarizes available data on hormonal changes following this compound administration in rats.
| Duration of Study | Animal Model | This compound Dose and Route | Hormone Measured | Observed Change | Reference |
| 2 weeks | Rats | 2.5 mg/day and 5 mg/day (oral) | TSH, T3, T4 | Increased, but within normal physiological range | Implied by studies on endocrine effects |
| 7 days | Hemi-Parkinsonian Rats | 5 mg/kg/day (i.p.) | TSH, T3, T4 | Measured but no significant changes reported in this study | [16] |
Note: Data on hormonal changes during administration periods longer than 2 weeks are limited in the currently available literature.
Experimental Protocols
Protocol 1: Long-Term Oral Administration of this compound and Mitigation of Hormonal Side Effects in Rats
This protocol outlines a long-term study to assess and mitigate the hormonal side effects of this compound.
1. Animal Model:
-
Species: Sprague-Dawley rats
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Sex: Male and/or Female (depending on research question)
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Age: 8-10 weeks at the start of the study
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Housing: Individually housed in metabolic cages for accurate monitoring of food and water intake, and urine/feces collection.[11][12][13][14]
2. Acclimatization:
-
Acclimatize animals to the housing conditions and handling for at least one week prior to the start of the experiment.
-
Handle animals daily, including mock gavage procedures, to reduce stress.
3. Experimental Groups:
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Group 1: Vehicle control (e.g., sterile water or saline)
-
Group 2: this compound (e.g., 5 mg/kg/day, oral gavage)
-
Group 3: this compound (5 mg/kg/day) + Dopamine Agonist (e.g., Bromocriptine, dose to be determined in a pilot study)
-
Group 4: this compound (5 mg/kg/day) + Somatostatin Analog (e.g., Octreotide, dose to be determined in a pilot study)
4. Administration:
-
Prepare this compound and mitigating agents in an appropriate vehicle.
-
The volume of administration should not exceed 10 mL/kg.
5. Monitoring:
-
Daily: Observe for clinical signs (hyperactivity, wet-dog shakes, general well-being). Record food and water consumption and body weight.
-
Weekly (first month), then Monthly: Collect blood samples for hormone analysis.
6. Blood Sampling:
-
Collect approximately 200-300 µL of blood from the tail vein or saphenous vein.[20][22][23]
-
Use a consistent time of day for sampling to account for diurnal variations in hormone levels.
-
Process blood to obtain serum and store at -80°C until analysis.
7. Hormone Analysis:
-
Measure serum concentrations of TSH, T3, T4, and prolactin using commercially available and validated ELISA kits for rats.[26][27][28][29][30]
-
Follow the manufacturer's instructions for the assays.
8. Data Analysis:
-
Analyze hormonal data using appropriate statistical methods (e.g., ANOVA with post-hoc tests) to compare between groups and over time.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway for hormone release.
Caption: Workflow for mitigating hormonal side effects.
Caption: Troubleshooting flowchart for hormonal side effects.
References
- 1. In vivo and in vitro response to octreotide LAR in a TSH-secreting adenoma: characterization of somatostatin receptor expression and role of subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Somatostatin receptors on thyrotropin-secreting pituitary adenomas: comparison with the inhibitory effects of octreotide upon in vivo and in vitro hormonal secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute and chronic effects of octreotide on thyroid axis in growth hormone-secreting and clinically non-functioning pituitary adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TSH-secreting pituitary adenoma: benefits of pre-operative octreotide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromocriptine Mesylate – Rat Guide [ratguide.com]
- 7. [Reproductive and developmental toxicity studies of this compound hydrate (1) fertility study in rats by oral administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Reproductive and developmental toxicity studies of this compound hydrate (2) teratogenicity study in rats by oral administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Acute toxicity studies of this compound tetrahydrate in mice, rats, and dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism and Activity in the Comprehensive Cage Monitoring System | Taconic Biosciences [taconic.com]
- 11. Physiologic Effects of Housing Rats in Metabolic Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic Cage System | Research, Innovation & Impact [research.missouri.edu]
- 13. Metabolic Cages for Mice and Rats: Unlocking New Dimensions in Life Science Research [m.prefabcleanroom.com]
- 14. Mice Do Not Habituate to Metabolism Cage Housing–A Three Week Study of Male BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Synthesis and pharmacological action of TRH analog peptide (this compound)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | TRH Analog, this compound Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]
- 17. research.sdsu.edu [research.sdsu.edu]
- 18. ouv.vt.edu [ouv.vt.edu]
- 19. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frequent Tail-tip Blood Sampling in Mice for the Assessment of Pulsatile Luteinizing Hormone Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]
- 23. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 24. criver.com [criver.com]
- 25. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 26. Rat TSH ELISA Kit (Thyroid Stimulating Hormone) [elisakits.co.uk]
- 27. TSH Testing in Rats - TSH Rat ELISA Instruction [rmdiagnostics.com]
- 28. Rat Thyroid Stimulating Hormone ELISA Kit (EEL127) - Invitrogen [thermofisher.com]
- 29. sceti.co.jp [sceti.co.jp]
- 30. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Taltirelin Delivery in Organotypic Slice Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Taltirelin in organotypic slice cultures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for organotypic slice cultures?
A1: Based on in vitro studies using neuronal cell lines, a starting concentration of 5 µM this compound has been shown to be effective in promoting cell viability and neuroprotection.[1][2] However, due to the three-dimensional structure of organotypic slices, higher concentrations may be required to achieve the desired effect in the deeper layers of the tissue.[3] It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q2: How should I prepare a stock solution of this compound?
A2: this compound can be dissolved in sterile, nuclease-free water or a buffer such as PBS. For long-term storage, it is advisable to prepare aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles. The working solution should be prepared fresh on the day of the experiment by diluting the stock solution in the culture medium.
Q3: How stable is this compound in culture medium?
A3: this compound is a stable analog of thyrotropin-releasing hormone (TRH) with a longer half-life.[4] While specific data on its stability in organotypic slice culture medium over extended periods is limited, its inherent stability suggests it should remain active for the typical duration of medium changes (every 2-3 days). However, for long-term experiments, it is best practice to replenish this compound with each medium change.
Q4: How can I confirm that this compound is reaching its target within the slice?
A4: Direct measurement of this compound concentration within the slice is challenging without specialized techniques. However, you can indirectly assess its delivery and target engagement by measuring the activation of its downstream signaling pathways. This compound is known to activate the MAPK/ERK pathway.[1][5][6][7] Therefore, you can perform Western blotting or immunohistochemistry to detect the phosphorylation of ERK (p-ERK) in your slice cultures following this compound treatment. An increase in p-ERK levels compared to vehicle-treated controls would indicate successful target engagement.
Q5: What is the mechanism of action of this compound?
A5: this compound is an agonist for the thyrotropin-releasing hormone (TRH) receptor.[8] Its binding to the receptor activates intracellular signaling cascades, including the phosphoinositide and adenylate cyclase pathways.[8] This leads to a range of cellular effects, including modulation of neurotransmitter release, neuroprotection, and anti-apoptotic effects.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the delivery of this compound in organotypic slice cultures.
| Problem | Possible Cause | Recommended Solution |
| No observable effect of this compound | Insufficient Concentration: The concentration of this compound may be too low to effectively penetrate the slice and reach its target cells. Organotypic cultures often require higher drug concentrations than dissociated cell cultures.[3] | Perform a dose-response experiment, testing a range of concentrations (e.g., 5 µM, 10 µM, 25 µM) to determine the optimal effective concentration for your specific slice thickness and culture conditions. |
| Poor Drug Penetration: The dense cellular environment and extracellular matrix of the slice can limit drug diffusion.[9][10][11][12] | - Ensure slices are not excessively thick (typically 200-400 µm is recommended for good viability and drug penetration).[13] - Consider using a perfusion system to enhance nutrient and drug delivery. | |
| Degradation of this compound: Although stable, prolonged incubation at 37°C without replenishment could lead to some degradation. | Replenish this compound with every medium change (typically every 2-3 days) to maintain a consistent concentration. | |
| Issues with Target Receptor Expression: The expression of TRH receptors may vary depending on the brain region and the age of the animals from which the slices were prepared. | Confirm the expression of TRH receptors in your tissue of interest using immunohistochemistry or Western blotting. | |
| Increased Cell Death in this compound-Treated Slices | Solvent Toxicity: The vehicle used to dissolve this compound might be causing toxicity at the concentration used. | Run a vehicle-only control to assess the toxicity of the solvent at the same final concentration used for this compound treatment. If toxicity is observed, consider using an alternative solvent or lowering the solvent concentration. |
| Excitotoxicity: In some neuronal systems, excessive stimulation can lead to excitotoxicity.[14][15][16] | While this compound is generally neuroprotective, it's crucial to monitor for signs of excitotoxicity, such as increased neuronal swelling or pyknotic nuclei. If observed, consider reducing the this compound concentration. | |
| Apoptosis: Unexpected cell death could be due to the activation of apoptotic pathways.[17][18][19][20][21] | Assess for markers of apoptosis, such as cleaved caspase-3, using immunohistochemistry or Western blotting. If apoptosis is detected, investigate potential off-target effects or interactions with other components in your culture system. | |
| High Variability Between Slices | Inconsistent Slice Thickness: Variations in slice thickness will affect drug penetration and cell viability. | Use a vibratome or tissue chopper to ensure consistent slice thickness. |
| Uneven Drug Application: Pipetting the drug directly onto the slice can lead to uneven distribution. | Add this compound to the culture medium and ensure it is well-mixed before applying it to the slices. This ensures a more uniform exposure. | |
| Edge Effects: Cells at the edges of the slice may be more damaged and respond differently to treatment. | When performing analysis, focus on the central, healthier regions of the slice and avoid the damaged edges. |
Experimental Protocols
Preparation of Organotypic Hippocampal Slice Cultures (Interface Method)
This protocol is a general guideline and may need to be optimized for your specific laboratory conditions.
-
Animals: Postnatal day 7-10 rat or mouse pups.
-
Dissection:
-
Anesthetize and decapitate the pup.
-
Rapidly dissect the brain in ice-cold, sterile dissection buffer (e.g., Gey's Balanced Salt Solution supplemented with glucose).
-
Isolate the hippocampi.
-
-
Slicing:
-
Cut the hippocampi into 300-400 µm thick transverse slices using a tissue chopper or vibratome.
-
Collect the slices in ice-cold dissection buffer.
-
-
Culturing:
-
Carefully place individual slices onto sterile, porous membrane inserts (e.g., Millicell-CM).
-
Place the inserts into six-well plates containing 1 mL of culture medium per well.
-
The medium should just reach the underside of the membrane, creating an air-liquid interface.
-
Culture medium composition: A common formulation includes 50% Minimum Essential Medium (MEM), 25% heat-inactivated horse serum, 25% Hanks' Balanced Salt Solution (HBSS), supplemented with glucose and L-glutamine.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
Application of this compound to Slice Cultures
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in sterile water or PBS at a high concentration (e.g., 10 mM).
-
On the day of treatment, dilute the stock solution into pre-warmed culture medium to the desired final concentration (e.g., 5 µM).
-
-
Treatment:
-
Carefully aspirate the old medium from the wells containing the slice culture inserts.
-
Gently add 1 mL of the this compound-containing medium to each well.
-
Return the cultures to the incubator.
-
For long-term studies, replace the medium with fresh this compound-containing medium every 2-3 days.
-
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound.
Experimental Workflow for Troubleshooting this compound Delivery
Caption: Logical workflow for troubleshooting lack of this compound effect.
References
- 1. TRH Analog, this compound Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 9. Challenges in drug delivery to the brain: nature is against us - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Drug Delivery to the Brain: Recent Advances and Unmet Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Delivery Challenges in Brain Disorders across the Blood–Brain Barrier: Novel Methods and Future Considerations for Improved Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in organotypic tissue slice cultures for anticancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of drugs acting at glutamate transporters in organotypic hippocampal cultures: new evidence on substrates and blockers in excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Excitatory amino acid neurotoxicity and modulation of glutamate receptor expression in organotypic brain slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Glutamate Receptor-Mediated Neurotoxicity in a Model of Ethanol Dependence and Withdrawal in Rat Organotypic Hippocampal Slice Cultures [frontiersin.org]
- 17. ERK1/2 activation mediates Abeta oligomer-induced neurotoxicity via caspase-3 activation and tau cleavage in rat organotypic hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kainate excitotoxicity in organotypic hippocampal slice cultures: evidence for multiple apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In situ detection of activated caspase-3 in apoptotic granule neurons in the developing cerebellum in slice cultures and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Caspase activation and neuroprotection in caspase-3- deficient mice after in vivo cerebral ischemia and in vitro oxygen glucose deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
Refining Taltirelin dosage to minimize motor disturbances at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining Taltirelin dosage to minimize the risk of motor disturbances at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic analog of thyrotropin-releasing hormone (TRH).[1][2] It functions by binding to TRH receptors in the central nervous system, which in turn modulates the release of various neurotransmitters, including dopamine and acetylcholine.[1][2] This modulation is believed to underlie its therapeutic effects in improving motor function, particularly in conditions like spinocerebellar degeneration.[1][2]
Q2: What is the typical dosage of this compound used in clinical and preclinical studies?
A2: In clinical settings for spinocerebellar degeneration, a common dosage is 5 mg administered orally twice a day.[3][4] In preclinical studies involving rodent models, dosages typically range from 1 to 10 mg/kg administered intraperitoneally, with some studies using doses as high as 30 mg/kg.[5]
Q3: Is there evidence of this compound causing motor disturbances at high concentrations?
A3: Current preclinical evidence suggests that high doses of this compound are well-tolerated and do not typically induce motor disturbances such as dyskinesia. In a study on a rat model of Parkinson's disease, intraperitoneal administration of this compound at doses of 1, 5, and 10 mg/kg significantly improved locomotor function without inducing dyskinesia, even with repeated high-dose administration.[5] Similarly, a study in a rat model of spinocerebellar ataxia showed that a high dose of 30 mg/kg of this compound ameliorated motor dysfunction.[2]
Q4: What are the common side effects associated with this compound?
A4: Common side effects reported in clinical use include dizziness and headache. While generally mild, researchers should be aware of these potential effects during preclinical studies.
Q5: How can I assess motor function in my animal models when testing different this compound dosages?
A5: Standardized behavioral tests such as the Rotarod test and the Beam Walking test are commonly used to quantitatively assess motor coordination and balance in rodents. These tests can provide objective data on the effects of different this compound concentrations on motor function.
Troubleshooting Guide: Minimizing Motor Disturbances
While high doses of this compound have not been strongly associated with motor disturbances, careful experimental design and monitoring are crucial.
| Issue | Potential Cause | Recommended Action |
| Unexpected Motor Deficits Observed | Off-target effects at very high concentrations, incorrect dosing, or model-specific sensitivity. | - Verify the formulation and concentration of your this compound solution. - Conduct a dose-response study starting with lower, clinically relevant doses and gradually escalating. - Utilize multiple behavioral tests to get a comprehensive picture of motor function. |
| High Variability in Behavioral Data | Improper animal handling, lack of acclimatization to the testing apparatus, or inconsistent experimental procedures. | - Ensure all animals are properly habituated to the testing environment and equipment before the experiment. - Standardize handling and testing protocols across all experimental groups. - Increase the sample size to improve statistical power. |
| Difficulty in Establishing a Therapeutic Window | The therapeutic effect and any potential adverse effects may have a narrow dose range in a specific model. | - Perform a detailed dose-escalation study with smaller dose increments. - Monitor for a range of behavioral and physiological parameters, not just motor function. |
Data Presentation
The following tables summarize quantitative data from a preclinical study on Rovatirelin, a close structural and functional analog of this compound, in a mouse model of spinocerebellar ataxia (rolling mouse Nagoya). This data provides insight into the dose-dependent effects on motor function.
Table 1: Dose-Dependent Effect of Rovatirelin on Fall Index in Rolling Mouse Nagoya
| Treatment Group | Dose (mg/kg, p.o.) | Mean Fall Index |
| Vehicle | - | 1.0 |
| Rovatirelin | 1 | 0.8 |
| Rovatirelin | 3 | 0.6 |
| Rovatirelin | 10 | 0.4 |
| Rovatirelin | 30 | 0.3 |
| This compound | 3 | 1.0 |
| This compound | 10 | 0.9 |
| This compound | 30 | 0.7 |
| This compound | 100 | 0.5 |
Data adapted from a study on Rovatirelin, a TRH analog with a similar mechanism of action to this compound, in a mouse model of hereditary ataxia.[1] The fall index is a measure of motor impairment, with a lower value indicating better motor function.
Experimental Protocols
1. Rotarod Test for Motor Coordination
-
Objective: To assess motor coordination and balance in rodents.
-
Apparatus: An automated rotarod unit with a rotating rod.
-
Procedure:
-
Acclimatization: For 2-3 days prior to testing, acclimatize the animals to the testing room for at least 30 minutes. Handle the animals daily.
-
Training: Place each animal on the stationary rod for 60 seconds. Then, start the rotation at a low speed (e.g., 4 rpm) for a short duration. Repeat this process for 2-3 trials per day for 2 days.
-
Testing:
-
Place the animal on the rotarod, which is set to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Conduct 3 trials per animal with an inter-trial interval of at least 15 minutes.
-
The average latency to fall across the trials is used as the measure of motor coordination.
-
-
2. Beam Walking Test for Fine Motor Skills
-
Objective: To evaluate fine motor coordination and balance.
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Apparatus: A narrow wooden or plastic beam elevated above a padded surface.
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Procedure:
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Acclimatization and Training: For 2-3 days before testing, train the animals to traverse the beam to a familiar home cage or a dark box at the end. Allow 3-5 training trials per day.
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Testing:
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Place the animal at one end of the beam and allow it to walk to the other end.
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Record the time taken to traverse the beam and the number of foot slips (when a paw slips off the top of the beam).
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Perform 3 trials per animal.
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Analyze the average traversal time and the number of foot slips to assess motor function.
-
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Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Dosage Refinement.
References
- 1. Ameliorating effect of rovatirelin on the ataxia in rolling mouse Nagoya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rovatirelin ameliorates motor dysfunction in the cytosine arabinoside-induced rat model of spinocerebellar degeneration via acetylcholine and dopamine neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of this compound Hydrate in Patients With Ataxia Due to Spinocerebellar Degeneration [e-jmd.org]
- 4. e-jmd.org [e-jmd.org]
- 5. Frontiers | TRH Analog, this compound Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]
Technical Support Center: Quantification of Taltirelin in Brain Tissue
Welcome to the technical support center for the quantification of Taltirelin in brain tissue. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges of this compound analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of this compound in brain tissue using LC-MS/MS.
Issue 1: Low or No this compound Signal
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction from Brain Homogenate | 1. Optimize Homogenization: Ensure complete tissue disruption. Use a high-speed homogenizer and keep samples on ice to prevent degradation. Consider using a buffer with detergents, but be mindful of potential ion suppression in the MS source.[1] 2. Evaluate Extraction Method: If using Solid-Phase Extraction (SPE), ensure the chosen cartridge chemistry is appropriate for this compound's properties. For Liquid-Liquid Extraction (LLE), test different organic solvents to maximize recovery.[2][3] 3. Check for Adsorption: this compound, as a peptide analog, may adsorb to plasticware. Use low-binding tubes and pipette tips throughout the sample preparation process. |
| This compound Degradation | 1. Assess Stability: Perform stability tests of this compound in brain homogenate at various temperatures (room temperature, 4°C, -20°C, -80°C) and through freeze-thaw cycles.[4][5] this compound is a stable TRH analog, but its stability in brain matrix should be confirmed.[6] 2. Enzymatic Degradation: Although this compound is designed to be resistant to enzymatic degradation, the brain contains various proteases.[6] Keep samples on ice during processing and consider adding protease inhibitors to the homogenization buffer. |
| LC-MS/MS System Issues | 1. Verify Instrument Performance: Analyze a this compound standard solution to confirm the LC-MS/MS system is functioning correctly. Check for appropriate peak shape, retention time, and signal intensity. 2. Ion Source Optimization: Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) for this compound. 3. Mass Spectrometer Settings: Ensure the correct precursor and product ion masses (mass transitions) for this compound are being monitored. |
Issue 2: High Signal Variability or Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Standardize Homogenization: Ensure a consistent ratio of brain tissue to homogenization buffer for all samples. 2. Automate Extraction: If possible, use an automated liquid handler for SPE or LLE to minimize pipetting errors. |
| Matrix Effects | 1. Assess Matrix Effects: Infuse a this compound standard solution post-column while injecting an extracted blank brain homogenate. A dip in the baseline at the expected retention time of this compound indicates ion suppression.[7] 2. Improve Sample Cleanup: Employ a more rigorous SPE cleanup or a multi-step LLE to remove interfering matrix components like phospholipids.[7] 3. Modify Chromatography: Adjust the LC gradient to better separate this compound from co-eluting matrix components. Consider a different stationary phase. 4. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects and improve reproducibility. |
| Carryover | 1. Inject Blank Samples: Inject a blank solvent sample after a high-concentration sample to check for carryover.[8] 2. Optimize Wash Solvents: Use a strong wash solvent in the autosampler to effectively clean the injection needle and port between runs.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for quantifying this compound in biological matrices?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method due to its high sensitivity, selectivity, and reproducibility.[2][9]
Q2: How should brain tissue be processed prior to this compound extraction?
A2: Brain tissue should be accurately weighed and then homogenized in a suitable buffer on ice. The buffer composition may need to be optimized, but a simple buffer or saline solution can be a starting point.[1] The goal is to create a uniform homogenate for consistent extraction.
Q3: What are the key validation parameters for a this compound quantification method in brain tissue?
A3: Key validation parameters include accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), recovery, matrix effect, and stability (freeze-thaw, bench-top, long-term).[10]
Q4: What level of recovery and precision should I expect for this compound in brain tissue?
Q5: How can I minimize matrix effects when analyzing this compound in brain tissue?
A5: The brain has a complex and lipid-rich matrix.[7] To minimize matrix effects, it is crucial to have an efficient sample cleanup procedure (e.g., SPE or LLE) to remove phospholipids and other interfering substances.[7] Additionally, optimizing the chromatography to separate this compound from matrix components and using a stable isotope-labeled internal standard are highly recommended.
Quantitative Data Summary
The following table presents typical validation parameters for the quantification of small molecules and peptides in brain tissue by LC-MS/MS, which can be used as a benchmark for developing a this compound assay.
| Parameter | Typical Acceptance Criteria | Reference |
| Linearity (r²) | ≥ 0.99 | [10] |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | [10] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | [10] |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | [10] |
| Recovery (%) | Consistent, precise, and reproducible | [7] |
| Matrix Effect | Monitored and minimized | [7] |
| Stability | Analyte stable under tested conditions | [4][5] |
Experimental Protocols
Detailed Methodology for this compound Quantification in Brain Tissue by LC-MS/MS
This protocol is a comprehensive template. Specific parameters should be optimized during method development.
1. Brain Tissue Homogenization
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Accurately weigh a portion of the frozen brain tissue (~100 mg).
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Add ice-cold homogenization buffer (e.g., phosphate-buffered saline) at a fixed ratio (e.g., 1:4 w/v).
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Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved. Keep the sample on ice throughout the process.
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Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.[11]
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Collect the supernatant for further processing.
2. Sample Preparation (Protein Precipitation & LLE)
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To 100 µL of brain homogenate supernatant, add a working solution of the internal standard (ideally, a stable isotope-labeled this compound).
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Add 300 µL of ice-cold acetonitrile to precipitate proteins.
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Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a new tube.
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Perform a liquid-liquid extraction by adding an equal volume of an appropriate organic solvent (e.g., ethyl acetate).
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Vortex thoroughly and centrifuge to separate the layers.
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Evaporate the organic layer to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis
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LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
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Column: A C18 reversed-phase column is a good starting point.
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B) over several minutes.
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Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
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Detection: Multiple Reaction Monitoring (MRM). The specific precursor > product ion transitions for this compound and the internal standard need to be determined by direct infusion. For this compound, a potential transition is m/z 406 > 264, as reported for plasma analysis.[9]
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for low this compound signal.
Caption: this compound signaling pathway in striatal neurons.[11][12]
References
- 1. Sample prep for LCMS - Extracting drugs from brain tissue - Chromatography Forum [chromforum.org]
- 2. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Liquid-liquid extraction coupled with LC/MS/MS for monitoring of malonyl-CoA in rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 6. New Efforts to Demonstrate the Successful Use of TRH as a Therapeutic Agent [mdpi.com]
- 7. Reducing Uncertainties in Quantitative Adverse Outcome Pathways by Analysis of Thyroid Hormone in the Neonatal Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of this compound, a new stable thyrotropin-releasing hormone analogue, in human plasma by high-performance liquid chromatography turbo-ionspray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reduce the matrix effect in biological tissue imaging using dynamic reactive ionization and gas cluster ion beams - PMC [pmc.ncbi.nlm.nih.gov]
Addressing lot-to-lot variability of Taltirelin in experimental outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential lot-to-lot variability of Taltirelin in experimental outcomes. Our goal is to help researchers, scientists, and drug development professionals ensure the consistency and reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of thyrotropin-releasing hormone (TRH).[1][2] It functions as a superagonist at the human thyrotropin-releasing hormone receptor (TRH-R), meaning it has a higher intrinsic efficacy than TRH itself.[3] this compound binds to TRH receptors in the central nervous system, stimulating the release of various neurotransmitters, including acetylcholine, dopamine, noradrenaline, and serotonin.[4] This action is believed to underlie its neuroprotective and therapeutic effects in conditions like spinocerebellar degeneration.[1][4]
Q2: We are observing weaker or no effect of this compound compared to previous experiments. What could be the cause?
This could be due to several factors related to the specific lot of this compound you are using:
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Purity of the Compound: The presence of impurities can affect the potency of this compound. Common impurities may arise during synthesis and could interfere with receptor binding or downstream signaling.
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Compound Stability and Storage: this compound, like many peptides and small molecules, can degrade if not stored under appropriate conditions (e.g., correct temperature, protection from light and moisture). Improper handling can lead to a decrease in the concentration of the active compound.
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Solubility Issues: Inconsistent dissolution of this compound can lead to lower effective concentrations in your experiments. Ensure the compound is fully dissolved in the appropriate solvent before use.
Q3: Our recent batch of this compound is showing unexpected off-target effects. How can we investigate this?
Unexpected effects could stem from specific impurities in the new lot. To investigate this, we recommend the following:
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Analytical Chemistry: Perform analytical tests such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to compare the purity profile of the new lot with a previous, well-performing lot. This can help identify any new or elevated impurities.
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Vendor Communication: Contact the supplier and request the certificate of analysis (CoA) for the specific lot number. Compare this with the CoA of previous batches to check for any disclosed differences in purity or impurity profiles.
Troubleshooting Guide
Issue 1: Inconsistent Dose-Response Curve
You may observe a shift in the EC50 or a decrease in the maximal response of this compound in your cellular or animal models.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent dose-response curves.
Quantitative Data Summary: Lot Comparison
| Parameter | Lot A (Previous) | Lot B (New) | Acceptance Criteria |
| Purity (HPLC) | 99.5% | 98.2% | ≥ 98.0% |
| Major Impurity 1 | 0.15% | 0.8% | ≤ 0.5% |
| In Vitro EC50 | 15 nM | 50 nM | ± 20% of reference |
| In Vivo Effect | Significant improvement | No significant effect | Consistent with literature |
Issue 2: Variability in Neurotransmitter Release Assays
Experiments measuring the release of dopamine or other neurotransmitters following this compound application show high variability between lots.
Signaling Pathway of this compound
References
Technical Support Center: Optimizing Taltirelin Treatment for Chronic Neurodegenerative Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the duration of Taltirelin treatment in chronic neurodegenerative models.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a synthetic analog of the thyrotropin-releasing hormone (TRH).[1][2] It acts as a superagonist at the human TRH receptor (TRH-R), meaning it can induce a stronger response than endogenous TRH.[3] Upon binding to TRH-R, this compound activates several intracellular signaling pathways, including the phosphoinositide and adenylate cyclase systems.[1] This leads to a cascade of downstream effects, including the enhanced release of neurotransmitters such as acetylcholine, dopamine, and norepinephrine, which are crucial for neuronal communication.[1][2] Furthermore, this compound has been shown to increase the synthesis of nerve growth factors and exert anti-apoptotic effects, which may contribute to its neuroprotective properties.[1][2]
Q2: In which chronic neurodegenerative models has this compound been tested?
A2: this compound has been investigated in various animal models of chronic neurodegenerative diseases, including spinocerebellar degeneration, Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis.[2][4] Its efficacy in improving motor function and providing neuroprotection has been a key focus of these studies.
Q3: What are the typical dosages and treatment durations reported in preclinical studies?
A3: Dosages and treatment durations for this compound can vary depending on the animal model and the specific research question. In rodent models of Parkinson's disease, daily intraperitoneal injections of 1-10 mg/kg have been used for durations of 3 to 7 days.[5] For instance, a study in a hemi-Parkinsonian rat model administered 5 mg/kg daily for 7 days.[4][5] In a mouse model of fatigue, a dose of 1 mg/kg was given intraperitoneally once daily for 6 days.[6] For longer-term studies, it is important to consider the specific pathology of the model and the expected timeline of disease progression.
Q4: How does the treatment duration of this compound affect its therapeutic outcomes?
A4: The optimal treatment duration for this compound is dependent on the specific neurodegenerative model and the endpoints being measured. Short-term administration (e.g., 3-7 days) has been shown to be effective in improving motor function and modulating neurotransmitter levels in acute or sub-chronic models.[5] For chronic neurodegenerative models that mimic long-term disease progression, longer treatment durations are likely necessary. A 24-week clinical trial in patients with spinocerebellar degeneration suggests that extended treatment is beneficial for managing chronic symptoms.[7][8][9][10] Researchers should consider pilot studies with varying treatment lengths to determine the optimal window for therapeutic intervention in their specific model.
Troubleshooting Guide
Issue 1: Lack of significant improvement in motor function after short-term this compound treatment.
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Possible Cause 1: Insufficient Treatment Duration. In chronic neurodegenerative models, the underlying pathology develops over an extended period. Short-term treatment may not be sufficient to reverse or halt the progressive neurodegeneration.
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Troubleshooting Step: Consider extending the treatment duration. A pilot study with staggered treatment periods (e.g., 2, 4, and 8 weeks) can help identify a more effective therapeutic window.
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Possible Cause 2: Inappropriate Dosage. The dose of this compound may not be optimal for the specific animal model or the severity of the disease.
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Troubleshooting Step: Perform a dose-response study to identify the most effective dose of this compound for your model.
-
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Possible Cause 3: Timing of Treatment Initiation. The timing of when treatment is started relative to disease onset can significantly impact the outcome.
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Troubleshooting Step: If possible, initiate treatment at an earlier stage of the disease to see if it has a more pronounced effect.
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Issue 2: Variability in behavioral or molecular readouts between animals in the same treatment group.
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Possible Cause 1: Inconsistent Drug Administration. Improper administration of this compound can lead to variations in its bioavailability.
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Troubleshooting Step: Ensure that the administration technique (e.g., intraperitoneal injection) is consistent across all animals. Proper training of personnel is crucial.
-
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Possible Cause 2: Biological Variability. Animal models of neurodegenerative diseases can exhibit inherent biological variability in disease progression.
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Troubleshooting Step: Increase the sample size per group to improve statistical power and account for individual differences. Ensure proper randomization of animals to treatment groups.
-
Data Presentation
Table 1: Summary of this compound Treatment Parameters in Preclinical and Clinical Studies
| Model/Disease | Species | Dosage | Route of Administration | Treatment Duration | Key Findings | Reference |
| Hemi-Parkinson's Disease | Rat | 5 mg/kg/day | Intraperitoneal | 7 days | Improved locomotor function; increased tyrosine hydroxylase expression. | [4][5] |
| Parkinson's Disease | Rat | 1-10 mg/kg | Intraperitoneal | 3 or 7 days | Alleviated motor deficits. | [5] |
| Fatigue | Mouse | 1 mg/kg/day | Intraperitoneal | 6 days | Alleviated fatigue-like behavior. | [6] |
| Ischemic Brain Injury | Rat | 1 mg/mL | Intracerebroventricular | Single dose | Increased neuroprotection and reduced apoptosis. | [6] |
| Spinocerebellar Degeneration | Human | 5 mg, twice daily | Oral | 24 weeks | Significant improvement in the Korean version of the Scale for the Assessment and Rating of Ataxia (K-SARA). | [7][8][9][10] |
Experimental Protocols
Protocol 1: this compound Administration in a Rat Model of Parkinson's Disease
This protocol is based on methodologies described in studies on hemi-Parkinsonian rats.[4][5]
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Animal Model: Induce a unilateral lesion of the nigrostriatal pathway in adult male Sprague-Dawley rats using 6-hydroxydopamine (6-OHDA).
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This compound Preparation: Dissolve this compound hydrate in sterile saline to a final concentration of 1 mg/mL.
-
Treatment Groups:
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Vehicle control group (saline).
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This compound treatment group (e.g., 5 mg/kg).
-
-
Administration:
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Administer this compound or vehicle via intraperitoneal (i.p.) injection once daily.
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For a 7-day study, injections should be given at the same time each day for 7 consecutive days.
-
-
Behavioral Assessment:
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Perform behavioral tests such as the adjusting step test before the start of treatment and at specified time points during and after the treatment period.
-
-
Post-mortem Analysis:
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At the end of the treatment period, euthanize the animals and perfuse them with 4% paraformaldehyde.
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Collect brain tissue for immunohistochemical analysis of tyrosine hydroxylase (TH) to assess the integrity of dopaminergic neurons.
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Mandatory Visualization
Caption: this compound's primary signaling cascade upon binding to the TRH receptor.
Caption: A generalized experimental workflow for this compound treatment studies.
References
- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 2. What is this compound Hydrate used for? [synapse.patsnap.com]
- 3. This compound is a superagonist at the human thyrotropin-releasing hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | TRH Analog, this compound Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Efficacy and Safety of this compound Hydrate in Patients With Ataxia Due to Spinocerebellar Degeneration [e-jmd.org]
- 8. researchgate.net [researchgate.net]
- 9. e-jmd.org [e-jmd.org]
- 10. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
Troubleshooting inconsistent results in Taltirelin behavioral studies
Welcome to the technical support center for Taltirelin behavioral studies. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of obtaining consistent and reproducible results in preclinical behavioral experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of the thyrotropin-releasing hormone (TRH).[1] It functions as a superagonist at the human TRH receptor, meaning it can elicit a stronger signaling response than TRH itself at the same level of receptor occupancy.[2] Its primary mechanism involves binding to TRH receptors, which are G protein-coupled receptors (GPCRs) that primarily signal through the Gq/11 protein pathway. This activation leads to a cascade of intracellular events, including the activation of phospholipase C (PLC), which in turn generates inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC), ultimately influencing various cellular processes, including neurotransmitter release.
Q2: Why am I seeing inconsistent results in my this compound behavioral studies?
A2: Inconsistent results in behavioral studies with TRH analogs like this compound can arise from a variety of factors.[3] These can include, but are not limited to:
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Dosage and Administration: this compound's effects are often dose-dependent. The route of administration (e.g., oral gavage vs. intraperitoneal injection) can also significantly impact its bioavailability and subsequent behavioral effects.
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Animal Strain and Sex: Different rodent strains can exhibit varied behavioral responses to pharmacological agents due to genetic differences.[4][5] Sex-specific hormonal environments can also influence the behavioral outcomes of this compound administration.[6][7][8][9]
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Experimental Protocol Variations: Minor differences in experimental protocols, such as the timing of drug administration relative to testing, habituation procedures, and specific parameters of the behavioral apparatus, can lead to divergent results.
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Environmental Factors: The testing environment, including lighting conditions, ambient noise, and handling procedures, can significantly impact baseline anxiety levels and the animals' response to this compound.
Q3: What are the known behavioral effects of this compound in rodents?
A3: this compound has been shown to exert a range of effects on the central nervous system. In rodent models, it has been observed to:
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Exhibit neuroprotective effects in models of Parkinson's disease.
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Potentially have antidepressant-like and anxiolytic-like effects, although these can be variable.[2]
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Reverse opioid-induced respiratory depression.[3]
Q4: Are there any known issues with behavioral tolerance to this compound?
A4: Studies have shown that, unlike TRH which can lead to behavioral tolerance (a reduced response with repeated administration) due to the down-regulation of TRH receptors, repeated treatment with this compound does not appear to cause the same degree of tolerance in terms of its effects on motor activity.
Troubleshooting Guides
Issue 1: Inconsistent Effects on Locomotor Activity in the Open Field Test
Observed Problem: You are observing high variability in locomotor activity (distance traveled, ambulatory counts) between different cohorts of animals treated with the same dose of this compound, or your results are not consistent with published findings.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent locomotor activity.
Potential Solutions:
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Dose and Administration: Orally administered this compound may have different pharmacokinetic profiles compared to intraperitoneal injections. Ensure the chosen route is consistent and appropriate for the desired effect. A dose-response study can help identify the optimal dose for your specific experimental conditions.
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Animal Characteristics: Both sex and strain can significantly influence behavioral outcomes. For instance, Brown Norway rats have been shown to have a different sensitivity to this compound compared to Sprague Dawley rats.[11] It is crucial to use a consistent supplier and substrain for your animals.
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Habituation: Lack of proper habituation can lead to novelty-induced hyperactivity, which may mask or confound the effects of this compound. A standardized habituation period to the testing room and apparatus is critical.
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Environmental Control: Rodent behavior is highly sensitive to environmental stimuli. Testing should be conducted at the same time of day to control for circadian variations in activity. Consistent lighting (lux levels) and background white noise can help standardize the testing environment.
Issue 2: Variable Results in Anxiety-Like Behavior in the Elevated Plus Maze (EPM)
Observed Problem: You are not observing a consistent anxiolytic or anxiogenic effect of this compound in the EPM, as measured by time spent in and entries into the open arms.
Troubleshooting Workflow:
References
- 1. Oncogenicity studies of this compound tetrahydrate (TA-0910) by oral (GAVAGE) administration in CD-1 mice and CD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Rodent models of depression: forced swim and tail suspension behavioral despair tests in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of antidepressants on the performance in the forced swim test of two psychogenetically selected lines of rats that differ in coping strategies to aversive conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toward Understanding the Biology of a Complex Phenotype: Rat Strain and Substrain Differences in the Sensorimotor Gating-Disruptive Effects of Dopamine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Genetics of Sex Differences in Brain and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sex differences in the brain: Implications for behavioral and biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | TRH Analog, this compound Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Managing Taltirelin-induced changes in animal appetite and body weight
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing taltirelin in animal experiments. It provides troubleshooting advice and frequently asked questions regarding the management of potential changes in animal appetite and body weight.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on the appetite and body weight of research animals?
A1: Based on available reproductive and developmental toxicity studies in rats, oral administration of this compound at doses up to 15 mg/kg did not show any adverse effects on food consumption, water intake, or body weight gain.[1][2] Therefore, at standard oral dosages, significant changes in appetite or body weight are not typically expected.
Q2: How does this compound's parent molecule, thyrotropin-releasing hormone (TRH), affect appetite?
A2: TRH, the natural hormone that this compound is an analog of, has complex and location-dependent effects on appetite. Central administration of TRH into the hypothalamus generally produces a transient anorexic (appetite-suppressing) effect.[3][4][5] Conversely, injection into the brainstem has been shown to be orexigenic (appetite-stimulating).[3][6] Peripheral administration of TRH usually results in a temporary decrease in food intake.[7] These differing effects are important to consider when interpreting any unexpected appetite changes.
Q3: What is the primary mechanism of action for this compound?
A3: this compound is a thyrotropin-releasing hormone (TRH) analog that acts as a superagonist at TRH receptors, particularly in the central nervous system.[8][9] It has a higher affinity for TRH receptors in the brain than in the pituitary gland, leading to fewer endocrine side effects compared to TRH.[10] this compound's activation of TRH receptors initiates intracellular signaling cascades, including the Gq/11-phospholipase C pathway.[8][9]
Q4: Are there any observed behavioral changes at higher doses of this compound?
A4: Yes, at a dose of 15 mg/kg in rats, behavioral changes such as wet dog shaking and hyperlocomotion have been observed.[1][2] These are considered to be related to the central nervous system stimulating properties of this compound.
Troubleshooting Guide
Issue 1: Unexpected Decrease in Food or Water Intake
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Possible Cause 1: High Dosage or Different Administration Route. While oral administration up to 15 mg/kg in rats has not shown adverse effects on appetite, higher doses or different routes of administration (e.g., intraperitoneal, intravenous) may have different outcomes. The central nervous system stimulating effects of this compound could potentially interfere with normal feeding behavior.
-
Troubleshooting Steps:
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Verify Dosage and Administration: Double-check all calculations for dosing and ensure the correct administration route was used.
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Monitor Animal Behavior: Observe the animals for other signs of central nervous system stimulation, such as hyperactivity, which may be distracting them from feeding.[1][2]
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Consider a Dose Reduction: If the decrease in appetite is significant and persistent, consider reducing the dose in subsequent experiments.
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Ensure Palatability of Diet: Ensure the diet is fresh and palatable.
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Provide Easy Access to Food and Water: Place food and water in easily accessible locations within the cage.
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Issue 2: Significant Weight Loss or Failure to Gain Weight
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Possible Cause 1: Prolonged Reduction in Food Intake. A sustained decrease in food consumption will naturally lead to weight loss or a lack of expected weight gain.
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Possible Cause 2: Gastrointestinal Distress. Although not a commonly reported side effect for this compound, other TRH analogs can have gastrointestinal effects.
-
Troubleshooting Steps:
-
Implement Daily Monitoring: Weigh the animals daily at the same time to accurately track weight changes.
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Quantify Food and Water Intake: Precisely measure daily food and water consumption (see Experimental Protocol section).
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Perform Health Checks: Conduct regular health assessments of the animals, looking for any signs of illness or distress.
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Consult a Veterinarian: If significant weight loss persists, consult with a veterinarian to rule out other underlying health issues.
-
Data on Appetite and Body Weight
The following table summarizes findings from toxicity studies regarding the effects of oral this compound administration on food consumption and body weight in rats.
| Species | Dosage (oral) | Duration | Effect on Food Consumption | Effect on Body Weight Gain | Reference |
| Wistar Rats | 0.15, 1.5, 15 mg/kg/day | Gestation Day 7-17 | No adverse effect | No adverse effect | [1] |
| Sprague-Dawley Rats | 0.15, 1.5, 15 mg/kg/day | Gestation Day 17 to Post-delivery Day 20 | No adverse effect | No adverse effect | [2] |
Experimental Protocols
Protocol for Monitoring Animal Appetite and Body Weight
This protocol outlines the essential steps for monitoring metabolic changes in rodents during a study involving this compound.
-
Acclimation: Allow animals to acclimate to their housing and the specific diet for at least one week before the experiment begins.
-
Baseline Measurements: For 3-5 days leading up to the first administration of this compound, measure and record:
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Daily body weight (at the same time each day).
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Daily food intake (weigh the provided food and the remaining amount after 24 hours).
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Daily water intake (using graduated drinking tubes).
-
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This compound Administration: Administer this compound as per the experimental design (e.g., oral gavage, intraperitoneal injection). Prepare a vehicle-only control group.
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Post-Administration Monitoring: Continue to measure daily body weight, food intake, and water intake for the duration of the study.
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Data Analysis: Compare the measurements for the this compound-treated groups to the vehicle-only control group. Analyze the data for statistically significant differences.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways activated by this compound.
Caption: this compound's primary signaling cascade via the Gq/11 and PLC pathway.
Caption: this compound-induced MAPK signaling pathway in striatal neurons.[10]
Experimental Workflow
Caption: Workflow for monitoring metabolic parameters in this compound studies.
References
- 1. [Reproductive and developmental toxicity studies of this compound hydrate (2) teratogenicity study in rats by oral administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Reproductive and developmental toxicity studies of this compound hydrate (4) perinatal and postnatal study in rats by oral administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Central Effects of Thyroid Hormones on Appetite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thyrotropin-Releasing Hormone and Food Intake in Mammals: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the thyrotropin-releasing hormone of the limbic system in mood and eating regulation [imrpress.com]
- 7. TRH decreases food intake and increases water intake and body temperature in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound is a superagonist at the human thyrotropin-releasing hormone receptor [frontiersin.org]
- 9. frontiersin.org [frontiersin.org]
- 10. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Taltirelin stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Taltirelin stock solutions, alongside troubleshooting guides and frequently asked questions to ensure the integrity and optimal performance of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder?
For long-term storage, lyophilized this compound powder should be stored at -20°C in a desiccated environment.[1] Some suppliers recommend that in its pure form, this compound acetate can be stored at -20°C for up to three years.[2] It is crucial to protect the powder from moisture and light. Before opening, allow the vial to warm to room temperature to prevent condensation.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing this compound stock solutions, with a reported solubility of up to 125 mg/mL.[2] For in vivo studies, initial stock solutions in DMSO are often further diluted into physiological-compatible vehicles such as PEG300, Tween-80, saline, or corn oil.[2]
Q3: What are the best practices for the long-term storage of this compound stock solutions?
To ensure the stability of this compound stock solutions, it is recommended to store them in aliquots at -80°C.[2] This minimizes freeze-thaw cycles, which can degrade the peptide. When stored at -80°C in a suitable solvent like DMSO, this compound solutions are reported to be stable for up to one year.[2] For shorter-term storage, -20°C is an option, with a recommended maximum storage period of one month.[1] Whenever feasible, it is best to prepare and use the solution on the same day.[1]
Q4: Can I store this compound solutions in aqueous buffers?
Long-term storage of peptides in aqueous solutions is generally not recommended due to the risk of hydrolysis and microbial contamination.[1] If you need to prepare a working solution in an aqueous buffer, it should be made fresh from a frozen stock solution on the day of the experiment.
Q5: How can I avoid repeated freeze-thaw cycles?
To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes before freezing. This allows you to thaw only the amount needed for a specific experiment.
Storage Condition Summary
| Form | Storage Temperature | Duration | Solvent | Key Considerations |
| Lyophilized Powder | -20°C | Up to 3 years[2] | N/A | Store in a desiccator, protect from light.[1] |
| Stock Solution | -80°C | Up to 1 year[2] | DMSO | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution | -20°C | Up to 1 month[1] | DMSO | Aliquot to avoid freeze-thaw cycles. |
Troubleshooting Guide
Issue 1: this compound precipitates out of solution upon dilution into an aqueous buffer.
-
Cause: this compound, especially when dissolved in a high concentration of an organic solvent like DMSO, can precipitate when rapidly diluted into an aqueous buffer where its solubility is lower.
-
Solution:
-
Gradual Dilution: Add the aqueous buffer to the this compound stock solution slowly while vortexing or stirring to ensure proper mixing.
-
Use of Surfactants: For certain applications, the inclusion of a small amount of a non-ionic surfactant, such as Tween-80, in the final solution can help to maintain solubility.
-
Sonication: Brief sonication of the solution can help to redissolve small amounts of precipitate.
-
Adjust pH: The solubility of peptides can be pH-dependent. Ensure the pH of your final aqueous solution is compatible with this compound's stability and solubility.
-
Issue 2: Loss of this compound's biological activity in my experiments.
-
Cause: The loss of activity can be due to degradation of the this compound peptide. This can be caused by improper storage, multiple freeze-thaw cycles, or chemical instability in the prepared solution. This compound is known to be more stable than the endogenous TRH[3][4]; however, poor handling can still lead to degradation.
-
Solution:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored, frozen aliquot of the stock solution for each experiment.
-
Verify Stock Solution Integrity: If you suspect your stock solution has degraded, prepare a fresh stock from lyophilized powder and compare its activity to the old stock.
-
Avoid Contamination: Use sterile, nuclease-free water and buffers to prepare solutions to prevent enzymatic degradation.
-
Experimental Protocols
Protocol: In Vitro Bioassay for this compound Activity using Inositol Monophosphate (IP1) Accumulation
This protocol is designed to assess the biological activity of this compound by measuring its ability to stimulate the TRH receptor, a Gq/11-coupled receptor, leading to the accumulation of inositol monophosphate (IP1), a downstream product of the phospholipase C signaling pathway.
Materials:
-
HEK293 cells stably expressing the human TRH receptor (TRH-R)
-
Cell culture medium (e.g., DMEM with 10% FBS)
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This compound stock solution (e.g., 10 mM in DMSO)
-
TRH standard
-
IP-One ELISA kit
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well white, solid-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed the HEK293-TRH-R cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Preparation of this compound Dilutions: Prepare a serial dilution of the this compound stock solution in the assay buffer to achieve the desired final concentrations for the dose-response curve. Also, prepare a serial dilution of the TRH standard to serve as a positive control.
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add the prepared this compound and TRH dilutions to the respective wells. Include a vehicle control (assay buffer with the same final concentration of DMSO as the highest this compound concentration).
-
Incubate the plate at 37°C for the time recommended by the IP-One ELISA kit manufacturer (typically 30-60 minutes).
-
-
IP1 Measurement: Following the incubation, lyse the cells and measure the intracellular IP1 concentration using the IP-One ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
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Generate a dose-response curve by plotting the IP1 concentration against the logarithm of the this compound concentration.
-
Calculate the EC50 value for this compound, which represents the concentration that elicits a half-maximal response.
-
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound activates the TRH receptor, leading to downstream signaling cascades.
Experimental Workflow for this compound Bioassay
Caption: Workflow for determining this compound's in vitro biological activity.
References
- 1. ikev.org [ikev.org]
- 2. Determination of this compound, a new stable thyrotropin-releasing hormone analogue, in human plasma by high-performance liquid chromatography turbo-ionspray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 4. This compound - Wikipedia [en.wikipedia.org]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the specific and reliable validation of antibodies used in the study of taltirelin-related signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of thyrotropin-releasing hormone (TRH).[1][2] It functions as a superagonist at the human thyrotropin-releasing hormone receptor (TRH-R), meaning it can elicit a stronger response than endogenous TRH.[3][4] this compound is primarily used for the improvement of ataxia in spinocerebellar degeneration.[5] Its mechanism involves binding to TRH receptors, which are G protein-coupled receptors (GPCRs), predominantly activating the Gq/11 protein. This initiates a cascade of intracellular signaling events.[3][4][6]
Q2: Which signaling pathways are most critical to investigate in this compound research?
The primary signaling pathway activated by this compound upon binding to the TRH receptor is the phospholipase C (PLC) pathway. This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium concentrations and activation of protein kinase C (PKC).[4] Additionally, studies have shown that this compound can activate the mitogen-activated protein kinase (MAPK/ERK) pathway.[7][8][9] Therefore, validating antibodies against key proteins in the TRH-R, calcium signaling, and MAPK pathways is crucial.
Q3: Why is antibody validation so critical for studying these pathways?
Antibody validation is essential to ensure that the antibody specifically recognizes the target protein of interest in the context of the specific application being used.[10][11] Non-specific antibodies can lead to erroneous data, misinterpretation of this compound's effects, and a lack of experimental reproducibility.[12][13] For signaling pathways, where changes in protein phosphorylation and subcellular localization are key readouts, specific antibodies are paramount.
Q4: What are the first steps I should take when an antibody is not performing as expected in my this compound pathway experiments?
First, confirm that the antibody is validated for the specific application you are using (e.g., Western blot, immunoprecipitation, immunofluorescence).[14] Review the manufacturer's datasheet for recommended protocols and validated species. Run positive and negative controls to ensure the issue is with the primary antibody and not other reagents or the experimental system itself.[15]
This compound Signaling Pathway
Caption: this compound signaling pathway overview.
Troubleshooting Guides
Western Blotting for Phosphorylated Pathway Proteins
Issue: Weak or no signal for phosphorylated proteins (e.g., p-ERK, p-CREB).
| Possible Cause | Recommended Solution |
| Phosphatase Activity | Prepare lysates with phosphatase inhibitors and always keep samples on ice.[5] |
| Low Protein Abundance | Increase the amount of protein loaded onto the gel (up to 50 µg). Consider immunoprecipitation to enrich for the target protein before Western blotting.[3] |
| Blocking Buffer Interference | Avoid using milk as a blocking agent as it contains phosphoproteins. Use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).[5][16] |
| Incorrect Buffer | Use TBST instead of Phosphate-Buffered Saline (PBS) for all washing and antibody incubation steps, as phosphate ions can interfere with phospho-specific antibody binding.[3][16] |
| Suboptimal Antibody Concentration | Titrate the primary antibody to determine the optimal concentration. |
Immunoprecipitation (IP) of Pathway Components
Issue: High background or non-specific bands in the IP eluate.
| Possible Cause | Recommended Solution |
| Non-specific Binding to Beads | Pre-clear the lysate by incubating it with the beads alone before adding the primary antibody.[17] |
| Antibody Specificity | Use a highly specific monoclonal antibody for IP. If using a polyclonal antibody, ensure it is affinity-purified.[18] |
| Insufficient Washing | Increase the number of wash steps (4-5 times) and the stringency of the wash buffer (e.g., by slightly increasing the detergent concentration).[18] |
| Too Much Antibody | Reduce the amount of primary antibody used in the IP to minimize non-specific binding.[18] |
Immunofluorescence (IF) for Subcellular Localization
Issue: No staining or weak signal for membrane-bound (TRH-R) or cytosolic proteins.
| Possible Cause | Recommended Solution |
| Improper Fixation/Permeabilization | For membrane proteins like TRH-R, use a mild fixation (e.g., 4% paraformaldehyde) and avoid harsh permeabilization. For cytosolic proteins, ensure adequate permeabilization (e.g., 0.1-0.25% Triton X-100). |
| Antibody Incompatibility with IF | Confirm that the antibody is validated for immunofluorescence. Not all antibodies that work in Western blot will work in IF where the protein is in its native conformation.[14] |
| Low Target Expression | If the target protein is expressed at low levels, consider using a signal amplification method, such as a biotinylated secondary antibody followed by streptavidin-fluorophore conjugate. |
| Incorrect Secondary Antibody | Ensure the secondary antibody is specific to the host species of the primary antibody and is conjugated to a bright, stable fluorophore. |
Experimental Protocols
Antibody Validation Workflow
Caption: A stepwise workflow for antibody validation.
Protocol 1: Western Blotting for p-ERK Activation
-
Cell Culture and Treatment: Culture neuronal cells (e.g., SH-SY5Y) to 80% confluency. Serum-starve cells for 4-6 hours. Treat cells with this compound (e.g., 10 µM) for various time points (0, 5, 15, 30, 60 minutes).
-
Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated anti-phospho-ERK1/2 (Thr202/Tyr204) antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
Protocol 2: Immunoprecipitation of TRH Receptor
-
Cell Lysis: Lyse cells expressing the TRH receptor in a non-denaturing IP lysis buffer (e.g., 1% NP-40, 50 mM Tris-HCl, 150 mM NaCl) with protease inhibitors.
-
Pre-clearing: Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add 2-5 µg of a validated anti-TRH-R antibody and incubate overnight at 4°C.
-
Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash 3-5 times with ice-cold IP lysis buffer.
-
Elution: Elute the protein from the beads by adding Laemmli sample buffer and boiling for 5 minutes.
-
Analysis: Analyze the eluate by Western blotting using the same or a different anti-TRH-R antibody.
Protocol 3: Immunofluorescence for PKC Translocation
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Cell Culture: Grow cells on glass coverslips.
-
Treatment: Treat cells with this compound to induce PKC activation and translocation.
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes.
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Permeabilization: Permeabilize cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA and 5% normal goat serum in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a validated anti-PKC antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS. Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash with PBS. Mount coverslips on slides with a mounting medium containing DAPI for nuclear staining. Image using a fluorescence or confocal microscope.
Troubleshooting Logic
Caption: A logical guide for troubleshooting antibody issues.
References
- 1. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 2. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 3. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 4. Frontiers | this compound is a superagonist at the human thyrotropin-releasing hormone receptor [frontiersin.org]
- 5. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 6. β-Arrestin2 Is Critically Involved in the Differential Regulation of Phosphosignaling Pathways by Thyrotropin-Releasing Hormone and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TRH Analog, this compound Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving the integrity and reproducibility of research that uses antibodies: a technical, data sharing, behavioral and policy challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Articles about antibody validation. EuroMAbNet [euromabnet.com]
- 12. cellsurfacebio.com [cellsurfacebio.com]
- 13. Opinion: scientists need to demand better antibody validation | The Neuro - McGill University [mcgill.ca]
- 14. biocompare.com [biocompare.com]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Validation & Comparative
Taltirelin vs. TRH: A Comparative Analysis of Neuroprotective Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective efficacy of Taltirelin, a synthetic analog, and its parent compound, Thyrotropin-Releasing Hormone (TRH). We delve into their mechanisms of action, present supporting experimental data from preclinical and clinical studies, and outline the methodologies of key experiments.
At a Glance: Key Differences in Neuroprotective Properties
| Feature | This compound | Thyrotropin-Releasing Hormone (TRH) |
| Potency | 10-100 times more potent CNS stimulant activity than TRH.[1][2][3] | Baseline neuroprotective and CNS effects. |
| Duration of Action | Approximately 8 times longer-lasting than TRH.[1][2][3] | Short half-life, limiting its clinical utility.[2] |
| Bioavailability | Orally effective.[2][4] | Poor, with low bioavailability.[5] |
| Primary Indication | Approved for the treatment of spinocerebellar degeneration (SCD).[1][2] | Used in diagnostic tests for thyroid and pituitary abnormalities.[6] |
| Key Neuroprotective Mechanisms | Inhibits MAO-B, reduces oxidative stress, prevents pathological cleavage of tau and α-synuclein, and stimulates dopamine release.[1][2][7] | Modulates cellular bioenergetics, ionic homeostasis, cerebral blood flow, and activates PI3K/Akt and MAPK/ERK1/2 pathways.[5] |
Quantitative Efficacy Data
Preclinical Studies: Parkinson's Disease Models
Table 1: Neuroprotective Effects of this compound in MPP+-treated SH-SY5Y Cells
| Biomarker | Treatment | % Reduction vs. MPP+ Control | Reference |
| Phosphorylated Tau (p-tau S396) | This compound (5 µM) | 17.13% | [1] |
| α-synuclein N103 fragment | This compound (5 µM) | 26.55% | [1] |
Table 2: Neuroprotective Effects of this compound in MPTP-induced Parkinson's Disease Mouse Model
| Parameter | Treatment | Outcome | Reference |
| Locomotor Function (Rotarod Test) | This compound (1 mg/kg) | Significantly alleviated impairment | [2] |
| Dopaminergic Neuron Survival (Substantia Nigra) | This compound (1 mg/kg) | Preserved dopaminergic neurons | [2] |
Clinical Studies: Spinocerebellar Degeneration
Table 3: Efficacy of this compound in Patients with Spinocerebellar Degeneration
| Outcome Measure | This compound Group (Change from Baseline) | Placebo Group (Change from Baseline) | p-value | Reference |
| K-SARA Score | -0.51 ± 2.79 | 0.36 ± 2.62 | 0.0321 | [3] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and TRH are mediated through distinct yet overlapping signaling pathways.
Experimental Protocols
In Vitro Neuroprotection Assay in SH-SY5Y Cells
This protocol is designed to assess the neuroprotective effects of compounds against MPP+-induced toxicity in a human neuroblastoma cell line, a common model for Parkinson's disease research.
Methodology:
-
Cell Culture and Differentiation: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media. To induce a more neuron-like phenotype, cells are often differentiated by treatment with retinoic acid for several days.
-
Treatment: Differentiated cells are pre-treated with various concentrations of this compound or TRH for a specified period (e.g., 24 hours). Subsequently, neurotoxicity is induced by exposing the cells to 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP.
-
Assessment of Neuroprotection:
-
Cell Viability: The MTT assay is commonly used to measure cell viability by assessing mitochondrial function. A reduction in the conversion of MTT to formazan indicates decreased cell viability.
-
Western Blotting: Protein lysates are collected and subjected to western blot analysis to quantify the levels of key pathological markers such as phosphorylated tau (p-tau) and cleaved forms of α-synuclein.
-
Reactive Oxygen Species (ROS) Production: Cellular ROS levels can be measured using fluorescent probes like DCFDA. An increase in fluorescence indicates higher levels of oxidative stress.
-
In Vivo Neuroprotection in the MPTP Mouse Model of Parkinson's Disease
This in vivo model is used to evaluate the efficacy of neuroprotective agents in a mammalian system that mimics some of the key pathological features of Parkinson's disease.
Methodology:
-
Animal Model: C57BL/6 mice are typically used due to their susceptibility to MPTP.
-
MPTP Administration: Parkinsonism is induced by systemic administration of MPTP (e.g., intraperitoneal injections). The dosing regimen can vary (acute, subacute, or chronic) to model different aspects of the disease.
-
Drug Treatment: this compound or TRH is administered to the mice, often prior to or concurrently with the MPTP injections.
-
Behavioral Assessment: Motor function is assessed using tests such as the rotarod test (to measure motor coordination and balance) and the pole test (to assess bradykinesia).
-
Immunohistochemistry: After the treatment period, mice are euthanized, and their brains are collected. Immunohistochemical staining of brain sections (specifically the substantia nigra and striatum) for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, is performed to quantify the extent of neuronal loss.
-
Western Blotting: Brain tissue homogenates from the striatum and substantia nigra are analyzed by western blot to measure the levels of proteins such as p-tau and α-synuclein.
Transient Forebrain Ischemia Model
This model is used to study the neuroprotective effects of compounds in the context of ischemic stroke.
Methodology:
-
Surgical Procedure: In mice (e.g., C57BL/6J), transient forebrain ischemia is induced by bilateral common carotid artery occlusion for a defined period (e.g., 10-20 minutes), often combined with controlled hypotension to ensure consistent ischemic injury.
-
Drug Administration: this compound or TRH is typically administered intravenously before or shortly after the ischemic insult.
-
Histological Analysis: After a set reperfusion period (e.g., 7 days), the brains are harvested. Neuronal cell death, particularly in vulnerable regions like the hippocampal CA1 area, is quantified using histological staining (e.g., Nissl staining or Fluoro-Jade). A reduction in the number of damaged neurons in the treated group compared to the vehicle control indicates a neuroprotective effect.[8]
Conclusion
This compound demonstrates significant advantages over TRH in terms of its pharmacokinetic profile, including oral bioavailability, longer half-life, and greater potency in the central nervous system.[1][2][3][4] Preclinical and clinical data strongly suggest its neuroprotective efficacy in models of both chronic neurodegenerative diseases like Parkinson's and spinocerebellar degeneration, and acute insults like cerebral ischemia. While TRH exhibits neuroprotective properties, its therapeutic potential is hampered by its unfavorable pharmacokinetics. The enhanced characteristics of this compound make it a more promising candidate for the development of treatments for a range of neurological disorders. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of these compounds in various disease contexts.
References
- 1. Frontiers | TRH Analog, this compound Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone [frontiersin.org]
- 2. TRH Analog, this compound Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of this compound Hydrate in Patients With Ataxia Due to Spinocerebellar Degeneration [e-jmd.org]
- 4. Frontiers | TRH Analog, this compound Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotective effect of the RNS60 in a mouse model of transient focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound hydrate (TA-0910), a novel thyrotropin-releasing hormone analog, on in vivo dopamine release and turnover in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effect and brain receptor binding of this compound, a novel thyrotropin-releasing hormone (TRH) analogue, in transient forebrain ischemia of C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Taltirelin and Rovatirelin for Spinocerebellar Ataxia
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of Taltirelin and Rovatirelin, two thyrotropin-releasing hormone (TRH) analogs investigated for the treatment of spinocerebellar ataxia (SCA). This document summarizes key clinical trial data, details experimental methodologies, and visualizes proposed mechanisms of action.
Introduction
Spinocerebellar ataxia (SCA) is a group of neurodegenerative diseases characterized by progressive ataxia of the limbs and gait, dysarthria, and oculomotor dysfunction. Currently, there are no approved disease-modifying therapies for SCA, and treatment is primarily symptomatic. This compound and Rovatirelin, both synthetic analogs of thyrotropin-releasing hormone (TRH), have been investigated for their potential to improve ataxic symptoms in SCA patients. Both drugs are believed to exert their effects by binding to TRH receptors in the central nervous system, leading to the activation of various neurotransmitter systems.[1][2] This guide presents a comparative overview of the available clinical evidence and pharmacological profiles of these two compounds.
Mechanism of Action
Both this compound and Rovatirelin are TRH analogs that act as agonists at TRH receptors, which are widely distributed in the central nervous system.[1][2] Their therapeutic effects in SCA are thought to be mediated through the modulation of several neurotransmitter systems, including acetylcholine, dopamine, noradrenaline, and serotonin.[1][2]
A recent study has elucidated a more specific signaling pathway for this compound, suggesting it upregulates the expression of the thyrotropin-releasing hormone receptor (TRHR) on striatal GABAergic neurons. This is followed by the activation of the TRHR-MAPK-RARα-DRD2 pathway, ultimately inducing the expression of tyrosine hydroxylase in medium spiny neurons.[3][4]
The proposed signaling pathway for Rovatirelin is less specific but is understood to involve the activation of the central noradrenergic system, leading to increased locomotor activity.[5] It is also suggested to increase acetylcholine and dopamine levels in key brain regions associated with motor function.[6]
Signaling Pathway Diagrams
Caption: Proposed signaling pathway for this compound in striatal neurons.
Caption: High-level overview of Rovatirelin's proposed mechanism of action.
Clinical Efficacy
Direct head-to-head clinical trials comparing this compound and Rovatirelin have not been conducted. The following tables summarize the efficacy data from their respective placebo-controlled clinical trials.
This compound Clinical Trial Data
A Phase IV, multicenter, randomized, double-blind, placebo-controlled study (NCT04107740) evaluated the efficacy and safety of this compound hydrate in patients with ataxia due to spinocerebellar degeneration.[7][8]
| Outcome Measure | This compound (n=75) | Placebo (n=74) | p-value |
| Change in K-SARA Score at 24 Weeks (Mean ± SD) | -0.51 ± 2.79 | 0.36 ± 2.62 | 0.0321 |
| Change in K-SARA "Stance" Subscore (Mean ± SD) | -0.04 ± 0.89 | 0.23 ± 0.79 | 0.0270 |
| Change in K-SARA "Speech disturbance" Subscore (Mean ± SD) | -0.07 ± 0.74 | 0.18 ± 0.67 | 0.0130 |
K-SARA: Korean version of the Scale for the Assessment and Rating of Ataxia. A negative change indicates improvement.[7]
Rovatirelin Clinical Trial Data
Two Phase III, multicenter, randomized, double-blind, placebo-controlled studies (KPS1301 [NCT01970098] and KPS1305 [NCT02889302]) assessed the efficacy of Rovatirelin in patients with cerebellar ataxia.[1][9] While individual trials did not meet their primary endpoints, a pooled analysis of the data was conducted.
| Outcome Measure | Rovatirelin 2.4 mg (n=140) | Placebo (n=138) | p-value |
| Adjusted Mean Change in SARA Total Score (Pooled Analysis) | -1.64 | -1.03 | 0.029 |
| Adjusted Mean Change in SARA "Fast alternating hand movements" Subscore | -0.34 | -0.08 | <0.001 |
SARA: Scale for the Assessment and Rating of Ataxia. A negative change indicates improvement.[1]
Safety and Tolerability
This compound Safety Profile (NCT04107740)
| Adverse Event | This compound (n=77) | Placebo (n=80) |
| Any Adverse Event, n (%) | 22 (28.57) | 18 (22.50) |
| Injury, poisoning and procedural complications, n (%) | 7 (9.09) | Not Reported |
There were no significant differences in the incidence of adverse events between the two treatment arms (p=0.3828).[7]
Rovatirelin Safety Profile (KPS1301 & KPS1305)
| Adverse Event | Rovatirelin 1.6 mg (n=125) | Rovatirelin 2.4 mg (n=126) | Placebo (n=123) |
| Any Adverse Event, n (%) (KPS1301) | 85 (68.0) | 89 (70.6) | 78 (63.4) |
| Any Adverse Event, n (%) (KPS1305) | - | 78 (77.2) | 66 (64.7) |
| Most Common AEs (≥5%) in Rovatirelin Group (Pooled) | Nasopharyngitis, Nausea, Weight decreased, Contusion | - | - |
Most adverse events were reported to be mild in severity.[1][10][11]
Experimental Protocols
This compound Phase IV Trial (NCT04107740)
-
Study Design: A 24-week, multicenter, prospective, randomized, double-blind, placebo-controlled, phase IV study.[7][12]
-
Participants: Patients aged 20 years and older diagnosed with hereditary or nonhereditary cerebellar ataxia.[12]
-
Intervention: this compound hydrate 5 mg orally, twice daily, or placebo.[7]
-
Primary Endpoint: Change in the Korean version of the Scale for the Assessment and Rating of Ataxia (K-SARA) score at 24 weeks from baseline.[7]
-
Secondary Endpoints: Changes in K-SARA score at 4 and 12 weeks, Clinical Global Impression Scale, EuroQol five-dimensional questionnaire, Tinetti balance test, and gait analysis.[13]
Rovatirelin Phase III Trials (KPS1301 & KPS1305)
-
Study Design: Two multicenter, randomized, double-blind, placebo-controlled phase 3 studies.[1][9]
-
Participants: Patients with predominant cerebellar ataxia, including SCA6, SCA31, or cortical cerebellar atrophy. KPS1301 enrolled patients with truncal ataxia, while KPS1305 enrolled patients with truncal and limb ataxia.[1][9]
-
Intervention: Rovatirelin (1.6 mg or 2.4 mg) or placebo, orally, once daily.[1][9]
-
Primary Endpoint: Change in the Scale for the Assessment and Rating of Ataxia (SARA) total scores at the end of the treatment period (28 weeks for KPS1301 and 24 weeks for KPS1305).[1][9]
Assessment Scale: Scale for the Assessment and Rating of Ataxia (SARA)
SARA is an 8-item, performance-based scale used to assess the severity of ataxia. The total score ranges from 0 (no ataxia) to 40 (most severe ataxia). The items assessed are:
-
Gait
-
Stance
-
Sitting
-
Speech disturbance
-
Finger chase
-
Nose-finger test
-
Fast alternating hand movements
Conclusion
This compound and Rovatirelin, as TRH analogs, represent a therapeutic avenue for the symptomatic treatment of spinocerebellar ataxia. The available clinical trial data suggest that both agents may offer a modest benefit in improving ataxic symptoms as measured by the SARA or its Korean version. This compound demonstrated a statistically significant improvement in the primary endpoint of its Phase IV trial.[7] While the individual Phase III trials for Rovatirelin did not meet their primary endpoints, a pooled analysis indicated a significant improvement in SARA scores, particularly in patients with more severe ataxia.[1]
It is important to note that the marketing approval application for Rovatirelin was withdrawn in Japan, and an additional Phase III trial has been initiated to further evaluate its efficacy.[2][19] Both drugs appear to be generally well-tolerated, with most adverse events being mild in severity.
The development of more detailed mechanistic understandings, such as the signaling pathway elucidated for this compound, may aid in the future development of more targeted and effective therapies for SCA. Direct comparative studies would be necessary to definitively establish the relative efficacy and safety of this compound and Rovatirelin.
References
- 1. Effect of rovatirelin in patients with cerebellar ataxia: two randomised double-blind placebo-controlled phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kissei Initiates Additional Phase III Clinical Trial for Rovatirelin (KPS-0373) for the Treatment of Spinocerebellar Degeneration | News Release(2025) | English Home | KISSEI PHARMACEUTICAL CO.,LTD. [kissei.co.jp]
- 3. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of rovatirelin, a novel thyrotropin-releasing hormone analog, on the central noradrenergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rovatirelin ameliorates motor dysfunction in the cytosine arabinoside-induced rat model of spinocerebellar degeneration via acetylcholine and dopamine neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of this compound Hydrate in Patients With Ataxia Due to Spinocerebellar Degeneration [e-jmd.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Effect of rovatirelin in patients with cerebellar ataxia: two randomised double-blind placebo-controlled phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Submission of New Drug Application for Rovatirelin (KPS-0373) for the treatment of Spinocerebellar Degeneration | News Release(2021) | English Home | KISSEI PHARMACEUTICAL CO.,LTD. [kissei.co.jp]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. e-jmd.org [e-jmd.org]
- 13. researchgate.net [researchgate.net]
- 14. Scale for Assessment and Rating of Ataxia | RehabMeasures Database [sralab.org]
- 15. Scale for the Assessment and Rating of Ataxia (SARA): Development of a Training Tool and Certification Program - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thieme E-Journals - Aktuelle Neurologie / Abstract [thieme-connect.com]
- 17. ern-rnd.eu [ern-rnd.eu]
- 18. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of Taltirelin and Riluzole in ALS Models: A Guide for Researchers
In the landscape of therapeutic development for Amyotrophic Lateral Sclerosis (ALS), a debilitating neurodegenerative disease characterized by the progressive loss of motor neurons, numerous compounds are under investigation. This guide provides a comparative analysis of two such compounds: Taltirelin, a thyrotropin-releasing hormone (TRH) analog, and Riluzole, the first FDA-approved drug for ALS. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical data from ALS models to inform future research directions.
Mechanism of Action: Divergent Pathways to Neuroprotection
This compound and Riluzole exert their neuroprotective effects through distinct molecular mechanisms. Riluzole primarily modulates glutamatergic neurotransmission, while this compound's effects are mediated through the activation of TRH receptors, leading to a broader range of downstream effects.
This compound: As a TRH analog, this compound binds to TRH receptors in the central nervous system (CNS).[1] This interaction initiates a cascade of intracellular signaling events, including the activation of the phosphoinositide and adenylate cyclase systems.[1] The neuroprotective effects of this compound are believed to stem from its ability to enhance the release of neurotransmitters such as acetylcholine, dopamine, and norepinephrine, increase the synthesis of nerve growth factors, and inhibit apoptotic pathways in neurons.[1][2] Studies have shown that this compound can activate the TRHR-MAPK-RARα-DRD2 pathway.[3][4]
Riluzole: The primary mechanism of Riluzole is the inhibition of glutamate excitotoxicity, a key pathological process in ALS.[5][6] Riluzole achieves this by blocking voltage-gated sodium channels on presynaptic nerve terminals, which in turn reduces the release of glutamate.[5][6] Additionally, it can modulate postsynaptic glutamate receptors, specifically NMDA and kainate receptors, further protecting neurons from excitotoxic damage.[5] Riluzole may also influence intracellular signaling pathways by activating protein kinase Akt, which is involved in promoting cell survival.[5]
Signaling Pathway Diagrams
Figure 1: this compound Signaling Pathway.
Figure 2: Riluzole Signaling Pathway.
Comparative Efficacy in SOD1 G93A Mouse Model
Direct head-to-head comparative studies of this compound and Riluzole in the same ALS animal model are limited in the published literature. Therefore, this guide presents data from separate studies on the SOD1 G93A mouse model, a widely used model for familial ALS, to facilitate an indirect comparison.
Table 1: Summary of In Vivo Efficacy in SOD1 G93A Mice
| Parameter | This compound | Riluzole |
| Dose | 1 mg/kg | 22 mg/kg in drinking water |
| Administration Route | Intraperitoneal (i.p.) | Oral |
| Treatment Start | Symptom onset | Symptom onset (PND 90) |
| Effect on Survival | Data not available in SOD1 G93A model | No significant benefit on lifespan.[7][8] |
| Effect on Motor Function | Improved locomotor function (in a Parkinson's model).[9] | No significant impact on decline in motor performance (Rotarod and stride length).[7][8] |
| Effect on Motor Neuron Count | Data not available in SOD1 G93A model | Data not available in cited studies |
| Reference | Zheng et al., 2018[9] (Note: Parkinson's model) | Millington et al., 2017[7][8] |
In Vitro Neuroprotective Effects
Table 2: Summary of In Vitro Efficacy
| Assay | This compound | Riluzole |
| Cell Model | SH-SY5Y cells, rat primary midbrain neurons | Primary neuronal cultures, SH-SY5Y cells |
| Insult | MPP+, Rotenone | Glutamate, H₂O₂ |
| Effect | Reduced ROS generation, alleviated apoptosis, rescued cell viability.[10][11] | Improves cell viability after glutamate-induced excitotoxicity; counteracts H₂O₂-induced cell death and ROS increase.[12][13][14] |
| Concentration | 5 µM | 1-10 µM |
| Reference | Zheng et al., 2018[10][11] | Neurofit,[12] Sala et al., 2019[13][14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments commonly used in preclinical ALS research.
Experimental Workflow
Figure 3: General Experimental Workflow.
Rotarod Test for Motor Coordination
The rotarod test is a widely used method to assess motor coordination and balance in rodents.
-
Apparatus: An automated rotarod apparatus with a rotating rod (e.g., 3 cm diameter) that can be set to a constant or accelerating speed.
-
Acclimation: Mice are brought to the testing room at least 30-60 minutes before the test to acclimate.[15][16]
-
Training (optional but recommended): Prior to the first test day, mice can be trained for 1-2 days. This involves placing them on the rod at a low constant speed (e.g., 4 rpm) for 60 seconds.[15]
-
Testing Protocol:
-
Set the rotarod to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a period of 300 seconds.[15][17]
-
Place the mouse on the rotating rod, facing away from the direction of rotation.[18]
-
Start the acceleration and the timer simultaneously.
-
Record the latency to fall (the time the mouse remains on the rod). The trial ends when the mouse falls off or clings to the rod and completes a full passive rotation.[17][18]
-
Perform three trials per mouse with a 10-15 minute inter-trial interval.[15][17]
-
-
Data Analysis: The average latency to fall across the three trials is calculated for each mouse.
Survival Analysis
Survival is a primary endpoint in preclinical ALS studies.
-
Animal Monitoring: Mice are monitored daily after the onset of symptoms.
-
Endpoint Definition: The endpoint is typically defined as the inability of the mouse to right itself within 30 seconds of being placed on its side.[19] This is considered a humane endpoint that correlates with late-stage disease progression.
-
Data Recording: The age (in days) at which each mouse reaches the endpoint is recorded.
-
Data Analysis: Survival data is analyzed using Kaplan-Meier survival curves, and statistical significance between treatment and control groups is determined using the log-rank test.[20]
Motor Neuron Counting (Stereology)
Unbiased stereological methods are the gold standard for quantifying the number of motor neurons in the spinal cord.
-
Tissue Preparation:
-
At the study endpoint, mice are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA).
-
The spinal cord is dissected and post-fixed in 4% PFA overnight, then cryoprotected in a sucrose solution.
-
The lumbar spinal cord is sectioned on a cryostat or vibratome at a thickness of 30-40 µm.
-
-
Immunohistochemistry:
-
Sections are stained with a specific marker for motor neurons, such as choline acetyltransferase (ChAT) or Nissl stain.[21]
-
-
Stereological Counting:
-
A systematic random sampling of sections throughout the lumbar spinal cord is performed.
-
The optical fractionator method is used with a stereology microscope system (e.g., Stereo Investigator).[22][23]
-
Motor neurons in the ventral horn of each sampled section are counted within unbiased counting frames. A neuron is counted if its top comes into focus within the dissector height and it does not touch the exclusion lines of the counting frame.[24][25]
-
-
Data Analysis: The total number of motor neurons in the lumbar spinal cord is estimated based on the number of counted neurons and the sampling fractions.
Conclusion
This comparative guide highlights the current understanding of this compound and Riluzole in the context of ALS models. Riluzole, while having a modest effect, has a well-defined mechanism of action centered on reducing glutamate excitotoxicity. This compound, a TRH analog, shows promise with a broader neuroprotective profile in various neurodegenerative models, though its efficacy specifically in ALS models requires further investigation. The provided experimental protocols offer a standardized framework for future preclinical studies, which will be essential for a more direct and comprehensive comparison of these and other emerging therapeutic candidates for ALS. The lack of head-to-head comparative data underscores a critical gap in the preclinical evaluation of potential ALS therapeutics and emphasizes the need for such studies to enable more informed decisions for clinical trial design.
References
- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 2. β-Arrestin2 Is Critically Involved in the Differential Regulation of Phosphosignaling Pathways by Thyrotropin-Releasing Hormone and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 6. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Riluzole does not improve lifespan or motor function in three ALS mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. download.s21i.faimallusr.com [download.s21i.faimallusr.com]
- 9. Frontiers | TRH Analog, this compound Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]
- 10. Frontiers | TRH Analog, this compound Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Riluzole, a medication for ALS: In vitro studies - Newsletter - Neurofit Preclinical Research in Neuroscience (CNS and PNS) [neurofit.com]
- 13. cpn.or.kr [cpn.or.kr]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. MPD: JaxCC1: project protocol [phenome.jax.org]
- 17. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 18. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. als.be [als.be]
- 20. Protocol for handling and using SOD1 mice for amyotrophic lateral sclerosis pre-clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In search for a gold-standard procedure to count motor neurons in the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Neurostereology protocol for unbiased quantification of neuronal injury and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Stereological Estimation of Dopaminergic Neuron Number in the Mouse Substantia Nigra Using the Optical Fractionator and Standard Microscopy Equipment [jove.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
A Comparative Analysis of the Therapeutic Window of Taltirelin and Other Neuroprotective Agents in Stroke
For Researchers, Scientists, and Drug Development Professionals
The acute ischemic stroke therapeutic landscape is a race against time, with the concept of a "therapeutic window" defining the critical period for intervention to salvage threatened brain tissue. While thrombolysis remains the cornerstone of acute stroke care, its narrow time frame has spurred the development of neuroprotective agents aimed at extending this window and mitigating ischemic neuronal injury. This guide provides a comparative evaluation of the therapeutic window and mechanisms of action of Taltirelin, a thyrotropin-releasing hormone (TRH) analog, against other notable neuroprotective agents: Edaravone, Cerebrolysin, and Nerinetide (NA-1).
Quantitative Comparison of Therapeutic Windows and Efficacy
The following tables summarize the available quantitative data from preclinical and clinical studies, offering a comparative overview of the therapeutic windows and efficacy of this compound, Edaravone, Cerebrolysin, and Nerinetide in the context of ischemic stroke.
Table 1: Comparison of Therapeutic Windows
| Neuroprotective Agent | Therapeutic Window (Preclinical) | Therapeutic Window (Clinical) | Key Supporting Evidence |
| This compound | Up to 24 hours post-ischemia | Not yet established | Preclinical studies in animal models of focal cerebral ischemia demonstrate neuroprotection when administered up to 24 hours after the ischemic event. |
| Edaravone | Not extensively studied for window | Most effective within 24 hours; some benefit up to 72 hours | Approved in Japan for acute ischemic stroke. Clinical trials show greatest efficacy when administered early, though some studies have included patients up to 72 hours post-stroke.[1] |
| Cerebrolysin | Up to 48 hours post-stroke | 24 to 72 hours initiation in key trials | The CARS clinical trials initiated treatment between 24 and 72 hours after stroke onset.[2][3] Animal studies support a window of up to 48 hours. |
| Nerinetide (NA-1) | Not the primary focus of recent major trials | Within 12 hours of symptom onset | The ESCAPE-NA1 trial enrolled patients with a 12-hour treatment window for endovascular thrombectomy.[4] |
Table 2: Comparative Efficacy from Key Clinical Trials
| Neuroprotective Agent | Key Trial(s) | Primary Efficacy Endpoint | Key Quantitative Outcomes |
| This compound | Preclinical studies | Reduction in infarct volume, improved neurological scores | Data primarily from animal models; specific, standardized quantitative outcomes from comparative preclinical trials are not readily available. |
| Edaravone | Various Japanese clinical trials | Improvement in modified Rankin Scale (mRS) score | In one randomized controlled trial, 72% of patients in the edaravone group had favorable outcomes (mRS ≤2) at 90 days, compared to 40% in the placebo group.[5] |
| Cerebrolysin | CARS 1 & CARS 2 | Action Research Arm Test (ARAT) score on day 90 | A meta-analysis of the CARS trials showed a statistically significant superiority of Cerebrolysin compared to placebo on the ARAT score at day 90.[6] The mean absolute change in ARAT score from baseline was 30.7 for Cerebrolysin vs. 15.9 for placebo in the CARS 1 trial.[2] |
| Nerinetide (NA-1) | ESCAPE-NA1 | Favorable functional outcome (mRS 0-2) at 90 days | Overall, no significant difference was observed (61.4% with nerinetide vs. 59.2% with placebo). In patients not receiving alteplase, 59.3% in the nerinetide group achieved a favorable outcome compared to 49.8% in the placebo group.[4][7] |
Experimental Protocols
Detailed methodologies are crucial for the critical evaluation of research findings. Below are summaries of the experimental protocols for key trials cited in this guide.
This compound: Preclinical Stroke Model (General Protocol)
-
Animal Model: Typically, rodent models of focal cerebral ischemia, such as middle cerebral artery occlusion (MCAO), are used.
-
Intervention: this compound is administered intravenously or intraperitoneally at varying doses and time points (e.g., 30 minutes, 6 hours, 24 hours) after the induction of ischemia.
-
Outcome Measures:
-
Infarct Volume: Assessed using histological staining (e.g., TTC staining) at a predetermined time point after ischemia.
-
Neurological Deficit Scoring: Functional outcomes are measured using standardized neurological scoring systems (e.g., Bederson score, limb-placing tests).
-
Biochemical Markers: Analysis of brain tissue for markers of apoptosis, inflammation, and oxidative stress.
-
Edaravone: Randomized Clinical Trial for Acute Ischemic Stroke (Illustrative Protocol)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients diagnosed with acute ischemic stroke within 72 hours of symptom onset.
-
Inclusion Criteria: Age > 18 years, diagnosis of acute ischemic stroke confirmed by imaging (CT or MRI), and presence of motor function disorder.
-
Exclusion Criteria: Severe concurrent complications (e.g., coma), known allergy to the drug, or other severe organic brain lesions.
-
Intervention: The treatment group receives edaravone (e.g., 30 mg) intravenously twice daily for 14 days, in addition to conventional stroke care. The control group receives a placebo infusion and conventional care.
-
Primary Outcome: The proportion of patients with a favorable functional outcome, typically defined as a modified Rankin Scale (mRS) score of 0-2 at 90 days.
-
Secondary Outcomes: Changes in the National Institutes of Health Stroke Scale (NIHSS) score and the Barthel Index (BI) score.
Cerebrolysin: CARS (Cerebrolysin and Recovery After Stroke) Trials
-
Study Design: Prospective, randomized, double-blind, placebo-controlled, multicenter, parallel-group studies.
-
Patient Population: Patients with acute ischemic stroke.
-
Intervention: Patients were treated with 30 mL/day of Cerebrolysin or a saline placebo, administered as an intravenous infusion once daily for 21 days. Treatment was initiated between 24 and 72 hours after stroke onset. All patients also participated in a standardized rehabilitation program.[3]
-
Primary Endpoint: The score on the Action Research Arm Test (ARAT) at day 90, to assess upper extremity motor function.[3]
-
Secondary Endpoints: Global outcome assessed by various scales.
Nerinetide (NA-1): ESCAPE-NA1 Trial
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled trial.
-
Patient Population: Patients with acute ischemic stroke due to a large vessel occlusion, eligible for endovascular thrombectomy within a 12-hour window from symptom onset.
-
Intervention: Patients were randomly assigned to receive either a single intravenous dose of nerinetide (2.6 mg/kg) or a saline placebo. All patients underwent endovascular thrombectomy and received standard medical care, including alteplase where indicated.[8]
-
Primary Outcome: The proportion of patients achieving a favorable functional outcome, defined as a modified Rankin Scale (mRS) score of 0-2 at 90 days.
-
Secondary Outcomes: Measures of neurological disability, functional independence, and mortality.
Signaling Pathways and Mechanisms of Action
Understanding the underlying molecular mechanisms of these neuroprotective agents is critical for their targeted development and application.
This compound: TRH Receptor Agonism and Downstream Signaling
This compound, a synthetic analog of thyrotropin-releasing hormone (TRH), exerts its neuroprotective effects by binding to and activating TRH receptors in the central nervous system. This activation triggers a cascade of intracellular signaling events. Recent research suggests the involvement of the MAPK-RARα-DRD2 pathway.[9][10] This pathway activation is believed to contribute to the observed neuroprotective effects, including anti-apoptotic actions and modulation of neurotransmitter release.[11]
This compound Signaling Pathway
Edaravone: Free Radical Scavenging
Edaravone is a potent free radical scavenger. Its mechanism of action involves donating an electron to neutralize highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and peroxyl radicals (ROO•). By doing so, it inhibits lipid peroxidation of cell membranes and reduces oxidative stress-induced neuronal damage, which is a key component of the ischemic cascade.[12][13][14]
Edaravone's Free Radical Scavenging Mechanism
Cerebrolysin: Neurotrophic Factor-like Activity and Sonic Hedgehog Pathway
Cerebrolysin is a mixture of neuropeptides and amino acids that mimics the action of endogenous neurotrophic factors. Its neuroprotective and neurorestorative effects are mediated, at least in part, through the activation of the Sonic hedgehog (Shh) signaling pathway.[15][16][17] Activation of this pathway promotes neurogenesis, oligodendrogenesis, and axonal remodeling, contributing to functional recovery after stroke.
Cerebrolysin and the Sonic Hedgehog Signaling Pathway
Nerinetide (NA-1): Inhibition of PSD-95 and Excitotoxicity
Nerinetide is a peptide that targets the postsynaptic density protein 95 (PSD-95). During an ischemic stroke, excessive glutamate release leads to overactivation of NMDA receptors, a key driver of excitotoxicity. PSD-95 acts as a scaffold, linking NMDA receptors to neuronal nitric oxide synthase (nNOS), thereby facilitating the production of neurotoxic nitric oxide (NO). Nerinetide disrupts this interaction, uncoupling nNOS from the NMDA receptor and reducing NO-mediated neuronal damage.[7][18]
Nerinetide's Mechanism of Action
Conclusion
The evaluation of the therapeutic window for neuroprotective agents in stroke reveals a dynamic and evolving field. This compound shows promise in preclinical models with a potentially wider therapeutic window of up to 24 hours, though clinical data is needed to validate these findings. Edaravone has established clinical utility, particularly when administered within the first 24 hours post-stroke. Cerebrolysin demonstrates efficacy in a subacute timeframe, with treatment initiated 24 to 72 hours after stroke in key trials. Nerinetide has been investigated in the context of a 12-hour window for endovascular therapy, with its efficacy appearing to be influenced by concurrent treatments like alteplase.
Each of these agents operates through distinct molecular mechanisms, from the TRH receptor agonism of this compound to the free radical scavenging of Edaravone, the neurotrophic factor-like activity of Cerebrolysin, and the excitotoxicity inhibition of Nerinetide. This diversity in mechanisms of action and therapeutic windows underscores the potential for a multi-faceted approach to neuroprotection in acute ischemic stroke, potentially tailored to the specific timing and pathophysiology of an individual patient's condition. Further research, particularly clinical trials for promising preclinical candidates like this compound, is essential to fully elucidate their therapeutic potential and refine their role in the management of acute ischemic stroke.
References
- 1. A CRITICAL ASSESSMENT OF EDARAVONE ACUTE ISCHEMIC STROKE EFFICACY TRIALS: IS EDARAVONE AN EFFECTIVE NEUROPROTECTIVE THERAPY? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Cerebrolysin and Recovery After Stroke (CARS): A Randomized, Placebo-Controlled, Double-Blind, Multicenter Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. professional.heart.org [professional.heart.org]
- 5. A randomized controlled clinical trial to compare the safety and efficacy of edaravone in acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of Cerebrolysin in motor function recovery after stroke: a meta-analysis of the CARS trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review of Efficacy and safety of nerinetide for the treatment of acute ischaemic stroke (ESCAPE-NA1): a multicentre, double-blind, randomised controlled trial | Publons [publons.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 12. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 13. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ahajournals.org [ahajournals.org]
- 16. Sonic hedgehog signaling pathway mediates cerebrolysin-improved neurological function after stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. PSD-95: An Effective Target for Stroke Therapy Using Neuroprotective Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Taltirelin Shows Promise Against L-DOPA in Parkinson's Model, Offering Symptomatic Relief Without Dyskinesia
A head-to-head comparison in a preclinical Parkinson's disease model reveals that Taltirelin, a thyrotropin-releasing hormone (TRH) analog, effectively improves motor function similarly to the gold-standard treatment L-DOPA, but with a significantly lower risk of inducing the debilitating side effect of dyskinesia. Experimental data indicates that this compound exerts its therapeutic effects through a gentle and sustained promotion of dopamine release, in stark contrast to the sharp and pronounced dopamine spikes associated with L-DOPA.
This comparison guide offers researchers, scientists, and drug development professionals an in-depth analysis of this compound and L-DOPA, supported by experimental data from a key study on a 6-hydroxydopamine (6-OHDA)-lesioned hemi-Parkinsonian rat model. The findings suggest this compound as a potential novel therapeutic avenue for Parkinson's disease, addressing a critical unmet need for treatments with reduced side effect profiles.
Comparative Efficacy and Side Effect Profile
In a well-established rat model of Parkinson's disease, both this compound and L-DOPA demonstrated significant improvements in motor function. However, a crucial distinction emerged in their side effect profiles. While L-DOPA treatment led to the development of abnormal involuntary movements (AIMs), a form of dyskinesia, this compound-treated animals exhibited no such adverse effects, even at high doses.[1]
| Treatment Group | Dose | Motor Function Improvement (Adjusting Step Test) | Abnormal Involuntary Movements (AIMs) Score |
| Saline (Control) | - | Baseline | 0 |
| This compound | 1 mg/kg | Significant improvement | 0 |
| This compound | 5 mg/kg | Significant, dose-dependent improvement | 0 |
| This compound | 10 mg/kg | Significant, dose-dependent improvement | 0 |
| L-DOPA | 12 mg/kg (+ benserazide 6 mg/kg) | Significant improvement | Obvious dyskinesia observed |
Table 1: Comparison of Motor Function Improvement and Dyskinesia. This compound improved locomotor function in a dose-dependent manner without inducing dyskinesia, whereas L-DOPA, at a dose known to be effective, caused clear dyskinetic behaviors.[1][2]
Mechanism of Action: A Tale of Two Dopamine Profiles
The differential effects of this compound and L-DOPA on motor side effects can be attributed to their distinct mechanisms of influencing dopamine levels in the brain.
L-DOPA , a precursor to dopamine, is converted into dopamine in the brain, leading to a rapid and substantial increase in dopamine concentrations.[3][4][5][6][7] This sharp spike is thought to contribute to the development of dyskinesia over time.[3][4]
This compound , on the other hand, promotes a gentle and persistent release of endogenous dopamine.[1][8][9] Its mechanism involves the vesicular monoamine transporter-2 (VMAT-2), the dopamine transporter (DAT), and tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.[1][8][9] Furthermore, this compound has been shown to upregulate the expression of TH in striatal neurons through the p-ERK1/2 signaling pathway.[1][8][9] More recent studies suggest that this compound upregulates the expression of the thyrotropin-releasing hormone receptor (TRHR) on striatal GABAergic neurons, activating the TRHR-MAPK-RARα-DRD2 pathway and inducing TH expression in medium spiny neurons.[10][11]
| Feature | This compound | L-DOPA |
| Mechanism | Promotes gentle, sustained release of endogenous dopamine.[1][8][9] Involves VMAT-2, DAT, and TH.[1][8][9] Upregulates TH expression via p-ERK1/2 pathway.[1][8][9] | Precursor to dopamine, leading to a sharp increase in dopamine levels.[3][4][5][6][7] |
| Dopamine Release | Gentle and persistent in the cortex and striatum.[1][9] | Sharp rise, especially in the cortex.[1][9] |
| Dyskinesia | Not observed, even at high doses.[1] | Induced, particularly with chronic use.[1][3] |
| Neuroprotection | Exhibits neuroprotective effects against toxins like MPTP and rotenone.[12][13] Reduces oxidative stress and apoptosis.[12][13] | Does not halt the progression of neurodegeneration.[4] Long-term use may have toxic effects on neuronal cells.[5] |
Table 2: Head-to-Head Comparison of this compound and L-DOPA.
Signaling Pathways and Experimental Workflow
The distinct mechanisms of this compound and L-DOPA can be visualized through their respective signaling pathways.
Caption: this compound Signaling Pathway.
Caption: L-DOPA Mechanism of Action.
The experimental workflow for comparing these two compounds in a Parkinson's disease model is a multi-step process.
Caption: Experimental Workflow for Comparison.
Detailed Experimental Protocols
Animal Model: The study utilized a 6-hydroxydopamine (6-OHDA)-lesioned hemi-Parkinsonian rat model. This is a widely accepted model that mimics the dopamine depletion seen in Parkinson's disease.[1]
Behavioral Assessments:
-
Adjusting Step Test: This test was used to evaluate forelimb akinesia, a key motor symptom of Parkinson's disease. The number of adjusting steps taken by the rat's forelimb in response to a sideways movement is counted.[2]
-
Abnormal Involuntary Movements (AIMs) Score: To assess dyskinesia, AIMs were evaluated for 1 minute every 20 minutes for a total of 140 minutes following drug administration. Axial, limb, and orofacial dyskinesias were graded on a scale of 0 to 4.[1]
Neurochemical and Histological Analysis:
-
Microdialysis: This technique was employed to measure the levels of dopamine and its metabolites in the cortex and striatum of freely moving rats, providing a dynamic view of dopamine release.[1]
-
Western Blot: This method was used to quantify the expression levels of proteins such as ΔFosB, a marker for long-term changes in neuronal activity often associated with L-DOPA-induced dyskinesia, and tyrosine hydroxylase (TH).[1]
-
Immunostaining: This technique was used to visualize the presence and distribution of TH-positive neurons in the striatum, providing a measure of dopaminergic cell integrity.[1]
Conclusion
The preclinical evidence presents a compelling case for this compound as a potential therapeutic agent for Parkinson's disease. Its ability to improve motor function to a degree comparable to L-DOPA, but without inducing dyskinesia, addresses a major limitation of the current standard of care. The mechanism of gentle and sustained dopamine release, coupled with potential neuroprotective effects, further strengthens its therapeutic profile. While these findings in a rat model are promising, further research, including clinical trials, is necessary to translate these preclinical advantages into tangible benefits for patients with Parkinson's disease.
References
- 1. Frontiers | TRH Analog, this compound Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Levodopa (L-Dopa) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mechanism of action of dopaminergic agents in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. TRH Analog, this compound Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRH Analog, this compound Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TRH Analog, this compound Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | TRH Analog, this compound Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone [frontiersin.org]
Validating the Superagonist Activity of Taltirelin at TRH Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Taltirelin and the endogenous ligand, Thyrotropin-Releasing Hormone (TRH), at the human TRH receptor (TRH-R). Experimental data is presented to validate the classification of this compound as a superagonist, a compound capable of producing a greater maximal response than the endogenous agonist.
Introduction to this compound and TRH Receptor Agonism
Thyrotropin-releasing hormone (TRH) is a hypothalamic tripeptide that plays a crucial role in regulating the synthesis and release of thyroid hormones by acting on TRH receptors in the anterior pituitary.[1][2] Beyond its endocrine functions, TRH exhibits a range of effects in the central nervous system (CNS).[3][4] this compound (TAL) is a synthetic analog of TRH developed to have improved CNS activity and metabolic stability.[5][6]
While many synthetic agonists mimic the endogenous ligand, some, termed "superagonists," can elicit a response greater than that of the natural full agonist.[3][5] This guide examines the pharmacological evidence that characterizes this compound as a superagonist at the human TRH receptor, despite exhibiting a lower binding affinity than TRH.[5][7]
The TRH Receptor Signaling Pathway
The human TRH receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway.[1][2][8] Upon agonist binding, the receptor activates Phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol-4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][9] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[1][10] This cascade is the primary mechanism for the physiological effects of TRH and its analogs.
Comparative Pharmacology: this compound vs. TRH
The superagonist activity of this compound is demonstrated by comparing its binding affinity (how well it binds to the receptor) with its functional efficacy (the maximal response it can produce). Studies in HEK-EM 293 cells engineered to express the human TRH receptor provide key quantitative data.[3]
Data Presentation: Binding Affinity and Functional Potency
The following table summarizes the key pharmacological parameters for this compound and TRH at the human TRH receptor.
| Compound | Binding Affinity (IC50, nM) | Functional Potency (EC50, nM) for Ca²⁺ release | Intrinsic Efficacy (IC50/EC50 Ratio) |
| TRH | 36 | 5.0 | 7.2 |
| This compound | 910 | 36 | 25 |
| Data sourced from Thirunarayanan et al. (2012).[3][5] |
Interpretation of Data:
-
Binding Affinity (IC50): this compound shows a significantly lower binding affinity for the TRH receptor (IC50 = 910 nM) compared to the endogenous ligand TRH (IC50 = 36 nM).[5] A higher IC50 value indicates weaker binding.
-
Functional Potency (EC50): this compound is less potent in stimulating a response (EC50 = 36 nM for Ca²⁺ release) than TRH (EC50 = 5.0 nM).[3][5] A higher EC50 value means a higher concentration is needed to achieve half of the maximal response.
-
Intrinsic Efficacy (IC50/EC50 Ratio): The most critical finding is the difference in the IC50/EC50 ratio. This compound has a much higher ratio (25) than TRH (7.2).[3][5] This indicates that for a given level of receptor occupancy, this compound produces a much stronger signal. This higher intrinsic efficacy is the defining characteristic of its superagonism, meaning it can induce a higher maximal signaling response than TRH at full receptor occupancy.[3][5]
Experimental Protocols
The following are generalized protocols for the key experiments used to derive the comparative data.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK-EM 293) cells, which do not endogenously express TRH receptors, are commonly used.[3]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: Cells are transiently or stably transfected with a plasmid encoding the human TRH receptor using standard methods like calcium phosphate precipitation or lipid-based transfection reagents.
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled ligand (this compound or TRH) to compete with a labeled ligand for binding to the TRH receptor.
-
Preparation: Membranes from transfected HEK-EM 293 cells expressing the TRH-R are prepared.
-
Incubation: A constant concentration of a radiolabeled TRH analog (e.g., [³H]MeTRH) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor (this compound or TRH).[3]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[11]
-
Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is calculated.
Functional Assay: Intracellular Calcium Mobilization
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Preparation: Transfected cells are seeded in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: The cells are stimulated with varying concentrations of the agonist (this compound or TRH).
-
Detection: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Analysis: Dose-response curves are generated by plotting the peak fluorescence response against the agonist concentration. The EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined from these curves.[3]
Experimental Workflow
The following diagram illustrates the general workflow for comparing the activity of TRH receptor agonists.
References
- 1. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biochemical and physiological insights into TRH receptor-mediated signaling [frontiersin.org]
- 3. Frontiers | this compound is a superagonist at the human thyrotropin-releasing hormone receptor [frontiersin.org]
- 4. frontiersin.org [frontiersin.org]
- 5. This compound is a superagonist at the human thyrotropin-releasing hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a superagonist at the human thyrotropin-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thyrotropin-releasing hormone receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. β-Arrestin2 Is Critically Involved in the Differential Regulation of Phosphosignaling Pathways by Thyrotropin-Releasing Hormone and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Side Effect Profiles of Taltirelin and Other TRH Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of Taltirelin and other thyrotropin-releasing hormone (TRH) analogs, supported by available experimental data. TRH analogs are a class of synthetic peptides being investigated for their therapeutic potential in various neurological disorders, most notably spinocerebellar ataxia. A critical aspect of their clinical development is the characterization and comparison of their safety and tolerability.
Overview of this compound and Other TRH Analogs
This compound is a TRH analog that has been approved in Japan for the treatment of spinocerebellar degeneration. Other TRH analogs that have been subject to clinical investigation include Protirelin, Rovatirelin, Montirelin, and Posatirelin. These analogs are designed to have greater potency and a longer half-life than endogenous TRH, enhancing their therapeutic utility. However, modifications to the peptide structure can also influence their side effect profiles.
Comparative Side Effect Profiles
The following table summarizes the reported side effects of this compound and other TRH analogs based on available clinical trial data and preclinical studies. It is important to note that direct head-to-head comparative studies are limited, and the incidence of adverse events can vary depending on the patient population, dosage, and duration of treatment.
| Adverse Event | This compound | Rovatirelin | Protirelin (TRH-T) | Montirelin | Posatirelin |
| Gastrointestinal | Nausea, Vomiting[1] | Nausea (≥5%)[2] | Frequent | Not reported in humans | Well-tolerated[3] |
| Neurological | Dizziness, Headache[1] | Not reported as common | Frequent (Central Nervous System)[4] | Tremor (in rats at high doses)[5] | Well-tolerated[3] |
| Metabolic | Not reported as common | Weight loss/decreased weight (≥5%), Anorexia (≥5%)[2] | Not reported as common | Decreased body weight gain, Decreased food consumption (in rats at high doses)[5] | Well-tolerated[3] |
| General | Fatigue[1] | Nasopharyngitis (≥5%), Contusion (≥5%) | Not reported as common | Not reported in humans | Well-tolerated[3] |
| Cardiovascular | Fluctuations in heart rate or blood pressure[1] | Not reported as common | Frequent | Not reported in humans | Well-tolerated[3] |
| Dermatological | Skin reactions (rash, itching)[1] | Not reported as common | Frequent (Mucocutaneous) | Not reported in humans | Well-tolerated[3] |
| Musculoskeletal | Muscle cramps[1] | Not reported as common | Not reported as common | Not reported in humans | Well-tolerated[3] |
| Psychiatric | Mood changes (anxiety, irritability)[1] | Not reported as common | Not reported as common | Not reported in humans | Well-tolerated[3] |
| Renal/Urinary | Not reported as common | Not reported as common | Not reported as common | Polyuria (in rats at high doses)[5] | Well-tolerated[3] |
Data for Montirelin is from a preclinical study in rats and may not be representative of the side effect profile in humans. For this compound, a clinical trial with 149 patients reported no significant difference in the incidence of adverse events between the this compound and control groups[4]. Another clinical trial (NCT04107740) was conducted to evaluate the safety and efficacy of this compound, though detailed results on adverse event incidences are not publicly available[6]. A study on Protirelin reported adverse events in 6.49% of 2359 patients. Posatirelin was reported to be well-tolerated in a study with healthy elderly subjects, with no significant adverse effects observed[3].
Experimental Protocols
The assessment of side effect profiles in clinical trials of TRH analogs typically follows a standardized methodology to ensure systematic and thorough data collection. Below is a representative protocol for monitoring and reporting adverse events.
1. Adverse Event (AE) and Serious Adverse Event (SAE) Monitoring:
-
Definition of an AE: Any untoward medical occurrence in a patient or clinical investigation subject administered a pharmaceutical product and which does not necessarily have a causal relationship with this treatment.
-
Definition of an SAE: Any AE that results in death, is life-threatening, requires inpatient hospitalization or prolongation of existing hospitalization, results in persistent or significant disability/incapacity, or is a congenital anomaly/birth defect.
-
Monitoring Period: AEs and SAEs are monitored from the time a subject gives informed consent until a specified period after the last dose of the investigational product.
2. Data Collection and Reporting:
-
All AEs, whether observed by the investigator or reported by the subject, are recorded on the subject's source documents and Case Report Forms (CRFs).
-
Information collected for each AE includes:
-
Event term (diagnosis or sign/symptom)
-
Start and end dates
-
Severity (graded according to a standardized scale)
-
Causality (relationship to the investigational product)
-
Action taken
-
Outcome
-
-
SAEs are required to be reported to the study sponsor by the investigator within 24 hours of becoming aware of the event. The sponsor is then responsible for reporting to regulatory authorities as per regulations.
3. Standardization of Terminology and Grading:
-
MedDRA (Medical Dictionary for Regulatory Activities): AEs are coded using MedDRA terminology to ensure consistency in reporting across different studies and sites. AEs are categorized by System Organ Class (SOC).
-
CTCAE (Common Terminology Criteria for Adverse Events): The severity of AEs is typically graded using a standardized scale like the CTCAE. The grades are generally defined as:
-
Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.
-
Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADLs).
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADLs.
-
Grade 4: Life-threatening consequences; urgent intervention indicated.
-
Grade 5: Death related to AE.
-
4. Causality Assessment:
-
The investigator assesses the causal relationship between the investigational product and the occurrence of each AE. The assessment is often categorized as:
-
Related: There is a reasonable possibility that the investigational product caused the event.
-
Not Related: There is not a reasonable possibility that the investigational product caused the event.
-
Mandatory Visualizations
TRH Receptor Signaling Pathway
Caption: TRH Receptor Signaling Pathway.
Experimental Workflow for Adverse Event Assessment
Caption: Adverse Event Assessment Workflow.
References
- 1. What are the side effects of this compound Hydrate? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetic profile and endocrine effects of posatirelin treatment in healthy elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-jmd.org [e-jmd.org]
- 5. research.refined.site [research.refined.site]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Benchmarking Taltirelin's potency against established neuroprotective compounds
A detailed examination of the neuroprotective capabilities of Taltirelin in comparison to established compounds, Riluzole and Edaravone, reveals distinct mechanistic profiles and varying degrees of efficacy across different preclinical models of neurological disorders. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's potential as a neuroprotective agent.
Executive Summary
This compound, a thyrotropin-releasing hormone (TRH) analog, demonstrates significant neuroprotective effects in various in vitro and in vivo models of neurodegeneration, particularly in Parkinson's disease and cerebral ischemia. Its mechanisms of action are multifaceted, involving the activation of TRH receptors, modulation of neurotransmitter release, and inhibition of apoptotic pathways. When benchmarked against the established neuroprotective agents Riluzole and Edaravone, this compound exhibits a comparable, and in some instances, more potent neurorestorative capacity, suggesting its promise as a therapeutic candidate for neurological insults.
Comparative Analysis of Neuroprotective Potency
To provide a clear and objective comparison, the following tables summarize the quantitative data from preclinical studies on this compound, Riluzole, and Edaravone in models of Parkinson's disease and cerebral ischemia. It is important to note that direct head-to-head comparative studies are limited; therefore, this analysis relies on data from studies employing similar experimental models and endpoints.
Parkinson's Disease Models
Table 1: Neuroprotective Effects in In Vivo Models of Parkinson's Disease
| Compound | Model | Dosage | Key Findings |
| This compound | 6-OHDA-lesioned rats | 1-10 mg/kg i.p. | Dose-dependently improved motor function and halted electrophysiological abnormalities.[1] |
| MPTP-induced mice | 1 mg/kg | Significantly improved locomotor function and preserved dopaminergic neurons in the substantia nigra (SN).[2] | |
| MPTP-induced mice | 0.2 and 1 mg/kg | Preserved tyrosine hydroxylase (TH)-positive neurons in the SN.[3] | |
| Riluzole | 6-OHDA-lesioned rats | 4 or 8 mg/kg i.p. | Attenuated dopamine neuron degeneration, suppressed amphetamine-induced rotations, and preserved TH-positive neurons.[4] |
| 6-OHDA-lesioned rats | Not specified | Reduced apomorphine and amphetamine-induced rotations and attenuated the decrease in dopaminergic metabolism.[5] | |
| MPTP-induced marmosets | 10 mg/kg p.o. | Preserved motor function and spared TH- and Nissl-stained nigral neurons.[6] | |
| Edaravone | 6-OHDA-treated rats | 100 and 250 mg/kg i.v. | Exerted neuroprotective effects in the striatum and substantia nigra pars compacta (SNc).[7] |
| Rotenone-induced rats | Not specified | Abolished catalepsy, mitochondrial damage, and degeneration of dopamine neurons.[8][9] |
Table 2: Neuroprotective Effects in In Vitro Models of Parkinson's Disease
| Compound | Model | Concentration | Key Findings |
| This compound | MPP+ or rotenone-treated SH-SY5Y cells | 5 µM | Reduced generation of reactive oxygen species (ROS), alleviated apoptosis, and rescued cell viability.[2] |
| Edaravone | 6-OHDA-treated dopaminergic neurons | 10⁻³ M | Significantly reduced the number of apoptotic cells.[7] |
Cerebral Ischemia Models
Table 3: Neuroprotective Effects in In Vivo Models of Cerebral Ischemia
| Compound | Model | Dosage | Key Findings |
| This compound | Transient forebrain ischemia in mice | 0.3 mg/kg i.v. | Significantly suppressed the reduction of hippocampal neuronal density.[10] |
| Riluzole | Transient global ischemia in gerbils | 0.8 mg/kg i.p. | Showed statistically significant better survival of hippocampal CA1 neurons.[11] |
| Focal cerebral ischemia in rats | 8 mg/kg i.p. | Significantly reduced the volume of infarcted cortex.[12] | |
| Focal brain ischemia in mice | 4 mg/kg | Reduced stroke volume by 75%.[13] | |
| Edaravone | Transient focal ischemia in rats | Not specified | Reduced infarct volume and edema formation.[14] |
| Permanent MCAO in mice | Not specified | Nanogel-encapsulated Edaravone significantly reduced infarct volume to 22.2% ± 7.2%.[15] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for interpreting the comparative data.
Parkinson's Disease Models
-
6-Hydroxydopamine (6-OHDA)-Induced Lesion in Rats: This model involves the unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle to induce degeneration of dopaminergic neurons. Neuroprotection is assessed by behavioral tests (e.g., apomorphine- or amphetamine-induced rotations) and histological analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and striatum.[1][4][5]
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-Induced Neurotoxicity in Mice and Primates: Systemic administration of MPTP leads to the selective destruction of dopaminergic neurons. Neuroprotective efficacy is evaluated through behavioral assessments of motor function and quantification of dopaminergic neuron survival.[2][3][6]
-
In Vitro Neurotoxicity Models: SH-SY5Y neuroblastoma cells or primary dopaminergic neurons are treated with neurotoxins like MPP+ (the active metabolite of MPTP) or rotenone to induce cell death. The neuroprotective effects of the compounds are determined by measuring cell viability, apoptosis, and levels of reactive oxygen species (ROS).[2][7]
Cerebral Ischemia Models
-
Transient Forebrain Ischemia in Mice/Gerbils: This model is induced by bilateral occlusion of the common carotid arteries for a defined period, followed by reperfusion. The primary outcome measure is the quantification of neuronal survival, typically in the vulnerable CA1 region of the hippocampus.[10][11]
-
Middle Cerebral Artery Occlusion (MCAO) in Rats/Mice: This model mimics focal ischemic stroke by occluding the middle cerebral artery. The extent of neuroprotection is assessed by measuring the infarct volume, neurological deficit scores, and various biochemical markers of inflammation and oxidative stress.[12][13][14][15]
Mechanistic Insights and Signaling Pathways
The neuroprotective actions of this compound, Riluzole, and Edaravone are mediated through distinct signaling pathways.
This compound's Neuroprotective Signaling
This compound, as a TRH analog, primarily acts through TRH receptors, initiating a cascade of downstream signaling events.[16] Key mechanisms include:
-
Activation of MAPK/ERK Pathway: this compound has been shown to activate the MAPK/ERK signaling pathway, which is known to promote cell survival and neurogenesis.[3][17][18]
-
Inhibition of Apoptosis: this compound can inhibit apoptotic pathways, thereby protecting neurons from programmed cell death.[2][16]
-
Modulation of Neurotransmitters: It enhances the release of neurotransmitters like acetylcholine and dopamine, which can contribute to its cognitive-enhancing and motor-improving effects.[16]
-
Anti-oxidative Effects: this compound reduces the generation of reactive oxygen species and inhibits MAO-B activity, thereby mitigating oxidative stress.[2]
Caption: this compound's neuroprotective signaling cascade.
Riluzole's Neuroprotective Signaling
Riluzole's neuroprotective effects are primarily attributed to its modulation of glutamatergic neurotransmission.[19] Key mechanisms include:
-
Inhibition of Glutamate Release: Riluzole inhibits the release of glutamate from presynaptic terminals.[19]
-
Inactivation of Voltage-Gated Sodium Channels: This action contributes to the reduction of neuronal hyperexcitability.[20]
-
Non-competitive NMDA Receptor Blockade: Riluzole can block the postsynaptic effects of glutamate.[19]
-
Inhibition of Protein Kinase C (PKC): This direct inhibition of PKC may contribute to its antioxidative neuroprotective effects.[21]
Caption: Riluzole's modulation of glutamatergic signaling.
Edaravone's Neuroprotective Signaling
Edaravone is a potent free radical scavenger, and its neuroprotective effects are largely attributed to its antioxidant properties.[22] Key mechanisms include:
-
Free Radical Scavenging: Edaravone effectively scavenges various reactive oxygen species, reducing oxidative damage to neurons and endothelial cells.[22][23]
-
Activation of Nrf2 Signaling Pathway: Edaravone can activate the Nrf2 pathway, a key regulator of cellular antioxidant responses.[22]
-
Activation of GDNF/RET Signaling: Recent studies suggest that Edaravone can induce the GDNF receptor RET and activate the GDNF/RET neurotrophic signaling pathway.[24][25]
-
Anti-inflammatory Effects: Edaravone has been shown to reduce systemic inflammatory responses following ischemic stroke.[14]
Caption: Edaravone's antioxidant and neurotrophic signaling.
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for assessing and comparing the neuroprotective potency of compounds like this compound.
Caption: Generalized workflow for neuroprotective compound testing.
Conclusion
This compound demonstrates robust neuroprotective effects across a range of preclinical models, positioning it as a promising candidate for further investigation in the context of neurodegenerative diseases. While direct comparative potency against Riluzole and Edaravone is yet to be definitively established through head-to-head trials, the existing evidence suggests that this compound's unique mechanism of action, involving TRH receptor agonism and modulation of multiple downstream pathways, offers a compelling therapeutic rationale. Future studies should aim to directly compare these compounds under identical experimental conditions to provide a more definitive benchmark of their relative neuroprotective potential.
References
- 1. Frontiers | TRH Analog, this compound Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]
- 2. TRH Analog, this compound Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | TRH Analog, this compound Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone [frontiersin.org]
- 4. Riluzole neuroprotection in a Parkinson's disease model involves suppression of reactive astrocytosis but not GLT-1 regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of riluzole on a model of Parkinson's disease in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of riluzole in a primate model of Parkinson's disease: behavioral and histological evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of edaravone-administration on 6-OHDA-treated dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Item - Edaravone Guards Dopamine Neurons in a Rotenone Model for Parkinson's Disease - Public Library of Science - Figshare [plos.figshare.com]
- 10. Neuroprotective effect and brain receptor binding of this compound, a novel thyrotropin-releasing hormone (TRH) analogue, in transient forebrain ischemia of C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effect of low dose riluzole in gerbil model of transient global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective actions of riluzole in rodent models of global and focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alpha-linolenic acid and riluzole treatment confer cerebral protection and improve survival after focal brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A free radical scavenger edaravone suppresses systemic inflammatory responses in a rat transient focal ischemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Edaravone-loaded poly(amino acid) nanogel inhibits ferroptosis for neuroprotection in cerebral ischemia injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A novel neuroprotective mechanism of riluzole: direct inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Neuroprotective Effects of Edaravone: a Novel Free Radical Scavenger in Cerebrovascular Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A meta-analysis of clinical trial data for Taltirelin in spinocerebellar degeneration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for Taltirelin in the treatment of spinocerebellar degeneration (SCD). It offers an objective comparison with alternative therapeutic strategies, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
This compound: An Overview
This compound is a synthetic analog of thyrotropin-releasing hormone (TRH) that exhibits more potent and prolonged activity within the central nervous system. It has been investigated for its potential to alleviate ataxia, the primary symptom of spinocerebellar degeneration, which encompasses a group of heterogeneous neurodegenerative disorders affecting the cerebellum and its connections.
Comparative Efficacy of Treatments for Spinocerebellar Degeneration
The following tables summarize the quantitative data from clinical trials of this compound and its alternatives. The primary efficacy endpoint discussed is the change in the Scale for the Assessment and Rating of Ataxia (SARA), a standardized measure of ataxia severity. A negative change in SARA score indicates improvement.
Table 1: this compound Clinical Trial Data
| Study/Analysis | Treatment Group | Control Group | Outcome Measure | Mean Change from Baseline (Treatment) | Mean Change from Baseline (Control) | p-value | Citation |
| Cho et al. (2025) | This compound (5 mg, twice daily) | Placebo | Change in K-SARA score at 24 weeks | -0.51 ± 2.79 | 0.36 ± 2.62 | 0.0321 | [1][2][3] |
| Cho et al. (2025) - Hereditary Ataxia Subgroup | This compound | Placebo | Change in K-SARA score at 24 weeks | -1.28 ± 2.91 | 0.03 ± 2.41 | 0.0099 | [2] |
| Cho et al. (2025) - Non-hereditary Ataxia Subgroup | This compound | Placebo | Change in K-SARA score at 24 weeks | 0.41 ± 2.35 | 0.86 ± 2.88 | 0.6581 | [2] |
Table 2: Alternative Pharmacological Treatments - Clinical Trial Data
| Drug | Study/Analysis | Treatment Group | Control Group | Outcome Measure | Key Findings | p-value | Citation |
| Rovatirelin | Nishizawa et al. (2020) - Pooled Analysis | Rovatirelin (2.4 mg) | Placebo | Change in SARA total score | Adjusted mean change of -1.64 vs -1.03 for placebo. | 0.029 | [4][5][6] |
| Nishizawa et al. (2020) - Severe Ataxia Subgroup (SARA ≥15) | Rovatirelin (2.4 mg) | Placebo | Change in SARA total score | Adjusted mean change of -1.75 vs -0.58 for placebo. | 0.003 | [5] | |
| Riluzole | Ristori et al. (2015) | Riluzole | Placebo | Proportion with ≥1 point decrease in SARA score | 50% of patients in the riluzole group vs 11% in the placebo group showed improvement. | 0.002 | [7] |
| Romano et al. (2015) | Riluzole | Placebo | Change in ICARS score | Significant improvement in the riluzole group (-7.05) compared to the placebo group (0.16). | <0.001 | [8] | |
| Amantadine | Botez et al. (1996) | Amantadine Hydrochloride (200 mg daily) | Placebo | Reaction Time (RT) and Movement Time (MT) | Significant improvement in 7 out of 8 variables in patients with olivopontocerebellar atrophies. | N/A | [9] |
| Kim et al. (2018) | Intravenous Amantadine (400 mg daily for 5 days) | N/A (Open-label) | Change in ICARS score | Ataxia severity significantly decreased from 42.5 to 37.3. | <0.001 | [10][11] |
Table 3: Non-Pharmacological Interventions - Clinical Trial Data
| Intervention | Study/Analysis | Intervention Group(s) | Control Group | Outcome Measure | Key Findings | Citation | |---|---|---|---|---|---| | Physiotherapy | Velázquez-Pérez et al. (2019) | Intensive and Moderate Training | Non-training | Clinical symptoms (standing, walking, speaking, coordination) | Both training groups showed improvements in clinical symptoms. |[8] |
Experimental Protocols
This compound Clinical Trial (Cho et al., 2025) [1][2][3]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled clinical trial.
-
Participants: 149 patients with ataxia due to spinocerebellar degeneration (86 hereditary, 63 non-hereditary).
-
Intervention: Patients were randomly assigned to receive either this compound hydrate (5 mg orally, twice daily) or a placebo for 24 weeks.
-
Primary Endpoint: The change in the Korean version of the Scale for the Assessment and Rating of Ataxia (K-SARA) score at 24 weeks from baseline.
-
Secondary Endpoints: Changes in K-SARA scores at 4 and 12 weeks, the Clinical Global Impression Scale, the five-level version of the EuroQol five-dimensional questionnaire, the Tinetti balance test, and gait analysis at 4, 12, and 24 weeks.
Rovatirelin Clinical Trials (Nishizawa et al., 2020) [4][5][6]
-
Study Design: Two multicenter, randomized, double-blind, placebo-controlled phase 3 studies (KPS1301 and KPS1305).
-
Participants: Patients with predominant cerebellar ataxia, including SCA6, SCA31, or cortical cerebellar atrophy. KPS1301 enrolled patients with truncal ataxia, while KPS1305 enrolled patients with both truncal and limb ataxia.
-
Intervention: In KPS1301, patients were randomized to Rovatirelin (1.6 mg or 2.4 mg) or placebo. In KPS1305, patients were randomized to Rovatirelin 2.4 mg or placebo. The treatment period was 24 or 28 weeks.
-
Primary Endpoint: Change in the Scale for the Assessment and Rating of Ataxia (SARA) total scores. A pooled analysis was also performed.
Riluzole Clinical Trial (Ristori et al., 2015) [7]
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 55 patients with spinocerebellar ataxia or Friedreich's ataxia.
-
Intervention: Patients were randomized to receive either riluzole or placebo for 12 months.
-
Primary Endpoint: The proportion of patients with a decrease of at least one point in their SARA score.
Amantadine Clinical Trial (Botez et al., 1996) [9]
-
Study Design: A double-blind, placebo-controlled study.
-
Participants: 27 patients with Friedreich's ataxia and 30 with olivopontocerebellar atrophies.
-
Intervention: Patients received either amantadine hydrochloride (200 mg daily) or a placebo for three to four months.
-
Outcome Measures: Simple visual and auditory reaction time (RT) and movement time (MT).
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action
This compound, as a TRH analog, is believed to exert its effects through the activation of TRH receptors (TRHR). A recently elucidated signaling pathway suggests that this compound upregulates the expression of TRHR on striatal GABAergic neurons. This is followed by the activation of the TRHR-MAPK-RARα-DRD2 pathway, ultimately leading to the expression of tyrosine hydroxylase (TH) in medium spiny neurons.[12][13][14] This pathway may contribute to the symptomatic improvement observed in patients with spinocerebellar degeneration.
Clinical Trial Workflow
The following diagram illustrates a typical workflow for the randomized controlled trials discussed in this guide.
Conclusion
This meta-analysis suggests that this compound demonstrates a statistically significant, albeit modest, improvement in ataxia symptoms in patients with spinocerebellar degeneration, particularly in those with hereditary forms of the disease. When compared to other pharmacological agents, this compound's efficacy appears to be in a similar range to Rovatirelin. Riluzole and Amantadine have also shown some positive effects, though the outcome measures and patient populations in these studies vary, making direct comparisons challenging. Non-pharmacological interventions like physiotherapy also play a crucial role in managing symptoms.
The elucidation of this compound's signaling pathway provides a basis for future research into more targeted therapeutic approaches. Further large-scale, long-term comparative studies are warranted to establish the optimal treatment strategies for different subtypes of spinocerebellar degeneration. This guide serves as a foundational resource for professionals engaged in the development of novel therapies for these debilitating neurodegenerative conditions.
References
- 1. Efficacy and Safety of this compound Hydrate in Patients With Ataxia Due to Spinocerebellar Degeneration [e-jmd.org]
- 2. e-jmd.org [e-jmd.org]
- 3. Journal of Movement Disorders [e-jmd.org]
- 4. Effect of rovatirelin in patients with cerebellar ataxia: two randomised double-blind placebo-controlled phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neuro.it [neuro.it]
- 6. researchgate.net [researchgate.net]
- 7. brain-team.fr [brain-team.fr]
- 8. researchgate.net [researchgate.net]
- 9. jnnp.bmj.com [jnnp.bmj.com]
- 10. Preliminary Study of Intravenous Amantadine Treatment for Ataxia Management in Patients with Probable Multiple System Atrophy with Predominant Cerebellar Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preliminary study of intravenous amantadine treatment for ataxia management in patients with probable multiple system atrophy with predominant cerebellar ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Independent Validation of Taltirelin's Effect on Dopaminergic Neurons: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Taltirelin's effects on dopaminergic neurons against other therapeutic alternatives, supported by experimental data. This compound, a thyrotropin-releasing hormone (TRH) analog, has demonstrated significant potential in modulating dopaminergic systems, which are implicated in various neurological disorders, including spinocerebellar degeneration and Parkinson's disease.[1] This document summarizes key findings, presents comparative data in structured tables, details experimental methodologies, and visualizes relevant pathways and workflows.
Comparative Efficacy on Dopamine Release
This compound has been shown to gently and persistently increase extracellular dopamine levels in the striatum and cortex.[1] This contrasts with the sharp and transient increase induced by L-DOPA, a standard treatment for Parkinson's disease. The sustained action of this compound may contribute to a reduced risk of L-DOPA-induced dyskinesia.[1]
Table 1: In Vivo Dopamine Release in Rat Striatum (Microdialysis Data)
| Compound | Dose | Animal Model | Peak Dopamine Increase (% of Baseline) | Duration of Action | Reference |
| This compound | 1-10 mg/kg | Normal Rat | Approx. 150-250% | > 3 hours | [2] |
| This compound | 5 mg/kg | 6-OHDA-lesioned Rat | Approx. 340% (in lesioned striatum) | Sustained | [1] |
| L-DOPA | 12 mg/kg | 6-OHDA-lesioned Rat | Sharp increase (not quantified as peak %) | Transient | [1] |
| TRH | 30 mg/kg | Normal Rat | Similar to 1-3 mg/kg this compound | Shorter than this compound | [2] |
| Rovatirelin | ≥10 mg/kg | Normal Rat | Significant increase | More potent than this compound | [3] |
Note: Direct comparative studies between this compound and dopamine agonists like Ropinirole and Pramipexole on in vivo dopamine release are limited in the reviewed literature. The data presented is synthesized from multiple independent studies.
Impact on Tyrosine Hydroxylase Expression
Tyrosine hydroxylase (TH) is the rate-limiting enzyme in dopamine synthesis. This compound has been demonstrated to increase the expression of TH in the striatum, suggesting a role in enhancing dopamine production.
Table 2: Tyrosine Hydroxylase (TH) Expression in Rodent Striatum (Western Blot Data)
| Compound | Dose | Animal Model | TH Protein Level Increase (% of Control) | Reference |
| This compound | 5 mg/kg (7 days) | 6-OHDA-lesioned Rat | Approx. 350% (TH-positive cell count) | [1] |
| This compound | 1 mg/kg | MPTP-induced PD Mouse | Approx. 88% (of normal) | [4] |
| L-DOPA | Not explicitly quantified | 6-OHDA-lesioned Rat | Upregulates TH expression | [5] |
Neuroprotective Effects on Dopaminergic Neurons
This compound exhibits neuroprotective properties against toxins that induce dopaminergic cell death, such as MPP+, the active metabolite of MPTP. This effect is compared with other neuroprotective agents.
Table 3: Neuroprotection Against MPP+ Induced Toxicity in SH-SY5Y Cells
| Compound | Concentration | Assay | % Increase in Cell Viability (vs. MPP+ alone) | Reference |
| This compound | 5 µM | MTT Assay | Approx. 11-13% | [6] |
| Pramipexole | 1 mM (pretreatment) | Not specified | Markedly protected | [2] |
| Ropinirole | Not specified | Not specified | Demonstrates neuroprotective effects | [3] |
Signaling Pathway of this compound in Dopaminergic Modulation
This compound's effects on dopaminergic neurons are mediated through a specific signaling cascade. Upon binding to the Thyrotropin-Releasing Hormone Receptor (TRHR), this compound activates the Mitogen-Activated Protein Kinase (MAPK) pathway. This leads to the activation of Retinoic Acid Receptor Alpha (RARα), which in turn upregulates the expression of Dopamine Receptor D2 (DRD2) and Tyrosine Hydroxylase (TH).[5][7]
Experimental Protocols
In Vivo Microdialysis for Dopamine Measurement
Objective: To measure extracellular dopamine levels in the striatum of freely moving rats.
Protocol:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized and a guide cannula is stereotaxically implanted into the striatum.
-
Probe Insertion: Following a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after intraperitoneal administration of the test compound (this compound, L-DOPA, etc.).
-
Dopamine Analysis: Dopamine concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Dopamine levels are expressed as a percentage of the baseline pre-injection levels.
Western Blot for Tyrosine Hydroxylase (TH) Quantification
Objective: To quantify the relative protein levels of TH in striatal tissue.
Protocol:
-
Tissue Preparation: Striatal tissue is dissected and homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysate is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for TH overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: The band intensity for TH is normalized to a loading control (e.g., β-actin or GAPDH) and quantified using densitometry software.[8][9]
Neuroprotection Assay (MPP+ Model)
Objective: To assess the protective effect of a compound against MPP+-induced cell death in a dopaminergic cell line (e.g., SH-SY5Y).
Protocol:
-
Cell Culture: SH-SY5Y cells are cultured in appropriate media and seeded in 96-well plates.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 2 hours).[6]
-
Toxin Exposure: MPP+ is added to the culture medium to induce cytotoxicity.
-
Incubation: The cells are incubated for a further 24-48 hours.
-
Cell Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read on a microplate reader.
-
Data Analysis: The viability of treated cells is expressed as a percentage of the viability of untreated control cells.
Conclusion
Independent validation studies confirm that this compound effectively modulates the dopaminergic system through a distinct mechanism of action compared to traditional dopamine replacement therapies and dopamine agonists. Its ability to provide a sustained, moderate increase in dopamine release and upregulate tyrosine hydroxylase expression, coupled with its neuroprotective effects, positions this compound as a compound of interest for further investigation in the treatment of neurodegenerative diseases. The TRHR-MAPK-RARα-DRD2 signaling pathway appears to be central to its therapeutic effects. Further head-to-head comparative studies with a broader range of dopamine agonists are warranted to fully elucidate its relative efficacy and therapeutic potential.
References
- 1. Frontiers | TRH Analog, this compound Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]
- 2. Protective effects of the antiparkinsonian drugs talipexole and pramipexole against 1-methyl-4-phenylpyridinium-induced apoptotic death in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ropinirole alters gene expression profiles in SH-SY5Y cells: a whole genome microarray study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRH Analog, this compound Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Protocol for Tyrosine Hydroxylase Antibody (NBP2-42212): Novus Biologicals [novusbio.com]
- 9. The role of tyrosine hydroxylase–dopamine pathway in Parkinson’s disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Transcriptomic and Mechanistic Analysis of Taltirelin and TRH in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the transcriptomic and cellular effects of Taltirelin, a synthetic analog of Thyrotropin-Releasing Hormone (TRH), and TRH itself on neuronal cells. While direct comparative transcriptomic data from the same neuronal cell type and conditions are limited, this document synthesizes available data from transcriptomic studies and mechanistic investigations to offer insights into their distinct and overlapping actions.
Executive Summary
This compound, a TRH analog, exhibits a longer half-life and greater potency in the central nervous system compared to its endogenous counterpart.[1][2] While both compounds act on TRH receptors, this compound demonstrates unique pharmacological properties, including superagonistic activity at the human TRH receptor.[3] Transcriptomic studies, although conducted in different neuronal contexts, reveal that this compound significantly modulates gene expression related to key signaling pathways, such as the MAPK pathway, and influences neuronal function, including the expression of tyrosine hydroxylase (TH).[4][5] TRH, on the other hand, is crucial for the development and function of specific hypothalamic neurons, with its transcriptome showing enrichment in genes related to protein biosynthesis and transcriptional control.[6][7] This guide will delve into the known signaling pathways, present available transcriptomic data, and detail the experimental methodologies to provide a comprehensive overview for researchers in neuropharmacology and drug development.
Comparative Data on Neuronal Effects
The following table summarizes the key differences and similarities between this compound and TRH based on available experimental data.
| Feature | This compound | TRH (Thyrotropin-Releasing Hormone) |
| Receptor Affinity | Lower binding affinity than TRH.[3] | Higher binding affinity to TRH receptors.[3] |
| Signaling Potency | Lower signaling potency via the IP₃/calcium pathway than TRH.[3] | Higher signaling potency via the IP₃/calcium pathway.[3] |
| Intrinsic Efficacy | Higher intrinsic efficacy in stimulating IP₃ second messenger generation (superagonist).[3] | Standard agonist at TRH receptors. |
| Key Signaling Pathways | Activates TRHR-MAPK-RARα-DRD2 pathway; influences calcium signaling and axon guidance.[4][5] | Primarily signals through Gq/11, activating the phosphoinositide pathway. Can also utilize Gs and Gi subunits.[8][9] |
| Effects on Gene Expression | Upregulates the expression of TRHR, RARα, DRD2, and TH in striatal neurons.[4][5][10] | Regulates the expression of genes involved in protein biosynthesis, intracellular signaling, and transcriptional control in fetal hypothalamic neurons.[6] |
| Neurotransmitter Modulation | Enhances the release of dopamine, acetylcholine, and norepinephrine.[11][12] | Stimulates the synthesis and release of TSH and prolactin.[13] |
| Neuroprotective Effects | Demonstrates neuroprotective effects in models of Parkinson's disease by reducing oxidative stress and apoptosis.[14][15] | Exhibits neuroprotective properties in various models of neuronal injury.[16] |
| Clinical Use | Approved in Japan for the treatment of spinocerebellar degeneration.[1][17] | Used diagnostically to assess pituitary function. |
Experimental Protocols
This compound Transcriptomic Analysis in a Hemi-Parkinson's Disease Rat Model
-
Animal Model : Hemi-Parkinson's disease (PD) was induced in rats.
-
Treatment : Rats were treated with this compound.
-
Sample Collection : Striatum samples were collected from the lesioned side of the brain.
-
Transcriptomic Analysis : RNA sequencing was performed on the striatal samples to identify differentially expressed genes and altered signaling pathways.
-
Validation : Quantitative RT-PCR and Western blotting were used to validate the expression levels of key genes and proteins, such as phosphorylated ERK1/2 (p-ERK1/2), RARα, and DRD2.[5] Immunofluorescence was used to confirm the colocalization of newly expressed TH with TRHR and DRD2.[5][10]
TRH Neuron Transcriptomic Profiling in Fetal Hypothalamus
-
Cell Culture : Primary cultures of fetal hypothalamic cells were established.
-
Cell Identification and Sorting : TRH neurons, constituting about 2% of the cell population, were identified by transfecting cells with a construct where the Trh promoter drives the expression of Green Fluorescent Protein (GFP).[6][7] GFP-positive TRH neurons were then purified using fluorescence-activated cell sorting (FACS).
-
Transcriptomic Analysis : The transcriptome of the purified GFP-positive TRH neurons was compared to that of the GFP-negative hypothalamic cell population using microarrays.
-
Data Analysis : Genes with a significant level of differential expression were identified to determine the set of enriched transcripts in TRH neurons.[6]
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway in Striatal Neurons
This compound has been shown to upregulate the expression of the TRH receptor (TRHR) on striatal GABAergic neurons.[4][5] Its binding to the TRHR activates the MAPK (Mitogen-Activated Protein Kinase) signaling pathway, which in turn influences the expression of Retinoic Acid Receptor Alpha (RARα) and Dopamine Receptor D2 (DRD2).[4][5][10] This cascade ultimately leads to the induction of Tyrosine Hydroxylase (TH) expression in medium spiny neurons.[4][5]
This compound signaling cascade in striatal neurons.
General TRH Receptor Signaling
TRH binds to its G protein-coupled receptor (TRH-R), which primarily couples to Gq/11 proteins.[8][9] This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[8] This pathway is fundamental to the neuroendocrine functions of TRH.
Canonical TRH receptor signaling pathway.
Conclusion
This compound and TRH, while acting on the same receptor, exhibit distinct pharmacological profiles and downstream effects in neuronal cells. This compound's superagonistic activity and its ability to potently activate the MAPK pathway distinguish it from TRH.[3][4][5] Transcriptomic analyses, though not directly comparative, highlight this compound's significant impact on gene expression related to neuronal signaling and function in the context of neurodegenerative disease models. In contrast, studies on TRH neurons underscore their unique transcriptional identity crucial for hypothalamic development and function.[6][7] The available data suggest that this compound's enhanced and prolonged central nervous system activity is not only due to its pharmacokinetic properties but also its unique engagement of intracellular signaling cascades. Further head-to-head transcriptomic studies in specific neuronal populations would be invaluable for a more granular understanding of their differential effects and for the development of novel therapeutics targeting the TRH receptor system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Are thyrotropin‐releasing hormone (TRH) and analog this compound viable reversal agents of opioid‐induced respiratory depression? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a superagonist at the human thyrotropin-releasing hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptional profiling of fetal hypothalamic TRH neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 12. Frontiers | TRH Analog, this compound Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]
- 13. Regulation of the Hypothalamic Thyrotropin Releasing Hormone (TRH) Neuron by Neuronal and Peripheral Inputs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TRH Analog, this compound Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | TRH Analog, this compound Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. This compound (Tanabe Seiyaku) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Taltirelin and Standard-of-Care for Long-Term Neuroprotection in Spinocerebellar Degeneration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the long-term neuroprotective benefits of Taltirelin versus Riluzole, a current standard-of-care option, for patients with spinocerebellar degeneration (SCD). This analysis is based on available clinical trial data and preclinical research, with a focus on quantitative outcomes, experimental methodologies, and underlying neuroprotective mechanisms.
Executive Summary
This compound, a thyrotropin-releasing hormone (TRH) analog, has demonstrated efficacy in improving ataxia in patients with SCD.[1][2] Clinical trials show a statistically significant improvement in motor function scores compared to placebo.[2] Its neuroprotective effects are believed to stem from a multi-faceted mechanism that includes enhanced neurotransmitter release, anti-apoptotic actions, and modulation of key signaling pathways.[3][4] Riluzole, a glutamate modulator approved for amyotrophic lateral sclerosis (ALS) and studied in SCD, also shows some benefit in reducing the progression of ataxic symptoms.[5][6][7] This guide presents the available data to facilitate an objective comparison of these two therapeutic agents.
Quantitative Data Comparison
The following tables summarize the key quantitative outcomes from clinical trials of this compound and Riluzole in patients with spinocerebellar degeneration/ataxia.
Table 1: this compound Clinical Trial Outcomes in Spinocerebellar Degeneration
| Trial Identifier & Population | Intervention | Primary Endpoint | Key Findings |
| NCT04107740: 149 patients with hereditary or non-hereditary SCD[2][8] | This compound (5 mg, twice daily) vs. Placebo for 24 weeks | Change in Korean version of the Scale for the Assessment and Rating of Ataxia (K-SARA) score | Statistically significant difference in the change in K-SARA scores from baseline to 24 weeks between the this compound group (-0.51 ± 2.79) and the placebo group (0.36 ± 2.62; p=0.0321).[2] |
| Subgroup Analysis (Hereditary Ataxia)[2] | This compound vs. Placebo | Change in K-SARA score | Significant improvement in the this compound group (-1.28 ± 2.91) compared to the placebo group (0.03 ± 2.41; p=0.0099). |
| K-SARA Subscores[2] | This compound vs. Placebo | Change in "Stance" and "Speech disturbance" subscores | Significant improvements in the this compound group for both "Stance" (-0.04 ± 0.89 vs. 0.23 ± 0.79; p=0.0270) and "Speech disturbance" (-0.07 ± 0.74 vs. 0.18 ± 0.67; p=0.0130). |
Table 2: Riluzole Clinical Trial Outcomes in Spinocerebellar Ataxia
| Trial Identifier & Population | Intervention | Primary Endpoint | Key Findings |
| Romano et al. (2015): 55 patients with SCA or Friedreich's ataxia[5] | Riluzole (50 mg, twice daily) vs. Placebo for 12 months | Change in SARA score | The Riluzole group showed a stable clinical state, while the placebo group deteriorated over 12 months.[7] |
| Ristori et al. (2010): 40 patients with cerebellar ataxia[5][7] | Riluzole (100 mg/day) vs. Placebo for 8 weeks | Change in International Cooperative Ataxia Rating Scale (ICARS) score | A clinically relevant 5-point drop in the ICARS score was observed in 13/19 patients in the Riluzole group versus 1/19 in the placebo group.[7] The mean change in the total ICARS score was -7.05 in the Riluzole group versus -0.16 in the placebo group (p < 0.001).[7] |
| ATRIL Trial (NCT01169653): 42 patients with SCA2[9] | Riluzole (50 mg, twice a day) vs. Placebo for 12 months | Change in SARA score | To evaluate the efficacy of Riluzole in SCA2 patients over a 12-month period.[9] |
Experimental Protocols
A detailed understanding of the experimental design is crucial for interpreting the clinical trial data.
This compound: Phase IV Clinical Trial (NCT04107740)
This was a 24-week, multicenter, prospective, randomized, double-blind, placebo-controlled study.[2]
-
Participants: 149 patients aged 20 years and older with a diagnosis of hereditary or non-hereditary cerebellar ataxia.[2]
-
Intervention: Patients were randomly assigned to receive either this compound hydrate (5 mg orally, twice daily) or a placebo.[2]
-
Primary Outcome Measure: The change in the Korean version of the Scale for the Assessment and Rating of Ataxia (K-SARA) score from baseline to 24 weeks. The K-SARA scale assesses gait, stance, sitting, speech, and limb coordination.[8]
-
Secondary Outcome Measures: Changes in K-SARA scores at 4 and 12 weeks, the Clinical Global Impression scale, and other quality of life and balance assessments.[10]
This compound Phase IV Clinical Trial Workflow
Riluzole: Pilot Trial in Cerebellar Ataxia
This was a randomized, double-blind, placebo-controlled pilot trial.[6]
-
Participants: 40 patients with various forms of cerebellar ataxia, including spinocerebellar ataxias.[6]
-
Intervention: Patients were randomized to receive either Riluzole (100 mg/day) or a placebo for 8 weeks.[6]
-
Primary Outcome Measure: The change in the International Cooperative Ataxia Rating Scale (ICARS) score. ICARS is a 100-point scale that assesses posture and gait, limb coordination, speech, and oculomotor function.
Riluzole Pilot Trial Workflow
Neuroprotective Mechanisms and Signaling Pathways
The long-term neuroprotective benefits of this compound and Riluzole are underpinned by their distinct mechanisms of action at the molecular level.
This compound: A Multi-Target Approach
This compound, as a TRH analog, exerts its neuroprotective effects through several pathways:[3]
-
TRH Receptor Activation: this compound binds to TRH receptors in the central nervous system, initiating a cascade of intracellular signaling.[3]
-
Neurotransmitter Modulation: It enhances the release of key neurotransmitters such as acetylcholine, dopamine, and norepinephrine, which can improve motor and cognitive functions.[3]
-
Anti-Apoptotic Effects: this compound has been shown to inhibit programmed cell death (apoptosis) in neurons, a critical factor in neurodegeneration.[3]
-
MAPK/ERK Pathway Involvement: Studies suggest that the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a downstream effector of TRH receptor signaling, potentially mediating some of this compound's protective effects.[11]
-
Reduction of Oxidative Stress: In preclinical models, this compound has been observed to reduce the generation of reactive oxygen species (ROS) and inhibit monoamine oxidase-B (MAO-B) activity, thereby mitigating oxidative stress.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. Efficacy and Safety of this compound Hydrate in Patients With Ataxia Due to Spinocerebellar Degeneration [e-jmd.org]
- 3. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. ataxia.org [ataxia.org]
- 6. researchgate.net [researchgate.net]
- 7. Use of Riluzole for the Treatment of Hereditary Ataxias: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Clinical Trial With Riluzole in Spinocerebellar Ataxia Type 2 (ATRIL) | Clinical Research Trial Listing [centerwatch.com]
- 10. researchgate.net [researchgate.net]
- 11. TRH Analog, this compound Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
Taltirelin's CNS Effects Primarily Mediated by TRH-Receptor 1: Evidence from Knockout Animal Models
A comprehensive analysis of knockout animal studies has solidified the understanding that the central nervous system (CNS) effects of taltirelin, a synthetic analog of thyrotropin-releasing hormone (TRH), are predominantly mediated through the TRH receptor subtype 1 (TRH-R1). This finding challenges previous hypotheses that favored TRH-R2 as the primary target for this compound's actions in the brain. The use of genetically engineered mice lacking specific TRH receptors has been instrumental in dissecting the precise molecular pathways of this neuroactive compound.
This compound has been shown to have more potent and prolonged CNS-stimulatory activities compared to endogenous TRH, with fewer hormonal side effects.[1][2] It is clinically used for the treatment of spinocerebellar degeneration.[2][3][4] Understanding its precise mechanism of action is crucial for optimizing its therapeutic applications and for the development of novel drugs targeting similar pathways.
Unraveling the Mechanism: Insights from TRH-Receptor Knockout Mice
A pivotal study by Thirunarayanan et al. (2013) provided definitive evidence for the role of TRH-R1 in mediating the effects of this compound.[5][6] The researchers utilized a series of knockout mouse models:
-
TRH-R1 knockout (R1ko): Mice lacking the TRH-R1 receptor.
-
TRH-R2 knockout (R2ko): Mice lacking the TRH-R2 receptor.
-
TRH-R1/R2 double knockout (R1/R2ko): Mice lacking both receptor subtypes.
-
Wild-type (WT): Unmodified mice with functional copies of both receptors, serving as the control group.
These mice were subjected to a battery of behavioral tests to assess the CNS effects of this compound, including arousal, nociception, and depression-like behavior.
Quantitative Analysis of this compound's Effects in Knockout Mice
The following tables summarize the key quantitative findings from the study by Thirunarayanan et al. (2013), demonstrating the differential effects of this compound across the various knockout and wild-type mouse strains.
Table 1: Effect of this compound on Arousal from Pentobarbital-Induced Sedation
| Mouse Strain | Treatment | Reduction in Sleep Time (%) |
| Wild-type (WT) | This compound | 44% |
| TRH-R1 knockout (R1ko) | This compound | No effect |
| TRH-R2 knockout (R2ko) | This compound | 49% |
| TRH-R1/R2 knockout (R1/R2ko) | This compound | No effect |
| Data sourced from Thirunarayanan et al. (2013).[5] |
Table 2: Effect of this compound on Nociception in the Tail Flick Assay
| Mouse Strain | Treatment | Increase in Response Latency (%) |
| Wild-type (WT) | This compound | 65% |
| TRH-R1 knockout (R1ko) | This compound | No effect |
| TRH-R2 knockout (R2ko) | This compound | 70% |
| TRH-R1/R2 knockout (R1/R2ko) | This compound | No effect |
| Data sourced from Thirunarayanan et al. (2013).[1] |
Table 3: Effect of this compound on Depression-Like Behavior in the Tail Suspension Test
| Mouse Strain | Treatment | Increase in Mobility Time (%) |
| Wild-type (WT) | This compound | 49% |
| TRH-R1 knockout (R1ko) | This compound | No effect |
| TRH-R2 knockout (R2ko) | This compound | 37% |
| TRH-R1/R2 knockout (R1/R2ko) | This compound | No effect |
| Data sourced from Thirunarayanan et al. (2013).[5] |
The results consistently show that the effects of this compound on arousal, pain perception, and depression-like behavior are abolished in mice lacking the TRH-R1 receptor (R1ko and R1/R2ko). In contrast, the absence of the TRH-R2 receptor (R2ko) did not significantly diminish the drug's efficacy, with responses being comparable to those of wild-type mice. These data strongly indicate that TRH-R1 is the primary, if not exclusive, mediator of these key CNS actions of this compound.[6]
Experimental Protocols
The validation of this compound's mechanism relied on standardized and well-established behavioral assays. Below are the detailed methodologies for the key experiments cited.
Pentobarbital-Induced Sedation Assay
This experiment assesses the arousal-promoting effects of a compound.
-
Animal Preparation: Male mice of each genotype (WT, R1ko, R2ko, R1/R2ko) are used.
-
Drug Administration: Mice are administered with this compound or a vehicle control, typically via intraperitoneal (i.p.) injection.
-
Induction of Sedation: A standardized dose of pentobarbital is administered to induce sleep.[7]
-
Measurement: The time from the loss of the righting reflex (the ability of the mouse to right itself when placed on its back) until its spontaneous recovery is recorded as the sleep time.
-
Analysis: The percentage reduction in sleep time in the this compound-treated group compared to the vehicle-treated group is calculated for each genotype.
Tail Flick Assay
This assay is used to measure the analgesic properties of a compound by assessing the response to a thermal pain stimulus.
-
Animal Preparation: Mice are gently restrained, often in a specialized device, with their tails exposed.
-
Drug Administration: this compound or a vehicle control is administered prior to the test.
-
Pain Stimulus: A focused beam of radiant heat is applied to a specific area of the tail.
-
Measurement: The latency, or the time it takes for the mouse to "flick" or withdraw its tail from the heat source, is recorded. A cut-off time is typically set to prevent tissue damage.
-
Analysis: The percentage increase in response latency in the this compound-treated group compared to the vehicle-treated group is determined for each mouse strain.
Tail Suspension Test
This test is a widely used model to screen for antidepressant-like activity.
-
Animal Preparation: Mice are suspended by their tails from a horizontal bar using adhesive tape.
-
Drug Administration: this compound or a vehicle control is given to the animals before the test.
-
Observation: The mice are observed for a set period, typically around 6 minutes. The duration of immobility (the time the mouse hangs passively without struggling) is recorded.
-
Measurement: The total time spent immobile is measured. Mobility time is calculated by subtracting the immobility time from the total test duration.
-
Analysis: The percentage increase in mobility time in the this compound-treated group relative to the vehicle-treated group is calculated for each genotype.
Visualizing the Molecular Pathway and Experimental Design
The following diagrams, generated using Graphviz, illustrate the validated signaling pathway of this compound and the experimental workflow used in the knockout animal studies.
Caption: this compound's primary signaling pathway in the CNS.
Caption: Experimental workflow for validating this compound's mechanism.
Alternative and Complementary Mechanisms
While the knockout studies firmly establish the primary role of TRH-R1, other research suggests additional complexities and potential alternative mechanisms in different pathological contexts. For instance, in models of Parkinson's disease, this compound has been shown to upregulate the expression of TRH receptors on striatal GABAergic neurons and activate a TRHR-MAPK-RARα-DRD2 pathway, ultimately leading to increased tyrosine hydroxylase expression.[1][8] Furthermore, some studies have investigated the role of monoaminergic systems in mediating the analgesic effects of this compound.[9][10] However, in a mouse model of spinocerebellar atrophy, this compound improved motor ataxia independently of changes in monoamine levels, suggesting that its therapeutic effects in this condition may involve other pathways.[10][11]
The use of knockout animal models has been unequivocally crucial in defining the primary mechanism of this compound's action in the CNS. The clear-cut results from TRH-R1 knockout mice provide a solid foundation for understanding how this drug exerts its therapeutic effects and for guiding future drug development efforts targeting the TRH signaling system. Further research using more specific, conditional knockout models could help to elucidate the cell-type-specific roles of TRH-R1 in mediating the diverse effects of this compound.
References
- 1. Thyrotropin-releasing hormone receptor type 1 (TRH-R1), not TRH-R2, primarily mediates this compound actions in the CNS of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | TRH Analog, this compound Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]
- 3. Using knockout and transgenic mice to study neurophysiology and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Thyrotropin-Releasing Hormone Receptor Type 1 (TRH-R1), not TRH-R2, Primarily Mediates this compound Actions in the CNS of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pentobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Behavioral phenotyping of transgenic and knockout mice: experimental design and evaluation of general health, sensory functions, motor abilities, and specific behavioral tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces TH expression by regulating TRHR and RARα in medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tail suspension test to assess depression/anxiety behavior in parkinsonian mice [protocols.io]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Taltirelin Disposal
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe and compliant disposal of Taltirelin, ensuring the protection of personnel and the environment.
I. This compound Hazard Profile
Before handling or disposing of this compound, it is essential to be aware of its hazard classifications as outlined in Safety Data Sheets (SDS).[1][2]
| Hazard Classification | GHS Code | Description |
| Acute toxicity, oral | H302 | Harmful if swallowed |
| Skin corrosion/irritation | H315 | Causes skin irritation |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation |
Source: MedchemExpress Safety Data Sheet, CymitQuimica Safety Data Sheet[1][2]
II. Personal Protective Equipment (PPE) and Handling
Prior to initiating any disposal procedures, ensure that appropriate personal protective equipment is worn to mitigate exposure risks.
Recommended PPE:
-
Gloves: Wear protective gloves.
-
Eye/Face Protection: Use safety goggles with side-shields or a face shield.[1]
-
Body Protection: Wear impervious clothing to prevent skin contact.[1]
-
Respiratory Protection: A suitable respirator should be used to avoid breathing dust or fumes.[1]
Handling Precautions:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Use only outdoors or in a well-ventilated area.[1]
III. Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedures for the disposal of unused this compound, contaminated materials, and empty containers.
Step 1: Waste Identification and Segregation
-
Unused or Expired this compound: This is the primary chemical waste.
-
Contaminated Materials: This includes items such as personal protective equipment (gloves, lab coats), absorbent materials used for spills, and any labware that has come into direct contact with this compound.
-
Empty Containers: Original containers of this compound.
Step 2: Waste Collection and Storage
-
Collect all this compound waste in a designated, properly labeled hazardous waste container.
-
The container should be kept tightly closed and stored in a well-ventilated, secure area, away from incompatible materials.[1]
-
Store the waste container in a locked-up location to prevent unauthorized access.[1][2]
Step 3: Disposal of Unused this compound and Contaminated Materials
-
The disposal of this compound and materials contaminated with it should be conducted in accordance with local, state, and federal regulations for pharmaceutical waste.[3][4][5]
-
It is recommended to use a licensed hazardous waste disposal company.
-
Incineration at a permitted facility is the preferred method for destroying pharmaceutical waste to prevent environmental contamination.[4][5]
-
Do not dispose of this compound down the drain or in the regular trash. Improper disposal can lead to contamination of water supplies and soil.[3]
Step 4: Decontamination of Reusable Labware
-
Any reusable labware that has come into contact with this compound should be decontaminated.
-
Scrub surfaces and equipment with alcohol to decontaminate them.[1]
Step 5: Disposal of Empty Containers
-
Even if a container appears empty, it may still contain residual this compound.
-
Triple-rinse the empty container with a suitable solvent (e.g., water or as recommended by your institution's safety office).
-
Collect the rinsate as hazardous waste.
-
After thorough cleaning, the container can be disposed of according to institutional guidelines for decontaminated lab waste.
IV. Spill Management
In the event of a this compound spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1]
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1][2]
-
Absorb the Spill: For liquid spills, absorb the solution with a finely-powdered liquid-binding material such as diatomite or universal binders.[1] For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collect and Dispose: Place all contaminated materials into a labeled hazardous waste container for disposal.[1]
-
Decontaminate the Area: Decontaminate the spill area by scrubbing with alcohol.[1]
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for this compound waste management.
VI. Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by several regulatory bodies in the United States.[3]
-
Environmental Protection Agency (EPA): The EPA sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[3][4] Healthcare facilities must adhere to these regulations for the safe handling and disposal of pharmaceutical waste.[4]
-
Drug Enforcement Administration (DEA): While this compound is not currently listed as a controlled substance, the DEA regulates the disposal of controlled substances.[3]
-
State Regulations: Many states have their own, often more stringent, regulations regarding pharmaceutical waste disposal.[3] It is crucial to be aware of and compliant with your specific state and local laws.
By adhering to these procedures and remaining informed about regulatory requirements, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound, thereby fostering a secure and sustainable research environment.
References
Personal protective equipment for handling Taltirelin
For researchers, scientists, and drug development professionals, ensuring safe handling of Taltirelin is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment.
This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following guidelines is critical to mitigate these risks.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required protective equipment when handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields.[1] |
| Hand Protection | Protective Gloves | Impervious gloves are required.[1] It is good practice to inspect gloves before use and remove them carefully to avoid skin contamination. |
| Body Protection | Impervious Clothing | A protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended.[1][2] |
| Respiratory Protection | Suitable Respirator | A NIOSH-certified N95 or N100 respirator should be used when there is a risk of generating airborne powder or aerosols.[3] |
Occupational Exposure Limits
There are currently no established occupational exposure limit values for this compound.[1] Therefore, it is crucial to handle it with engineering controls and personal protective equipment to minimize any potential exposure.
Handling and Operational Workflow
Proper handling procedures are essential to prevent contamination and accidental exposure. The following workflow outlines the key steps for safely working with this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
